6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298291. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQQPGJXOHSTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315950 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36684-65-8 | |
| Record name | 36684-65-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1,2,3,4-tetrahydrocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of a Privileged Scaffold
An In-Depth Technical Guide to the Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
The this compound molecule is a vital intermediate and a pharmacologically significant scaffold in modern drug discovery. As a tricyclic heterocyclic compound, its rigid structure is a key feature in numerous biologically active agents, demonstrating antimicrobial, anticancer, and neuroprotective properties.[1][2][3] Its primary contemporary relevance, however, lies in its role as a selective inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase.[4][5] SIRT1 is a crucial enzyme involved in regulating cellular processes such as aging, metabolism, and DNA repair, making its inhibitors promising candidates for therapeutic intervention in age-related diseases, metabolic disorders like diabetes, and certain cancers.[4][6]
This guide provides an in-depth exploration of the synthesis of this compound, moving beyond a simple recitation of steps to dissect the underlying chemical principles and rationale that govern the selection of reagents, conditions, and methodologies. We will focus primarily on the classical and industrially pertinent Fischer indole synthesis, while also touching upon modern catalytic approaches, to provide researchers and drug development professionals with a comprehensive and actionable understanding of its preparation.
The Cornerstone of Synthesis: The Fischer Indole Reaction
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains the most fundamental and widely employed method for constructing the indole and tetrahydrocarbazole core.[4][7][8] Its enduring prevalence is a testament to its reliability, scalability, and the accessibility of its starting materials. The synthesis of this compound via this route involves the acid-catalyzed reaction between 4-chlorophenylhydrazine and cyclohexanone.[4][9]
Reaction Mechanism: A Cascade of Controlled Transformations
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is not a simple condensation but a sophisticated cascade involving tautomerization and a key sigmatropic rearrangement.
-
Hydrazone Formation: The reaction initiates with the condensation of 4-chlorophenylhydrazine and cyclohexanone to form the corresponding phenylhydrazone. This is a standard imine formation reaction where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon.
-
Tautomerization: The resulting phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the subsequent rearrangement.
-
[9][9]-Sigmatropic Rearrangement: Following protonation by the acid catalyst, the enamine undergoes the core transformation of the synthesis: an electrocyclic[9][9]-sigmatropic rearrangement. This concerted step breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[7][10]
-
Cyclization and Aromatization: The di-imine intermediate rapidly undergoes cyclization to form a five-membered ring aminoacetal.
-
Ammonia Elimination: Under the acidic conditions, this intermediate eliminates a molecule of ammonia (NH₃), which drives the reaction forward and results in the re-aromatization of the six-membered ring, yielding the energetically favorable and stable tetrahydrocarbazole product.[7]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol and Strategic Rationale
The successful execution of the Fischer indole synthesis hinges on the careful selection and control of several key parameters.
Experimental Workflow Diagram
Caption: General experimental workflow for Fischer indole synthesis.
Detailed Step-by-Step Protocol:
-
Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone (1.1-1.5 molar equivalents) and the chosen acid solvent/catalyst, such as glacial acetic acid.[9]
-
Reactant Addition: Begin stirring and heat the mixture. Slowly add 4-chlorophenylhydrazine (1.0 molar equivalent) dropwise or in portions. Using the hydrochloride salt is often preferred as it is more stable.[9]
-
Cyclization: Heat the reaction mixture to reflux for a period of 1-3 hours. The optimal temperature is critical; excessively high temperatures can lead to tar formation, while low temperatures result in incomplete conversion.[9][11] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[12]
-
Workup and Isolation: Once the reaction is complete, cool the mixture in an ice bath. The product will typically precipitate out of the solution.[9]
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water to remove residual acid.[9] For higher purity, the product should be recrystallized from a suitable solvent like methanol or ethanol.[13][14]
Causality Behind Experimental Choices:
| Parameter | Common Choices | Rationale & Justification |
| Acid Catalyst | Glacial Acetic Acid, H₂SO₄, Polyphosphoric Acid (PPA), ZnCl₂ | Brønsted acids (e.g., H₂SO₄, PPA) are strong proton donors, effectively catalyzing the protonation steps essential for the rearrangement. Glacial acetic acid is an excellent choice as it serves as both a moderately strong acid catalyst and a solvent, simplifying the reaction setup.[9] Lewis acids like ZnCl₂ can also be used and are effective in promoting the cyclization.[7] The choice depends on the substrate's sensitivity; milder acids prevent side reactions with sensitive functional groups.[9] |
| Solvent | Glacial Acetic Acid, Ethanol, Toluene, Ionic Liquids | The solvent must adequately dissolve the reactants and the hydrazone intermediate.[11] Acetic acid is often sufficient. For higher temperatures, toluene or xylene may be used.[9] More recently, ionic liquids have been employed as green, reusable catalyst-solvent systems.[15][16] |
| Temperature | Reflux (typically 80-120 °C) | The reaction requires elevated temperatures to overcome the activation energy of the[9][9]-sigmatropic rearrangement.[9] Refluxing in the chosen solvent provides a stable and consistent reaction temperature. Careful optimization is key, as side reactions and degradation are common at excessive temperatures.[11] |
| Reagent Purity | Freshly distilled/purified phenylhydrazine | Impurities in the phenylhydrazine starting material can significantly inhibit the reaction. Using freshly purified reagent or the more stable hydrochloride salt is a critical factor for achieving high yields.[9] |
Modern Synthetic Alternatives: The Buchwald-Hartwig Amination
While the Fischer synthesis is the workhorse, modern palladium-catalyzed cross-coupling reactions offer a powerful alternative for constructing the carbazole core. The Buchwald-Hartwig amination, a reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, can be adapted for the intramolecular cyclization to form the central pyrrole ring.[17][18]
This approach typically involves a pre-functionalized biphenyl precursor, where an intramolecular Pd-catalyzed amination forges the final ring.[19] The primary advantages of this method include:
-
Milder Reaction Conditions: Often proceeds at lower temperatures than the Fischer synthesis.
-
Functional Group Tolerance: The catalytic system is tolerant of a wider array of functional groups that might not survive the harsh acidic conditions of the Fischer indolization.
-
Convergent Synthesis: Allows for the late-stage combination of complex fragments.
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Purification and Structural Characterization
Rigorous purification and characterization are essential to validate the synthesis of the target compound.
Purification Workflow
-
Initial Isolation: The crude product is typically isolated via precipitation from the cooled reaction mixture followed by vacuum filtration.[9]
-
Washing: The filter cake is washed with cold water to remove inorganic salts and residual acid, followed by a cold non-polar solvent like pentane to remove non-polar impurities.[20]
-
Recrystallization: This is the most common method for purifying the final product. Solvents such as methanol, ethanol, or toluene/pentane mixtures are effective.[20][21] The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, promoting the formation of pure crystals.
-
Column Chromatography: For difficult-to-separate impurities or for achieving very high purity, silica gel column chromatography can be employed, typically using a hexane/ethyl acetate eluent system.[12][20]
Spectroscopic Validation
The identity and purity of this compound are confirmed using standard spectroscopic techniques.
| Technique | Expected Data & Interpretation |
| Mass Spectrometry (MS) | Molecular Formula: C₁₂H₁₂ClN. A molecular ion peak [M]⁺ is observed at m/z 205. The presence of chlorine is unequivocally confirmed by the characteristic isotopic pattern [M]⁺:[M+2]⁺ in an approximate 3:1 ratio.[4] |
| ¹H NMR | The proton NMR spectrum provides a detailed map of the structure. Aromatic protons appear in the δ 7.0-7.5 ppm region. The N-H proton of the indole ring typically appears as a broad singlet downfield, often around δ 10.8 ppm in DMSO-d6.[4][5] The four methylene groups of the tetrahydro ring show signals in the aliphatic region (δ 1.8-2.8 ppm).[12] |
| Infrared (IR) Spectroscopy | IR spectroscopy confirms the presence of key functional groups. A characteristic sharp N-H stretch is observed in the 3300-3500 cm⁻¹ range. Aromatic C=C stretching vibrations are found between 1450-1600 cm⁻¹, and the C-Cl stretch appears in the 700-800 cm⁻¹ region.[4] |
| Melting Point | The pure compound is a white or off-white crystalline solid with a reported melting point around 181°C.[4] A sharp melting point is a good indicator of purity. |
Conclusion
The synthesis of this compound is a well-established process, with the Fischer indole synthesis serving as the most robust, scalable, and economically viable route. A thorough understanding of the reaction mechanism and the rationale behind the choice of catalysts, solvents, and thermal conditions empowers the researcher to optimize yields and purity. While modern palladium-catalyzed methods like the Buchwald-Hartwig amination provide valuable alternatives with broader functional group tolerance, the classical Fischer approach remains the cornerstone for the large-scale production of this critical pharmaceutical intermediate. The continued interest in this molecule, driven by its potent and selective SIRT1 inhibitory activity, ensures that its synthesis will remain a relevant and important topic for professionals in medicinal chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. Buy this compound | 36684-65-8 [smolecule.com]
- 5. This compound-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]
- 6. JP6142459B2 - Process for the preparation of this compound-1-carboxamide and its precursor - Google Patents [patents.google.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. wjarr.com [wjarr.com]
- 9. benchchem.com [benchchem.com]
- 10. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN103086951A - Environmentally-friendly preparation method of high-purity tetrahydrocarbazole - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
- 15. acgpubs.org [acgpubs.org]
- 16. Chloroaluminate Ionic Liquid for Fischer Indole Synthesis | Semantic Scholar [semanticscholar.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ojs.library.okstate.edu [ojs.library.okstate.edu]
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole chemical properties
An In-Depth Technical Guide to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated derivative of the tetrahydrocarbazole scaffold, a tricyclic heterocyclic system of significant interest in medicinal chemistry and materials science. Its structure consists of a central pyrrole ring fused to a benzene ring on one side and a cyclohexane ring on the other, with a chlorine substituent at the 6th position of the carbazole core.[1] This compound serves as a crucial building block for the synthesis of more complex, biologically active molecules.[1] Notably, its derivatives have gained attention for their potential therapeutic applications, particularly as selective inhibitors of Sirtuin 1 (SIRT1), an enzyme deeply involved in cellular regulation, metabolism, and aging.[1][2][3] This guide provides a comprehensive overview of its chemical properties, established synthetic routes, spectroscopic signature, and key applications for researchers in drug discovery and organic synthesis.
Physicochemical and Structural Properties
The fundamental characteristics of this compound define its behavior in chemical and biological systems. It is typically a white to beige crystalline solid, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which facilitates its use in various reaction conditions.[1] The compound is achiral due to its planar aromatic system and the symmetry of the unsubstituted cyclohexane moiety.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 36684-65-8 | [4] |
| Molecular Formula | C₁₂H₁₂ClN | [1][4] |
| Molecular Weight | 205.68 g/mol | [1][4] |
| Appearance | White to Beige Crystalline Solid | [1][5] |
| Melting Point | 145-148°C | [1] |
| Boiling Point (Predicted) | 358.8 ± 37.0°C at 760 mmHg | [1] |
| Topological Polar Surface Area | 15.8 Ų | [4] |
| InChI Key | CNQQPGJXOHSTQR-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | [4] |
Synthesis and Mechanistic Insight
The construction of the this compound framework is most classically and efficiently achieved via the Fischer Indole Synthesis . This powerful acid-catalyzed reaction, discovered by Emil Fischer in 1883, remains a cornerstone of indole and carbazole chemistry.[6][7]
The Fischer Indole Synthesis Pathway
The synthesis involves the reaction of (4-chlorophenyl)hydrazine with cyclohexanone under acidic conditions.[1] The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric or acetic acid to Lewis acids like zinc chloride, with polyphosphoric acid also being a common choice.[6][8]
The mechanism proceeds through several key steps:
-
Hydrazone Formation: The initial step is the condensation of (4-chlorophenyl)hydrazine with cyclohexanone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer ('ene-hydrazine'), a crucial step for the subsequent rearrangement.
-
[9][9]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[9][9]-sigmatropic rearrangement (an amino-Claisen type rearrangement) to form a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate di-imine readily cyclizes to form an aminal. Subsequent elimination of an ammonia molecule under the acidic conditions drives the reaction towards the formation of the energetically favorable aromatic pyrrole ring, yielding the final tetrahydrocarbazole product.[6]
Caption: The reaction pathway for the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis
This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents).
-
Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to ensure adequate mixing of the reactants.[8]
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2-3 hours.[9] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of cold water or ice water to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any residual acid and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.[8]
Spectroscopic Characterization
Structural elucidation and confirmation of this compound rely on a combination of standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Description | Reference(s) |
| 3300 - 3500 | N-H Stretch | Sharp, medium intensity band characteristic of a secondary amine within a pyrrole ring. | [1][10] |
| 3000 - 3100 | Aromatic C-H Stretch | Weak to medium bands for the C-H bonds on the benzene ring. | [9] |
| 2850 - 2950 | Aliphatic C-H Stretch | Strong bands corresponding to the CH₂ groups of the cyclohexane ring. | [9][11] |
| 1450 - 1600 | Aromatic C=C Stretch | Multiple bands indicating the aromatic nature of the benzene portion of the molecule. | [1] |
| 700 - 800 | C-Cl Stretch | A band in the fingerprint region confirming the presence of the chloro-substituent. | [1] |
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at an m/z of 205.[1]
-
Isotopic Pattern: A key diagnostic feature is the presence of an M+2 peak at m/z 207 with an intensity approximately one-third of the M⁺ peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom.[1]
-
Fragmentation: A common fragmentation pathway involves the loss of the chlorine atom, resulting in a significant fragment ion at m/z 170 ([M-Cl]⁺).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed spectra for the parent compound are not universally published, the expected chemical shifts for its protons (¹H NMR) and carbons (¹³C NMR) can be reliably predicted based on its structure and data from closely related analogues.[2][12]
-
¹H NMR:
-
Aromatic Protons (δ 7.0-7.5 ppm): The protons on the chlorinated benzene ring would appear in this region, showing splitting patterns consistent with their substitution.
-
N-H Proton (δ ~10.8 ppm): The indole-like N-H proton is typically deshielded and may appear as a broad singlet. For example, in the related 1-carboxamide derivative, this proton appears at 10.81 ppm.[2]
-
Aliphatic Protons (δ 1.7-2.7 ppm): The eight protons on the four CH₂ groups of the tetrahydro-cyclohexane ring would appear as complex multiplets in the upfield region.[2]
-
-
¹³C NMR:
-
Aromatic Carbons (δ 110-140 ppm): Signals for the carbons of the fused aromatic system would be observed.
-
Aliphatic Carbons (δ 20-30 ppm): Four distinct signals for the CH₂ carbons of the saturated ring would be present in the upfield region.[12]
-
Chemical Reactivity and Applications
The reactivity of this compound is dictated by its constituent functional groups, making it a versatile intermediate for further chemical modification.
Caption: Primary sites of chemical reactivity on the molecule.
Applications in Drug Discovery and Research
The primary value of this compound lies in its dual role as a synthetic intermediate and a biologically active molecule.
-
Synthetic Intermediate: It is a foundational scaffold for building more elaborate carbazole-containing molecules. The N-H group, in particular, is readily functionalized to introduce diverse side chains, leading to libraries of compounds for screening.[1]
-
SIRT1 Inhibition: The most significant biological activity reported for derivatives of this compound is the selective inhibition of SIRT1.[1] SIRT1 is a protein deacetylase that plays a critical role in regulating metabolism, DNA repair, and inflammation.[1] Inhibiting SIRT1 is a therapeutic strategy being explored for:
-
Metabolic Diseases: Including Type 2 diabetes and obesity.[3]
-
Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease.[3]
-
Cancer: Where SIRT1 activity can be dysregulated.[3] A closely related derivative, this compound-1-carboxamide (EX-527), is a well-known and potent selective SIRT1 inhibitor with an IC₅₀ value of approximately 98 nM for SIRT1, showing high selectivity over other sirtuins.[2]
-
-
Other Biological Activities: The broader tetrahydrocarbazole framework is present in compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-Alzheimer's properties.[7][13][14] This makes the 6-chloro derivative an attractive starting point for developing novel agents in these areas.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential to ensure safety.
-
Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[4][5]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up.[4][5]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.
-
Conclusion
This compound is a chemical scaffold of considerable utility. Its straightforward synthesis via the robust Fischer Indole reaction, combined with its well-defined physicochemical and spectroscopic properties, makes it an accessible and valuable starting material. The reactivity of its core structure allows for extensive derivatization, while its intrinsic connection to potent biological activities, especially SIRT1 inhibition, places it at the forefront of modern medicinal chemistry research. This guide serves as a foundational resource for scientists aiming to leverage the unique properties of this compound in the development of novel therapeutics and functional materials.
References
- 1. Buy this compound | 36684-65-8 [smolecule.com]
- 2. This compound-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]
- 3. JP6142459B2 - Process for the preparation of this compound-1-carboxamide and its precursor - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. wjarr.com [wjarr.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. rsc.org [rsc.org]
- 13. op.niscpr.res.in [op.niscpr.res.in]
- 14. wjarr.com [wjarr.com]
An In-depth Technical Guide to the Physical Properties of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Introduction
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a halogenated derivative of tetrahydrocarbazole, a heterocyclic compound featuring a fused benzene, pyrrole, and cyclohexane ring system.[1] This molecule serves as a significant building block in medicinal chemistry and materials science. Its rigid, tricyclic structure, combined with the electronic properties imparted by the chlorine substituent, makes it a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. Notably, it is investigated as a SIRT1 inhibitor, suggesting potential therapeutic applications in age-related diseases and metabolic disorders.[1] This guide provides a comprehensive overview of the core physical properties of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Molecular and Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂ClN | [1][2] |
| Molecular Weight | 205.68 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 145-148 °C | [3] |
| Boiling Point (Predicted) | 358.8 ± 37.0 °C at 760 mmHg | [1][3] |
| Density | 1.280 g/cm³ | [1][3] |
| Flash Point (Predicted) | 202.1 ± 12.1 °C | [1] |
| pKa (Predicted) | 16.93 ± 0.20 | [3] |
Solubility Profile
The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities. This compound exhibits the following solubility characteristics:
-
Water: Insoluble.[1]
-
Organic Solvents:
The poor aqueous solubility is attributed to the hydrophobic nature of the carbazole core and the lipophilic chlorine atom.[1]
Experimental Protocol for Solubility Determination
A qualitative assessment of solubility can be performed using the following protocol:
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound into a series of small, clean test tubes.
-
Solvent Addition: To each test tube, add 1 mL of the desired solvent (e.g., water, methanol, ethanol, DMSO) in 0.2 mL increments.
-
Mixing: After each addition, vortex the test tube vigorously for 30 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Classification:
-
Soluble: Complete dissolution of the solid.
-
Slightly Soluble: Partial dissolution with some solid remaining.
-
Insoluble: No apparent dissolution of the solid.
-
Spectroscopic and Crystallographic Characterization
Spectroscopic and crystallographic data provide unambiguous structural confirmation and insights into the molecular geometry and electronic properties of this compound.
Mass Spectrometry
Mass spectrometry (MS) confirms the molecular weight and elemental composition of the compound.
-
Molecular Ion Peak (M⁺): m/z 205, corresponding to the molecular formula C₁₂H₁₂ClN.[1]
-
Isotopic Pattern: A characteristic M and M+2 peak ratio of approximately 3:1 is observed, confirming the presence of a single chlorine atom.[1]
-
Fragmentation: A common fragmentation pattern involves the loss of the chlorine atom, resulting in a fragment at m/z 170 ([M-Cl]⁺).[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
λmax: 292 nm (in ethylene glycol), indicative of the π-π* transitions within the carbazole aromatic system.[3]
Infrared (IR) Spectroscopy
-
N-H Stretch: 3300-3500 cm⁻¹, typically a sharp, medium intensity band for the secondary amine in the pyrrole ring.[1]
-
Aromatic C-H Stretch: 3000-3100 cm⁻¹.
-
Aliphatic C-H Stretch: 2850-2960 cm⁻¹.
-
Aromatic C=C Stretch: 1450-1600 cm⁻¹.[1]
-
C-N Stretch: 1250-1350 cm⁻¹.
-
C-Cl Stretch: 700-800 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely published. However, analysis of data from closely related derivatives allows for a reasonable prediction of the expected chemical shifts. For instance, the ¹H NMR spectrum of the derivative this compound-1-carboxamide in DMSO-d₆ shows the carbazole N-H proton as a singlet at δ 10.81 ppm, and aromatic protons in the range of δ 7.00-7.44 ppm.[4] The aliphatic protons of the tetrahydro- portion of the molecule typically appear as multiplets in the upfield region of the spectrum.
Crystal Structure
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability and phase behavior of a compound.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the melting point and other thermal transitions.
Experimental Workflow for DSC Analysis
References
- 1. Buy this compound | 36684-65-8 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. 6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]
- 5. 2-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole and its Derivatives
Foreword
The 1,2,3,4-tetrahydrocarbazole (THC) core is a classic example of a "privileged scaffold" in medicinal chemistry.[1][2] This tricyclic heterocyclic structure, consisting of a pyrrole ring fused to a benzene and a cyclohexane ring, is prevalent in numerous natural products and serves as a foundational template for designing pharmacologically active agents.[1][2] Its rigid framework allows for precise spatial orientation of functional groups, making it an ideal starting point for developing targeted therapeutics.
This guide focuses on a specific, halogenated derivative: This compound . We will dissect its primary mechanism of action as a modulator of sirtuins, explore the broader pharmacological activities of its derivatives, and provide insight into the experimental methodologies used to elucidate these functions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecular entity.
Part 1: The Core Mechanism: Selective Sirtuin 1 (SIRT1) Inhibition
The most well-documented activity of the this compound scaffold is the inhibition of Sirtuin 1 (SIRT1), a crucial enzyme in cellular homeostasis.[3]
The Target: SIRT1
SIRT1 is a class III histone deacetylase (HDAC) that utilizes NAD+ as a cofactor. Unlike other classes of HDACs, its activity is directly linked to the cell's metabolic state. SIRT1 plays a pivotal role in regulating a wide array of cellular processes, including:
-
Gene Silencing and DNA Repair: By deacetylating histones and other non-histone proteins like p53.
-
Metabolism: Modulating pathways involved in glucose and lipid metabolism.
-
Inflammation: Regulating inflammatory responses through transcription factors like NF-κB.
-
Aging and Longevity: Acting as a key regulator of cellular stress responses and lifespan.[3]
Given its central role, SIRT1 has emerged as a significant therapeutic target for age-related conditions, metabolic disorders, and neurodegenerative diseases.
Direct Inhibition and Selectivity
While this compound itself shows SIRT1 inhibitory properties, its derivative, This compound-1-carboxamide (widely known as EX-527 ), is a potent and highly selective inhibitor that has become a benchmark compound for studying SIRT1 function.[4] The addition of the carboxamide group at the C1 position is critical for this high-affinity interaction.
The selectivity of this scaffold is a key attribute for its use as a chemical probe and therapeutic lead. Targeting a specific sirtuin isoform is crucial to avoid off-target effects that could arise from pan-sirtuin inhibition.[3]
The inhibitory potency of the scaffold is quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the selectivity profile of the key derivative, EX-527.
| Target Enzyme | IC50 Value (nM) | Citation |
| SIRT1 | 98 | [3][4] |
| SIRT2 | 19,600 | [3] |
| SIRT3 | 48,700 | [3] |
As the data clearly indicates, the compound is over 200-fold more selective for SIRT1 than for SIRT2 and nearly 500-fold more selective than for SIRT3, underscoring its utility as a specific SIRT1 inhibitor.
Downstream Cellular Consequences of SIRT1 Inhibition
Inhibiting SIRT1 with the 6-chloro-tetrahydrocarbazole scaffold prevents the deacetylation of its target substrates, leading to significant changes in cellular signaling.
Caption: Downstream effects of SIRT1 inhibition by 6-Chloro-tetrahydrocarbazole.
Experimental Protocol: In Vitro SIRT1 Inhibition Assay
Causality: To establish a compound as a direct enzyme inhibitor and determine its IC50 value, a quantitative in vitro activity assay is essential. A fluorogenic assay is a standard, high-throughput method chosen for its sensitivity and reliability.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute recombinant human SIRT1 enzyme to a working concentration (e.g., 25 U/mL).
-
Prepare a stock solution of the fluorogenic peptide substrate (e.g., Fluor de Lys-SIRT1, containing an acetylated lysine residue).
-
Prepare a stock solution of the cofactor, NAD+.
-
Prepare serial dilutions of this compound (or its derivative) in DMSO, then dilute further in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the reaction buffer.
-
Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO in buffer).
-
Add 10 µL of the SIRT1 enzyme solution to all wells except the "no enzyme" control.
-
Add 5 µL of the NAD+ solution.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
-
Reaction and Development:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the developer solution (containing a developing agent and Trichostatin A to inhibit other HDACs).
-
Incubate at room temperature for 30 minutes to allow the fluorescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader (e.g., Excitation 360 nm, Emission 460 nm).
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: Expanded Mechanistic Insights & Therapeutic Applications
The tetrahydrocarbazole scaffold is not limited to SIRT1 inhibition. Derivatives have been investigated for a range of other biological activities, particularly in the context of neurodegenerative diseases.[5][6]
Neuroprotection via Cholinesterase Inhibition
Rationale: The "cholinergic hypothesis" of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[5] Therefore, inhibiting the enzymes that degrade acetylcholine—Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)—is a primary therapeutic strategy.[5]
Evidence: Several studies have focused on synthesizing and evaluating 2,3,4,9-tetrahydro-1H-carbazole derivatives as cholinesterase inhibitors. By modifying substituents at the C6 and N9 positions, researchers have developed compounds that show selective inhibition of AChE over BChE, which is a desirable property for minimizing side effects.[7] For instance, compounds like 6-Amino-2,3,4,9-tetrahydro-1H-carbazole have been identified as selective AChE inhibitors.[7]
Caption: Experimental workflow for identifying novel cholinesterase inhibitors.
Targeting Tau Pathology: GSK-3β Inhibition
Rationale: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is heavily implicated in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[8] Inhibiting GSK-3β is therefore a promising strategy to halt this pathological cascade.
Evidence: The carbazole scaffold has been explored for the development of GSK-3β inhibitors.[8][9] While research into the 6-chloro derivative specifically for this target is still emerging, the structural features of the tetrahydrocarbazole core make it a suitable template for designing potent and selective GSK-3β inhibitors. This represents a promising avenue for leveraging the scaffold's neuroprotective potential.
Caption: Inhibition of GSK-3β-mediated tau hyperphosphorylation.
Part 3: Synthesis and Structure-Activity Relationship (SAR)
Core Synthesis: The Fischer Indole Synthesis
Rationale: The construction of the tetrahydrocarbazole scaffold is most commonly achieved via the Fischer indole synthesis. This classic reaction is valued for its reliability and ability to accommodate a wide range of substituted starting materials, making it fundamental to building libraries of carbazole derivatives for screening.[3][10]
Methodology: The reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine (in this case, 4-chlorophenylhydrazine) with cyclohexanone. The resulting phenylhydrazone intermediate undergoes a[1][1]-sigmatropic rearrangement, followed by aromatization to yield the final tricyclic product.
Caption: The Fischer Indole Synthesis for the 6-Chloro-THC scaffold.
Structure-Activity Relationship (SAR) Insights
-
Position 1: Substitution at this position is critical for SIRT1 activity. The introduction of a carboxamide group (-CONH2) dramatically increases potency and selectivity, as seen in EX-527.[4]
-
Position 6: The chloro-substituent influences the electronic properties of the aromatic ring and can contribute to binding affinity in various targets. Derivatives with amino groups at this position have shown potent AChE inhibitory activity.[7]
-
Position 9 (Nitrogen): Alkylation or other substitutions on the pyrrole nitrogen can modulate pharmacokinetic properties and have been used to tune the activity of AChE inhibitors.
Conclusion and Future Directions
This compound is a versatile chemical scaffold with a well-defined primary mechanism as a selective SIRT1 inhibitor. This activity positions it as a valuable tool for research into aging, metabolism, and inflammation. Furthermore, the demonstrated potential of its derivatives to inhibit other key targets in neurodegeneration, such as acetylcholinesterase and GSK-3β, highlights its promise as a foundational structure for multi-target drug discovery.
Future research should focus on:
-
In Vivo Validation: Translating the potent in vitro activities into efficacy in animal models of neurodegenerative and metabolic diseases.
-
Pharmacokinetic Optimization: Improving the drug-like properties (absorption, distribution, metabolism, excretion) of lead compounds through medicinal chemistry efforts.
-
Expanded Target Profiling: Systematically screening derivatives against a broader panel of kinases and enzymes to uncover novel mechanisms of action and potential polypharmacological benefits.
This in-depth analysis underscores the significant potential held within the this compound core, marking it as a scaffold of continued interest for the scientific and drug development community.
References
- 1. wjarr.com [wjarr.com]
- 2. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 36684-65-8 [smolecule.com]
- 4. This compound-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]
- 5. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
An In-Depth Technical Guide to the Biological Activity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Introduction
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a synthetic heterocyclic compound belonging to the carbazole family. Its tricyclic structure, consisting of two six-membered rings fused to a five-membered nitrogen-containing ring, forms the foundation for a wide array of biologically active molecules. The presence of a chlorine atom at the 6th position and a partially saturated cyclohexane ring bestows upon this molecule unique physicochemical properties that dictate its interactions with biological systems. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound, with a particular focus on its role as a modulator of cellular signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in biological research.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClN | --INVALID-LINK-- |
| Molecular Weight | 205.68 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Melting Point | 116-118 °C | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol | --INVALID-LINK-- |
Synthesis of this compound
The most common and versatile method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by a[1][1]-sigmatropic rearrangement to form the indole ring system.[1][2]
Experimental Protocol: Fischer Indole Synthesis
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Methanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.
-
To this solution, add cyclohexanone (1.1 equivalents) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water.
-
Recrystallize the crude product from hot methanol to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both the solvent and the acid catalyst, protonating the hydrazone intermediate to facilitate the subsequent rearrangement.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the[1][1]-sigmatropic rearrangement.
-
Recrystallization: This purification technique is crucial for removing unreacted starting materials and byproducts, yielding a product of high purity suitable for biological assays.
Biological Activities and Mechanisms of Action
The biological activities of this compound and its derivatives are diverse, with the most well-characterized being the inhibition of Sirtuin 1 (SIRT1).
SIRT1 Inhibition: A Primary Mechanism of Action
SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in regulating a wide range of cellular processes, including gene expression, metabolism, and stress responses.[3] A carboxamide derivative of this compound has been identified as a potent and selective inhibitor of SIRT1, with IC50 values in the nanomolar range.[4]
Mechanism of SIRT1 Inhibition:
Structural studies have revealed that analogues of this compound bind to the catalytic domain of SIRT1. This binding is thought to allosterically modulate the enzyme's activity, preventing the deacetylation of its substrates.
Downstream Signaling Pathways of SIRT1 Inhibition:
The inhibition of SIRT1 by this compound can have profound effects on downstream signaling pathways. By preventing the deacetylation of key transcription factors and other proteins, this compound can modulate their activity and influence a variety of cellular functions.
Caption: Inhibition of SIRT1 by this compound.
Experimental Protocol: In Vitro SIRT1 Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., Fluor-de-Lys®-SIRT1)
-
NAD⁺
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well microplate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD⁺ to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a positive control (a known SIRT1 inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C for 1 hour.
-
Add the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.
-
Incubate the plate at room temperature for 15 minutes in the dark.
-
Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Potential Anti-inflammatory Activity
Carbazole derivatives have been reported to possess anti-inflammatory properties. While specific data for this compound is limited, its ability to inhibit SIRT1 suggests a potential mechanism for anti-inflammatory effects. SIRT1 can deacetylate and thereby inactivate the p65 subunit of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard method for screening potential anti-inflammatory agents.[6]
Materials:
-
Wistar rats or Swiss albino mice
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: control (vehicle), standard drug, and test compound (different doses).
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Potential Antimicrobial Activity
Several studies have demonstrated the antimicrobial activity of carbazole derivatives against a range of bacteria and fungi. The presence of a chloro group on the carbazole ring has been shown to be important for this activity in some derivatives.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the appropriate broth in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no growth is observed.
Potential Anticonvulsant Activity
The carbazole scaffold is present in some compounds with anticonvulsant properties. While direct evidence for this compound is lacking, the general class of compounds warrants investigation.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to identify compounds that can prevent the spread of seizures.[8][9]
Materials:
-
Male Swiss albino mice
-
This compound (in a suitable vehicle)
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Corneal electrodes
-
Electroconvulsive shock apparatus
Procedure:
-
Administer the test compound or standard drug to the mice (typically intraperitoneally).
-
After a predetermined time (e.g., 30 or 60 minutes), deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ability of the compound to abolish the tonic hind limb extension is considered an indication of anticonvulsant activity.
-
Determine the median effective dose (ED50) of the compound.
Future Directions
The biological activities of this compound, particularly its potent SIRT1 inhibitory activity, make it a valuable tool for researchers in various fields. Future research should focus on:
-
Quantitative evaluation of its anti-inflammatory, antimicrobial, and anticonvulsant properties. There is a clear need for specific IC50, MIC, and ED50 values for the parent compound.
-
Elucidation of the detailed downstream signaling effects of SIRT1 inhibition by this specific molecule. This will provide a more complete understanding of its mechanism of action.
-
Structure-activity relationship (SAR) studies. Synthesizing and testing derivatives of this compound will help in identifying the key structural features responsible for its biological activities and in the development of more potent and selective compounds.
-
In vivo efficacy studies. Promising in vitro results should be followed up with well-designed animal studies to assess the therapeutic potential of this compound in models of diseases such as metabolic disorders, neurodegenerative diseases, and cancer.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. A small molecule Inauhzin inhibits SIRT1 activity and suppresses tumour growth through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. otavachemicals.com [otavachemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole literature review
An In-depth Technical Guide to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Foreword: Unveiling a Key Molecular Scaffold
In the landscape of modern medicinal chemistry and drug discovery, certain molecular scaffolds emerge as privileged structures due to their versatile binding capabilities and inherent biological relevance. The tetrahydrocarbazole core is one such scaffold, forming the backbone of numerous natural products and pharmacologically active agents. This guide focuses on a specific, synthetically crucial derivative: This compound .
Our objective is to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind synthetic strategies, the logic of its structural characterization, and the profound implications of its biological activity, particularly its role as a selective Sirtuin 1 (SIRT1) inhibitor.
Molecular Profile and Physicochemical Properties
This compound is a tricyclic heterocyclic compound. Its structure features a central pyrrole ring fused with a benzene ring on one side and a cyclohexane ring on the other, with a chlorine substituent at the 6th position of the carbazole nucleus.[1] This chlorine atom is not merely a structural component; it significantly influences the molecule's electronic properties and serves as a handle for further synthetic modifications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂ClN | [1] |
| Molecular Weight | 205.68 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | ~181°C | [1] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. | [1] |
| CAS Number | 36684-65-8 | [2] |
Synthesis and Mechanistic Considerations
The construction of the tetrahydrocarbazole core is a classic endeavor in organic synthesis. While several methods exist, the Fischer indole synthesis remains the most prevalent and reliable approach due to its robustness and broad applicability.[3]
The Fischer Indole Synthesis: The Cornerstone Approach
The Fischer indole synthesis, discovered in 1883, is a chemical reaction that produces an indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] For the synthesis of this compound, the specific precursors are 4-chlorophenylhydrazine and cyclohexanone.
Causality of Reagent Selection:
-
4-Chlorophenylhydrazine: This provides the chloro-substituted benzene ring and the nitrogen atom for the resulting pyrrole ring. The position of the chlorine on the starting hydrazine dictates its final position on the carbazole core.
-
Cyclohexanone: This serves as the carbonyl component that ultimately forms the fused, saturated six-membered ring (the "tetrahydro" portion).
-
Acid Catalyst (e.g., Glacial Acetic Acid, Polyphosphoric Acid): The acid is critical for catalyzing several key steps in the mechanism, including the formation of the hydrazone, tautomerization to the enamine, and the final cyclization and ammonia elimination.[3] The choice of acid can influence reaction times and yields; stronger acids like polyphosphoric acid are often used for less reactive substrates.
Reaction Mechanism Workflow: The reaction proceeds through a well-established mechanism involving hydrazone formation, tautomerization, a[4][4]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[5]
Experimental Protocol: A Validated Approach
This protocol is adapted from established procedures for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole, modified for the 6-chloro derivative.[3][5]
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus and heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask, add glacial acetic acid (e.g., 18 g).[5] Begin stirring and gently heat the acid.
-
Addition of Ketone: Add cyclohexanone (1.05 eq., e.g., 5.4 g) to the heated acetic acid.[5]
-
Addition of Hydrazine: Slowly add 4-chlorophenylhydrazine hydrochloride (1.0 eq.) portion-wise to the reaction mixture from the top of the condenser. The addition should be controlled to manage any exotherm. The mixture will typically change color from pale yellow to a deeper red or brown.[5]
-
Reflux: Once the addition is complete, heat the mixture to reflux (typically around 110-120°C) and maintain for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Pour the reaction mixture into cold water or onto crushed ice with stirring.[5] This will cause the crude product to precipitate out of the acidic solution.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove residual acid and other water-soluble impurities.
-
Purification: The crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product as a crystalline solid.
Self-Validation and Field Insights:
-
The slow addition of the hydrazine is crucial to control the initial condensation reaction rate.
-
Monitoring by TLC is essential to avoid prolonged heating, which can lead to side products and decomposition, reducing the final yield.
-
The precipitation in ice water is a critical step for isolating the product from the high-boiling acetic acid solvent. Incomplete precipitation will lead to significant loss of yield.
Structural Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete structural picture.
| Technique | Expected Observations for this compound | Rationale |
| ¹H NMR | Aromatic Region (δ 7.0-7.5 ppm): Three distinct signals. One singlet or narrow doublet for the proton at C5, a doublet for the proton at C8, and a doublet of doublets for the proton at C7. NH Proton (δ ~7.6-10.8 ppm): A broad singlet for the indole N-H proton. Aliphatic Region (δ 1.8-2.8 ppm): Two multiplets corresponding to the four methylene groups (-CH₂-) of the cyclohexene ring. | The substitution pattern on the aromatic ring creates a predictable splitting pattern. The N-H proton is typically broad and downfield. The aliphatic protons on the saturated ring appear as complex multiplets.[2][6] |
| ¹³C NMR | Aromatic Carbons (δ 110-140 ppm): Signals corresponding to the 8 aromatic carbons, with the carbon bearing the chlorine (C6) shifted downfield. Aliphatic Carbons (δ 20-25 ppm): Signals for the four distinct methylene carbons in the tetrahydro portion of the molecule. | Provides a carbon count and information about the electronic environment of each carbon atom.[6] |
| IR Spectroscopy | N-H Stretch: A sharp, medium intensity band in the range of 3300-3500 cm⁻¹. Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region. C-Cl Stretch: A band in the 700-800 cm⁻¹ region. | Confirms the presence of key functional groups: the secondary amine of the indole and the C-Cl bond.[1] |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 205. Isotope Peak (M+2): A peak at m/z = 207 with approximately one-third the intensity of the M⁺ peak. Fragmentation: Loss of chlorine ([M-Cl]⁺) at m/z = 170. | Confirms the molecular weight and elemental composition. The characteristic 3:1 ratio of the M⁺ and M+2 peaks is definitive proof of the presence of a single chlorine atom.[1] |
Biological Activity: A Selective SIRT1 Inhibitor
The primary pharmacological interest in this compound and its derivatives, such as the corresponding 1-carboxamide (also known as EX-527 or Selisistat), stems from their potent and selective inhibition of Sirtuin 1 (SIRT1).[2][4]
SIRT1: A Master Metabolic Regulator
SIRT1 is a Class III histone deacetylase (HDAC) that uses nicotinamide adenine dinucleotide (NAD⁺) as a cofactor to remove acetyl groups from lysine residues on both histone and non-histone proteins.[7] By deacetylating key transcription factors and enzymes, SIRT1 plays a central role in regulating cellular metabolism, DNA repair, inflammation, stress responses, and aging.[8][9]
Mechanism of Inhibition
Structural biology studies have revealed a novel mechanism of inhibition for this class of compounds. Unlike competitive inhibitors that might mimic the substrate, the tetrahydrocarbazole core acts via a unique steric hindrance mechanism.
A crystal structure of the SIRT1 catalytic domain bound to NAD⁺ and an analogue of the inhibitor revealed that the inhibitor binds deep within the catalytic cleft.[4] This binding physically displaces the nicotinamide portion of the NAD⁺ cofactor, forcing the entire NAD⁺ molecule into an extended, non-productive conformation.[4] This altered conformation sterically prevents the acetylated-lysine substrate from accessing the active site, thereby inhibiting the deacetylase reaction.[4]
Therapeutic Potential and Research Applications
The ability to selectively inhibit SIRT1 has opened numerous avenues for therapeutic research. SIRT1 is often overexpressed in various cancers, where it can promote tumor growth and resistance to chemotherapy by deacetylating proteins like p53.[7][10] Therefore, SIRT1 inhibitors are being investigated as potential anti-cancer agents.[7][11]
Other key areas of research include:
-
Neurodegenerative Diseases: In conditions like Huntington's and Alzheimer's disease, inhibiting SIRT1 has shown potential in reducing oxidative stress and neuronal damage.[7][12]
-
Metabolic Diseases: By modulating pathways involved in glucose and lipid metabolism, SIRT1 inhibitors are being explored for the management of type 2 diabetes and obesity.[7]
-
Inflammatory and Autoimmune Diseases: SIRT1 regulates inflammatory gene expression, and its inhibition can reduce inflammation, making it a target for conditions like rheumatoid arthritis.[7][9]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a foundational scaffold for a class of highly selective and potent biological probes. Its synthesis, primarily through the time-tested Fischer indole reaction, is accessible and well-understood. Its true value, however, lies in its role as a selective SIRT1 inhibitor. The novel, non-competitive mechanism of action provides a powerful tool for researchers investigating the complex roles of sirtuins in health and disease. As our understanding of the intricate cellular regulation governed by SIRT1 continues to grow, the importance of specific chemical tools like this compound and its derivatives will undoubtedly expand, paving the way for new therapeutic strategies against a wide range of human pathologies.
References
- 1. Buy this compound | 36684-65-8 [smolecule.com]
- 2. This compound-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. The 2.5 Å crystal structure of the SIRT1 catalytic domain bound to nicotinamide adenine dinucleotide (NAD+) and an indole (EX527 analogue) reveals a novel mechanism of histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. What are SIRT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT1: A Potential Therapeutic Target in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Sirtuin 1 for therapeutic potential: Drug repurposing approach integrating docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the methodologies and analytical reasoning pivotal to the structural elucidation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole. As a compound of interest in medicinal chemistry and synthetic applications, a comprehensive understanding of its three-dimensional structure is paramount. This document moves beyond a mere recitation of protocols, delving into the causal logic behind experimental choices and the synergistic interplay of various analytical techniques to deliver a validated and unambiguous structural assignment.
Foundational Strategy: Synthesis as the First Step in Elucidation
The journey to structural confirmation begins with the synthesis of the target molecule. The most prevalent and historically significant route to this compound is the Fischer indole synthesis.[1][2] This acid-catalyzed reaction involves the condensation of 4-chlorophenylhydrazine with cyclohexanone.[1][3][4] The choice of this synthetic pathway is strategic; it provides a logical framework for the expected connectivity of the resulting tricycle, thereby guiding the interpretation of subsequent spectroscopic data.
The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole core fused to a tetrahydrocyclohexene ring.[3][4] The predictable nature of this reaction provides a strong prior hypothesis for the molecular structure.
Experimental Protocol: Fischer Indole Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable acidic medium, such as glacial acetic acid or a mixture of sulfuric acid and ethanol.[3][4]
-
Addition of Ketone: To the stirred solution, add an equimolar amount of cyclohexanone dropwise.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The elevated temperature is necessary to overcome the activation energy of the sigmatropic rearrangement.[6]
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system, such as ethanol/water, is performed to yield the purified this compound.
Caption: Fischer Indole Synthesis Workflow.
Spectroscopic Interrogation: A Multi-faceted Approach to Structural Validation
With the purified compound in hand, a suite of spectroscopic techniques is employed to corroborate the proposed structure. Each method provides a unique piece of the structural puzzle, and their combined data constitutes a self-validating system.
Mass Spectrometry: Determining the Molecular Formula and Key Fragments
Mass spectrometry (MS) serves as the initial checkpoint for confirming the molecular weight and elemental composition. For this compound, the expected molecular formula is C₁₂H₁₂ClN, corresponding to a molecular weight of approximately 205.68 g/mol .[1][7][8]
High-resolution mass spectrometry (HRMS) is instrumental in providing an exact mass, which can definitively confirm the elemental formula. A key diagnostic feature is the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 natural abundance ratio will result in two molecular ion peaks (M and M+2) with a corresponding intensity ratio, providing unambiguous evidence for the presence of a single chlorine atom.[1]
Expected Fragmentation Pattern:
The fragmentation pattern in the mass spectrum offers further structural insights. Common fragmentation pathways for this molecule include the loss of the chlorine atom, leading to a fragment ion at m/z 170 ([M-Cl]⁺), and subsequent rearrangements of the aromatic system.[1]
| Feature | Expected Observation | Rationale |
| Molecular Ion (M⁺) | m/z ≈ 205 | Corresponds to the molecular weight of C₁₂H₁₂ClN. |
| Isotopic Peak (M+2) | m/z ≈ 207 (approx. 33% intensity of M⁺) | Confirms the presence of one chlorine atom. |
| Key Fragment | m/z ≈ 170 | Loss of the chlorine atom ([M-Cl]⁺). |
Infrared Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that align with its structure.
Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3300-3500 | N-H stretch | A sharp, medium intensity band indicating a secondary amine within an aromatic system.[1] |
| 1450-1600 | C=C aromatic stretch | Confirms the presence of the benzene and pyrrole rings.[1] |
| 700-800 | C-Cl stretch | Indicates the presence of a carbon-chlorine bond.[1] |
The presence of these characteristic peaks provides strong evidence for the carbazole core, the secondary amine, and the chlorine substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are indispensable for a complete structural assignment.[9][10]
¹H NMR Spectroscopy:
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.2 | Broad singlet | 1H | N-H | The acidic proton on the nitrogen of the indole ring, often broadened by quadrupole effects and exchange.[1] |
| 7.0-8.5 | Multiplets | 3H | Aromatic protons | The protons on the chlorinated benzene ring. The electron-withdrawing chlorine atom causes a downfield shift.[1] |
| 2.5-3.0 | Multiplets | 4H | Aliphatic protons (C1, C4) | Protons on the carbons adjacent to the aromatic system and the double bond within the tetrahydro ring. |
| 1.8-2.2 | Multiplets | 4H | Aliphatic protons (C2, C3) | Protons on the remaining two carbons of the tetrahydro ring. |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Signals:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 110-140 | Aromatic carbons | Six signals corresponding to the carbons of the benzene ring and two signals for the pyrrole ring carbons. The carbon atom bonded to the chlorine will exhibit a distinct chemical shift due to the halogen's electronegativity.[1] |
| 20-40 | Aliphatic carbons | Four signals corresponding to the carbons of the tetrahydro ring.[1] |
The combination of ¹H and ¹³C NMR data, often supplemented with 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, solidifying the connectivity of the entire molecule.
Caption: Comprehensive Structural Elucidation Workflow.
The Gold Standard: Single-Crystal X-ray Diffraction
While spectroscopic methods provide compelling evidence for the structure of this compound, single-crystal X-ray diffraction is the definitive technique for determining its three-dimensional arrangement in the solid state.[5] This method provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule.
Although obtaining a suitable single crystal can be a bottleneck, when successful, the resulting crystallographic data provides an unambiguous confirmation of the connectivity and stereochemistry. For instance, crystallographic studies of related tetrahydrocarbazole derivatives have revealed that the cyclohexene ring typically adopts an energetically favorable envelope or half-chair conformation.[1][11][12] The carbazole unit itself is nearly planar, though minor deviations can occur.[11]
Crystallographic Data for a Related Derivative (2-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile):
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5731 |
| b (Å) | 7.6865 |
| c (Å) | 22.2867 |
| β (°) | 97.437 |
Data from a derivative of the target compound, illustrating the level of detail obtained from X-ray crystallography.[13][14]
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of this compound is a testament to the power of a multi-pronged analytical strategy. The logical foundation laid by a well-understood synthetic route is systematically built upon by a cascade of spectroscopic techniques. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies key functional groups, and NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. Finally, single-crystal X-ray diffraction offers the ultimate, high-resolution picture of the molecule's three-dimensional architecture. Each step in this process serves to validate the others, culminating in a high degree of confidence in the final structural assignment. This rigorous approach is fundamental to advancing research and development in fields where this and related carbazole derivatives show significant promise.
References
- 1. Buy this compound | 36684-65-8 [smolecule.com]
- 2. wjarr.com [wjarr.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Page loading... [guidechem.com]
- 8. 6-Chloro-1,2,3,4-tetrahydrocarbazole 98 36684-65-8 [sigmaaldrich.com]
- 9. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Unseen Signature: A Technical Guide to the Spectroscopic Analysis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Introduction
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, a halogenated derivative of the tetrahydrocarbazole scaffold, represents a molecule of significant interest in medicinal chemistry and drug development. Its structural framework is a recurring motif in a variety of biologically active compounds. A thorough and unambiguous characterization of this molecule is paramount for its application in research and synthesis. This technical guide provides an in-depth exploration of the spectroscopic techniques utilized to elucidate and confirm the structure of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering field-proven insights into experimental design and data interpretation. The molecular formula of this compound is C₁₂H₁₂ClN, and it has a molecular weight of approximately 205.68 g/mol .[1][2]
Structural Framework and Spectroscopic Correlation
The tricyclic structure of this compound, comprising a fused benzene ring, a pyrrole ring, and a partially saturated cyclohexane ring, gives rise to a unique spectroscopic signature.[2] The chlorine substituent at the 6th position further influences the electronic environment and, consequently, the spectral data.[2] Understanding the correlation between the molecular structure and the expected spectroscopic output is fundamental to accurate analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3][4] For this compound, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a quantitative count of the different types of protons and reveals their neighboring protons through spin-spin coupling.
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| N-H | ~8.0 - 11.2 | Broad Singlet | 1H | Chemical shift is solvent-dependent and can be confirmed by D₂O exchange. The broadness is due to quadrupole broadening and exchange. |
| Aromatic-H | ~7.0 - 7.5 | Multiplets | 3H | The electron-withdrawing chlorine atom influences the chemical shifts of the aromatic protons. |
| Aliphatic-H (C1, C4) | ~2.6 - 3.0 | Multiplets | 4H | Protons on carbons adjacent to the aromatic ring and nitrogen are typically deshielded. |
| Aliphatic-H (C2, C3) | ~1.8 - 2.2 | Multiplets | 4H | These protons are in a more shielded environment compared to those at C1 and C4. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used. For similar tetrahydrocarbazole derivatives, aromatic protons are observed in the δ 6.74-7.15 ppm range.[5]
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of the molecule.
Expected Chemical Shifts:
| Carbon(s) | Chemical Shift (δ, ppm) | Notes |
| Aromatic C-Cl | ~125 - 130 | The carbon atom directly attached to the chlorine will have a distinct chemical shift. |
| Aromatic C-H | ~110 - 125 | |
| Aromatic Quaternary C | ~130 - 140 | |
| Aliphatic C1, C4 | ~25 - 35 | |
| Aliphatic C2, C3 | ~20 - 30 |
Note: The specific chemical shifts are best confirmed by 2D NMR techniques such as HSQC and HMBC.
Experimental Protocol for NMR Analysis
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the N-H proton.[6]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
-
A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[7]
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[7]
-
Diagram of NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Secondary Amine) | Stretching | 3300 - 3500 | Medium, Sharp |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |
| C-N | Stretching | 1250 - 1350 | Medium |
| C-Cl | Stretching | 700 - 800 | Strong |
For a similar compound, 6-chloro-1-oxo-2-(3′-methylpropan-1′-al)-1,2,3,4-tetrahydrocarbazole, IR peaks were observed at 3265 (N-H), 2925, 2856 (C-H), and 727 (C-Cl) cm⁻¹.
Experimental Protocol for IR Analysis (Solid Sample)
For solid samples like this compound, several preparation methods are available.
Thin Solid Film Method:
-
Sample Preparation: Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[8]
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[8]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. The scan range is typically 4000 to 400 cm⁻¹.[9]
KBr Pellet Method:
-
Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using a mortar and pestle until a fine, homogeneous powder is obtained.[10]
-
Pellet Formation: Compress the mixture in a die under high pressure to form a transparent pellet.[10]
-
Data Acquisition: Place the pellet in the sample holder and acquire the spectrum.
Diagram of IR Sample Preparation
Caption: Common IR sample preparation techniques for solids.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.[1]
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A prominent peak at m/z ≈ 205, corresponding to the molecular formula C₁₂H₁₂ClN. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an M+2 peak at m/z ≈ 207 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.[2]
-
Key Fragmentation Pathways:
-
Loss of Chlorine: A significant fragment at m/z ≈ 170 ([M-Cl]⁺) due to the loss of the chlorine atom.
-
Retro-Diels-Alder (RDA) Fragmentation: The tetrahydrocarbazole ring system can undergo RDA fragmentation, leading to characteristic fragment ions.
-
Loss of small molecules: Sequential loss of small, stable molecules like HCN or H₂.
-
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds and typically induces significant fragmentation, which is useful for structural elucidation. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[11]
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Diagram of Mass Spectrometry Fragmentation
Caption: Key fragmentation pathways in mass spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The carbazole chromophore exhibits characteristic absorption bands in the UV region.
Expected UV-Vis Spectrum:
The absorption spectrum of carbazole in ethanol typically shows two main absorption bands around 292 nm and 322 nm.[12] For this compound, the presence of the chlorine substituent and the tetrahydro-ring system will influence the exact position and intensity of these bands. The spectrum is expected to show strong absorptions in the UV region, characteristic of the π-π* transitions of the aromatic system.
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of 0.2 - 0.8.[13]
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum of the solvent in a matched cuvette.
-
Record the spectrum of the sample solution over a range of approximately 200-400 nm.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, MS, and UV-Vis techniques, provides an unambiguous structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. By integrating the data from these methods, researchers and drug development professionals can proceed with confidence in the identity and purity of this important chemical entity. This guide serves as a foundational resource for the systematic spectroscopic characterization of this and related carbazole derivatives.
References
- 1. scispace.com [scispace.com]
- 2. Buy this compound | 36684-65-8 [smolecule.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. acgpubs.org [acgpubs.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarena.com [scholarena.com]
An In-depth Technical Guide to the Therapeutic Potential of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Introduction: Unveiling the Potential of a Privileged Scaffold
The carbazole nucleus, a tricyclic aromatic system, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Within this diverse family, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole and its derivatives have emerged as compounds of significant interest for researchers and drug development professionals. The strategic placement of a chlorine atom at the 6-position, combined with the partially saturated carbazole core, imparts unique physicochemical properties that translate into a spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and potential therapeutic applications of this promising class of molecules, grounded in established scientific literature and field-proven insights.
Core Synthesis and Characterization: Building the Foundation
The cornerstone of accessing this compound is the venerable Fischer indole synthesis. This robust and versatile reaction provides a reliable route to the tetrahydrocarbazole core.
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol outlines the synthesis of the parent compound, which serves as a crucial starting material for further derivatization.
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid (approximately 8-10 mL per gram of hydrazine).
-
Addition of Cyclohexanone: To the stirring solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.[1]
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate:heptane mobile phase) until the starting materials are consumed (typically 30-60 minutes).[1]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring to precipitate the crude product.[2]
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water, followed by a small amount of cold methanol to remove impurities. For further purification, recrystallize the solid from methanol or ethanol.[1][2]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point determination, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.[3]
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both the solvent and the acid catalyst necessary to promote the hydrazone formation and subsequent cyclization.
-
Reflux Conditions: Provide the thermal energy required to overcome the activation barrier of the[4][4]-sigmatropic rearrangement, a key step in the Fischer indole synthesis.[2]
-
Ice-Water Precipitation: The product is poorly soluble in water, allowing for its efficient precipitation and separation from the acidic reaction mixture.
-
Recrystallization: This purification technique leverages the differential solubility of the product and impurities in a given solvent at different temperatures to obtain a highly pure crystalline solid.
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Therapeutic Applications and Underlying Mechanisms
The therapeutic potential of this compound and its derivatives spans several key areas of unmet medical need.
SIRT1 Inhibition: A Hub for Metabolic and Age-Related Diseases
One of the most well-documented activities of this carbazole scaffold is its potent and selective inhibition of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 is a master regulator of cellular metabolism, stress resistance, and aging.[5] Its dysregulation is implicated in a host of diseases, including metabolic syndrome, type 2 diabetes, and neurodegenerative disorders.[5]
Mechanism of Action:
This compound-1-carboxamide, a prominent derivative also known as EX-527, acts as a selective SIRT1 inhibitor.[6] Structural studies have revealed that it binds to the SIRT1 catalytic domain, inducing a conformational change that prevents substrate binding.[6] This inhibition leads to the hyperacetylation of SIRT1 targets, thereby modulating their activity.
Downstream Signaling Pathways:
The inhibition of SIRT1 by this compound derivatives can influence a multitude of downstream signaling pathways:
-
p53 Pathway: SIRT1 deacetylates and inactivates the tumor suppressor protein p53. Inhibition of SIRT1 leads to increased p53 acetylation and activation, promoting cell cycle arrest and apoptosis. This has implications for cancer therapy.
-
NF-κB Pathway: SIRT1 can deacetylate the p65 subunit of NF-κB, suppressing its transcriptional activity and reducing inflammation. SIRT1 inhibition can therefore lead to an increased inflammatory response in certain contexts.
-
PGC-1α and Metabolic Regulation: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a key regulator of mitochondrial biogenesis and energy metabolism. SIRT1 activates PGC-1α through deacetylation. Inhibition of SIRT1 can therefore impact cellular energy homeostasis.
Caption: Mechanism of SIRT1 inhibition and its impact on downstream signaling pathways.
Quantitative Data on SIRT1 Inhibition:
| Compound ID | Target | IC50 | Reference |
| This compound-1-carboxamide (EX-527) | SIRT1 | 98 nM | [5] |
| Analogs of EX-527 | SIRT1 | 60-100 nM | [7] |
Neuroprotection: A Multifaceted Approach to Combating Neurodegeneration
Carbazole derivatives have demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases and traumatic brain injury.[3] Their mechanisms of action are multifaceted, often involving a combination of antioxidant, anti-inflammatory, and anti-apoptotic properties.[8][9]
Key Neuroprotective Mechanisms:
-
Antioxidant Activity: Many carbazole derivatives can scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defenses, such as the Nrf2/HO-1 pathway, thereby mitigating oxidative stress-induced neuronal damage.[8]
-
Anti-inflammatory Effects: These compounds can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
-
Anti-apoptotic Effects: Carbazole derivatives have been shown to inhibit apoptotic pathways by modulating the expression of key proteins like Bax and caspases.[8]
-
PI3K/Akt Pathway Activation: Some derivatives promote neuronal survival and neurite outgrowth through the activation of the PI3K/Akt signaling pathway.[9]
-
NAMPT Activation: The neuroprotective effects of some aminopropyl carbazole derivatives, such as P7C3-A20, are attributed to their ability to activate nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, which in turn can activate SIRT1-dependent pathways.[10]
Caption: Multifaceted neuroprotective mechanisms of carbazole derivatives.
Preclinical Efficacy in Neurodegenerative Models:
| Compound | Model | Key Findings | Reference |
| MT-6 (Carbazole derivative) | Scopolamine-induced amnesia in mice | Improved memory and cognitive function | [11] |
| P7C3-A20 | Alzheimer's disease mouse model | Reversed tau pathology, restored cognitive function | [10] |
| Carbazole derivatives | H₂O₂ induced toxicity in SH-SY5Y cells | Effective neuroprotection | [11] |
Anticonvulsant Activity: Modulating Neuronal Excitability
Derivatives of the tetrahydrocarbazole scaffold have shown promise as anticonvulsant agents in preclinical screening models.
Mechanism of Action:
While the precise mechanisms for all anticonvulsant carbazoles are not fully elucidated, a prominent hypothesis involves the modulation of GABA-A receptors.[12] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Potentiation of GABAergic neurotransmission is a well-established strategy for controlling seizures. Some anticonvulsant drugs allosterically modulate the GABA-A receptor, enhancing the influx of chloride ions in response to GABA binding, which leads to hyperpolarization of the neuronal membrane and reduced excitability.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This is a standard preclinical model for evaluating potential anticonvulsant drugs.
Materials:
-
Test compound (e.g., a this compound derivative)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Male albino mice or rats
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Animal Preparation: Acclimatize the animals to the laboratory conditions. On the day of the experiment, weigh the animals and divide them into control and test groups.
-
Drug Administration: Administer the test compound or vehicle to the animals, typically via intraperitoneal (i.p.) injection, at various doses.
-
Seizure Induction: At the time of peak drug effect (predetermined), deliver a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Calculate the percentage of animals in each group that are protected from the tonic hindlimb extension. Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from seizures.[13]
Quantitative Data on Anticonvulsant Activity:
| Compound Type | Model | ED50 | Reference |
| N-substituted tetrahydrocarbazoles | MES test in rodents | Varies by derivative | - |
| Various Antiepileptic Drugs | MES test in mice | Phenytoin: ~0.02 mmol/kg | [13] |
Antimicrobial Activity: A New Frontier in Infectious Disease
Carbazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens, including drug-resistant strains.[14][15]
Mechanism of Action:
The exact antimicrobial mechanisms are still under investigation but are thought to involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method to assess the antimicrobial potency of a compound.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate.[16]
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism to be tested (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[16]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16] This can be determined visually or by measuring the absorbance in each well.
Quantitative Data on Antimicrobial Activity:
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-Chloro-2-methyl-1H-carbazole-1,4(9H)-dione | Methicillin-resistant S. aureus (MRSA) | 50 | [15] |
| Carbazole-oxadiazole conjugates | Staphylococcus aureus | 0.6-4.6 nmol/mL | [14] |
| Dihydrotriazine-carbazole hybrid (8f) | Various bacterial strains | 0.5-2 | [17] |
Conclusion and Future Directions
This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutics. Their ability to potently and selectively modulate key biological targets such as SIRT1, coupled with their multifaceted neuroprotective, anticonvulsant, and antimicrobial activities, underscores their potential to address a range of challenging diseases.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the tetrahydrocarbazole core to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.
-
Mechanism of Action Elucidation: Deeper investigation into the precise molecular mechanisms underlying the observed pharmacological effects, particularly for the anticonvulsant and antimicrobial activities.
-
In Vivo Efficacy and Safety: Rigorous evaluation of lead compounds in relevant animal models of disease to establish in vivo efficacy, pharmacokinetic profiles, and safety margins.
-
Translational Studies: Bridging the gap from preclinical findings to clinical development through well-designed translational studies.
The continued exploration of this privileged chemical space holds significant promise for the discovery of next-generation therapies for a variety of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 36684-65-8 [smolecule.com]
- 6. The 2.5 Å crystal structure of the SIRT1 catalytic domain bound to nicotinamide adenine dinucleotide (NAD+) and an indole (EX527 analogue) reveals a novel mechanism of histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. otavachemicals.com [otavachemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P7C3-A20 - Wikipedia [en.wikipedia.org]
- 11. Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of the gamma-aminobutyric acid type A receptor by the antiepileptic drugs carbamazepine and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iosrjournals.org [iosrjournals.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Terrain of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Compound
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a bicyclic compound belonging to the carbazole family, distinguished by a chlorine atom at the sixth position of its tetrahydrocarbazole framework.[1] This structural feature imparts specific chemical properties that make it a valuable intermediate in organic synthesis and a molecule of interest in pharmaceutical research.[1] Notably, derivatives of this compound have been investigated for their biological activities, including the inhibition of Sirtuin 1 (SIRT1), a class III histone deacetylase involved in various cellular processes like aging and metabolism.[1][2] Its application as a research tool and a building block for more complex molecules necessitates a thorough understanding of its safe handling, reactivity, and disposal. This guide provides a comprehensive overview for laboratory professionals, ensuring both personal safety and experimental integrity.
Physicochemical Properties: A Data-Driven Profile
A foundational understanding of a compound's physical and chemical properties is paramount for its safe and effective use. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂ClN | [1][3] |
| Molecular Weight | 205.68 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | [1][3] |
| Melting Point | 145-148°C | [1] |
| Boiling Point (Predicted) | 358.8 ± 37.0°C at 760 mmHg | [1] |
| Solubility | Insoluble in water; Soluble in DMSO and ethanol | [1] |
| pKa (Predicted) | 16.93 ± 0.20 | [3] |
Hazard Identification and Safety Precautions: A Proactive Approach
While specific toxicity data for this compound is not extensively detailed, the available safety data sheets (SDS) for the compound and its close derivatives indicate several potential hazards that demand careful management. The Globally Harmonized System (GHS) classifications point towards skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] A derivative, this compound-1-carboxamide, is classified as toxic if swallowed.[5]
Personal Protective Equipment (PPE): The First Line of Defense
The causality behind PPE selection is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.
Caption: Essential PPE for handling this compound.
Engineering Controls: Modifying the Environment for Safety
The primary engineering control is to ensure adequate ventilation.[5] This can be achieved by working in a certified chemical fume hood, which serves to continuously remove airborne contaminants, protecting the user from inhaling dust or vapors.
Handling and Storage: A Step-by-Step Protocol
Adherence to a strict handling and storage protocol is a self-validating system for safety and maintaining the integrity of the compound.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and the fume hood is functioning properly.
-
Dispensing: When weighing and transferring the solid compound, do so in a fume hood to minimize the risk of inhaling fine dust particles.[3] Avoid creating dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing. As it is soluble in organic solvents like DMSO and ethanol, handle these with appropriate care.[1]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][5] Do not eat, drink, or smoke in the laboratory.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Keep in a dark place under an inert atmosphere at room temperature.[3]
Emergency Procedures: A Rapid Response Plan
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First-Aid Measures | Source(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [3][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | [3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor. | [3][5] |
| Ingestion | Rinse mouth with water. Get emergency medical help immediately. | [5] |
Chemical Reactivity and Synthesis
Understanding the reactivity of this compound is key to its successful use in synthesis and for avoiding hazardous reactions.
General Reactivity:
-
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.[1]
-
Reduction: Reduction processes may lead to the formation of amines or other reduced forms.[1]
-
Substitution Reactions: The chlorine atom at the 6th position can undergo nucleophilic substitution, allowing for the introduction of various functional groups.[1]
Synthetic Pathway: The Fischer Indole Synthesis
The Fischer indole synthesis is a fundamental and widely used method for constructing tetrahydrocarbazole derivatives, including this compound.[1] The process typically involves the acid-catalyzed condensation of a substituted phenylhydrazine with a cyclic ketone.
Caption: Generalized workflow for the Fischer indole synthesis of the title compound.
Disposal Protocol: Environmental Responsibility
All materials contaminated with this compound, including residues, contaminated labware, and cleaning materials, must be treated as hazardous waste.[5][6]
-
Segregation: Collect all waste containing the compound in a designated, properly labeled, and sealed hazardous waste container.[6]
-
Labeling: The container must be clearly labeled with the full chemical name and the associated hazards (e.g., "Toxic," "Irritant").[6]
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[5][6] Do not dispose of this chemical down the drain or in regular trash.[6]
Conclusion: A Commitment to Safety and Scientific Excellence
This compound is a compound with significant potential in research and development. Its effective and safe utilization hinges on a comprehensive understanding of its properties, hazards, and handling requirements. By integrating the principles and protocols outlined in this guide, researchers can mitigate risks, ensure the integrity of their work, and foster a culture of safety within the laboratory.
References
- 1. Buy this compound | 36684-65-8 [smolecule.com]
- 2. JP6142459B2 - Process for the preparation of this compound-1-carboxamide and its precursor - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. biosynth.com [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Fischer Indole Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Abstract
This document provides a comprehensive guide for the synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol leverages the Borsche–Drechsel cyclization, a specific application of the classic Fischer indole synthesis.[1][2] We present a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and practical insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for preparing substituted tetrahydrocarbazoles.
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for constructing the indole nucleus from arylhydrazines and enolizable carbonyl compounds.[3][4][5] Its application extends to the synthesis of more complex fused systems, such as carbazoles, which are integral to numerous biologically active natural products and pharmaceutical agents.[6][7][8] Tetrahydrocarbazole derivatives, in particular, are of significant interest due to their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[6][8]
The synthesis of this compound from (4-chlorophenyl)hydrazine and cyclohexanone is an excellent example of the Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis specifically utilizing cyclohexanones to produce tetrahydrocarbazoles.[1][2] This application note offers an expert-driven protocol, elucidating the causality behind each procedural step to ensure reproducibility and high-yield synthesis.
Reaction Mechanism: A Stepwise Elucidation
The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The key stages are:
-
Hydrazone Formation: The reaction initiates with the condensation of (4-chlorophenyl)hydrazine with cyclohexanone to form the corresponding (4-chlorophenyl)hydrazone. This is a standard imine formation reaction.
-
Tautomerization: The resulting hydrazone undergoes tautomerization to its more reactive enamine isomer.[3][9]
-
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step. Under acidic conditions, the protonated enamine undergoes a concerted, thermally allowed[4][4]-sigmatropic rearrangement, akin to a Cope rearrangement.[2][9] This step breaks the weak N-N bond and forms a new C-C bond at the aromatic ring.
-
Cyclization & Aromatization: The resulting diimine intermediate readily cyclizes to form a five-membered ring aminal. Subsequent elimination of an ammonia molecule under acid catalysis leads to the formation of the stable, aromatic pyrrole ring, yielding the final this compound product.[1][3]
Caption: Key mechanistic steps of the Fischer indole synthesis.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Recommended Purity | Notes |
| (4-chlorophenyl)hydrazine hydrochloride | 1073-70-7 | C₆H₈Cl₂N₂ | ≥98% | Often more stable than the free base.[10] |
| Cyclohexanone | 108-94-1 | C₆H₁₀O | ≥99% | Use freshly distilled for best results. |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | ACS Grade | Acts as both catalyst and solvent.[10] |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (solid) | NaHCO₃ | N/A | For neutralization during work-up. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | For extraction. |
| Ethanol | 64-17-5 | C₂H₆O | 95% or Absolute | For recrystallization. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | ACS Grade | For drying organic layer. |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers (500 mL, 1 L)
-
Büchner funnel, filter flask, and filter paper
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and chamber
-
Melting point apparatus
-
Standard laboratory glassware (graduated cylinders, flasks)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
Caption: Overall workflow for the synthesis of this compound.
Step 1: Reaction Setup
In a 250 mL three-necked round-bottomed flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, combine (4-chlorophenyl)hydrazine hydrochloride (10.0 g, 55.8 mmol, 1.0 eq) and glacial acetic acid (60 mL).
-
Expert Insight: Using the hydrochloride salt of the hydrazine is often preferred due to its enhanced stability compared to the free base.[10] Glacial acetic acid serves as an excellent solvent and provides the necessary acidic environment to catalyze the reaction.[11]
Step 2: Cyclization Reaction
Begin stirring the mixture and heat it to a gentle reflux (approx. 118 °C) using a heating mantle. Once refluxing, add cyclohexanone (5.8 mL, 55.8 mmol, 1.0 eq) dropwise via the dropping funnel over 30 minutes.
-
Expert Insight: A controlled, dropwise addition of the ketone is crucial. Adding it too quickly can lead to the formation of unwanted side products and may cause the reaction to become too exothermic.
Step 3: Reaction Completion and Monitoring
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours.[2] The reaction progress should be monitored by TLC (eluent: 4:1 Hexane/Ethyl Acetate). The disappearance of the starting hydrazine and the appearance of a new, lower Rf spot indicates product formation.
Step 4: Work-up and Isolation of Crude Product
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 400 mL of ice-water with stirring. A solid precipitate should form. Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Expert Insight: This neutralization step is critical to quench the acid catalyst and precipitate the amine-containing product, which is often soluble in acidic media.
Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual salts and acetic acid. Allow the product to air-dry on the filter for at least an hour.
Step 5: Purification by Recrystallization
Transfer the crude, air-dried solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture to a boil to dissolve the solid completely. If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
Step 6: Characterization
The final product, this compound, should be obtained as a white to off-white solid.
-
Expected Yield: 75-85%
-
Melting Point: 118-120 °C
-
Mass Spectrometry: The molecular ion peak will appear at m/z 205, with a characteristic M+2 peak at m/z 207 in a ~3:1 ratio, confirming the presence of a chlorine atom.[12]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Ineffective acid catalyst. 2. Poor quality of hydrazine starting material. 3. Insufficient reaction time or temperature. | 1. Consider stronger Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂), though acetic acid is generally sufficient.[3][13][14] 2. Use freshly purified hydrazine or a new batch.[10] 3. Extend reflux time and monitor carefully by TLC. |
| Formation of Dark Tars | 1. Reaction temperature too high. 2. Air oxidation of intermediates or product. | 1. Maintain a gentle, controlled reflux. Avoid excessive heating. 2. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incomplete Reaction | 1. Insufficient catalyst. 2. Short reaction time. | 1. Ensure an adequate volume of glacial acetic acid is used. 2. Continue refluxing until TLC analysis shows complete consumption of the limiting reagent. |
| Product is an Oil/Gummy | Impurities are preventing crystallization. | 1. Ensure the work-up was complete (thorough washing). 2. Attempt purification via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). |
Safety and Handling
-
General: This procedure must be performed in a well-ventilated fume hood. Appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
(4-chlorophenyl)hydrazine hydrochloride: Toxic and a potential sensitizer. Avoid inhalation, ingestion, and skin contact.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Work-up: The neutralization step with sodium bicarbonate produces CO₂ gas. Add the base slowly and ensure adequate ventilation to prevent pressure buildup.
References
- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Buy this compound | 36684-65-8 [smolecule.com]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Synthetic Versatility of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: A Guide for the Research Chemist
Introduction: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a halogenated derivative of the tetrahydrocarbazole scaffold, a prominent structural motif in a myriad of biologically active compounds and natural products. The presence of a chlorine atom on the aromatic ring and a reactive N-H group makes this compound a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and synthetic applications of this important intermediate. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its synthesis and subsequent functionalization.
Physicochemical Properties and Characterization
This compound is a white to light yellow crystalline solid. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂ClN | [1] |
| Molecular Weight | 205.68 g/mol | [1] |
| Melting Point | 145-148 °C | [2][3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Solubility | Soluble in organic solvents like DMSO and ethanol. | [4] |
| CAS Number | 36684-65-8 | [1] |
Spectroscopic Characterization:
-
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 205, with a characteristic M+2 peak at m/z 207 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A sharp, medium intensity band in the range of 3300-3500 cm⁻¹ corresponds to the N-H stretch. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, and the C-Cl stretching vibration typically appears around 700-800 cm⁻¹.
Core Synthesis: The Fischer Indole Synthesis
The most fundamental and widely employed method for constructing the tetrahydrocarbazole core is the Fischer indole synthesis.[6] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a[7][7]-sigmatropic rearrangement to form the indole ring system.
Reaction Mechanism: Fischer Indole Synthesis
The mechanism proceeds through several key steps:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 4-chlorophenylhydrazine with cyclohexanone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine form.
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step, leading to the cleavage of the weak N-N bond and the formation of a new C-C bond.
-
Rearomatization and Cyclization: The intermediate then rearomatizes, and the newly formed amino group attacks the imine carbon to form a cyclic aminal.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions leads to the formation of the stable, aromatic tetrahydrocarbazole ring system.
Caption: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure adapted from established methods for the synthesis of analogous tetrahydrocarbazoles and should be optimized for specific laboratory conditions.[5][8]
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol or Ethanol (for recrystallization)
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of hydrazine).
-
To the stirring solution, add cyclohexanone (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold water with stirring. A precipitate will form.
-
Collect the crude product by vacuum filtration, washing the solid with cold water.
-
For purification, recrystallize the crude solid from a suitable solvent such as methanol or ethanol.
-
Dry the purified crystals under vacuum to yield this compound.
Expected Yield: Yields for this reaction can vary, but are typically in the range of 70-90% based on similar syntheses.
Synthetic Applications and Protocols
This compound serves as a versatile intermediate for further functionalization at both the nitrogen of the indole ring and the chlorinated aromatic ring.
N-Alkylation
The secondary amine of the tetrahydrocarbazole nucleus is readily alkylated under basic conditions, providing access to a wide range of N-substituted derivatives. This is a crucial step in the synthesis of many biologically active molecules.
Mechanism of N-Alkylation: The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the carbazole nitrogen, forming a more nucleophilic carbazolide anion. This anion then attacks the alkyl halide, displacing the halide and forming the N-C bond.
Caption: General workflow for N-Alkylation.
Experimental Protocol: N-Methylation
This is a generalized protocol. The choice of base and solvent can influence the reaction rate and yield.[9]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF (or THF) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. (Alternatively, powdered KOH can be used).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add methyl iodide (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-methylated product.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 6-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These powerful transformations allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex biaryl and arylamine structures.
This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.
Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle involves three main steps:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl chloride to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 6-Chloro-1,2,3,4-tetrahydrocarbazole 98 36684-65-8 [sigmaaldrich.com]
- 4. Buy this compound | 36684-65-8 [smolecule.com]
- 5. rsc.org [rsc.org]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. benchchem.com [benchchem.com]
The Versatile Intermediate: A Guide to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole in Synthetic Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the tetrahydrocarbazole scaffold holds a place of prominence. This tricyclic framework, a fusion of a benzene ring, a pyrrole ring, and a cyclohexane ring, is a cornerstone in the architecture of numerous biologically active molecules.[1] Among its many derivatives, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole stands out as a particularly valuable and versatile chemical intermediate. Its strategic chlorination at the 6-position not only influences its electronic properties but also provides a handle for further functionalization, making it a sought-after precursor in the synthesis of a diverse array of target compounds.
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It aims to provide not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, ensuring both technical accuracy and field-proven insights. We will delve into the synthesis, characterization, and key applications of this compound, equipping you with the knowledge to confidently and efficiently utilize this important building block in your synthetic endeavors.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of an intermediate is paramount for its successful application in multi-step syntheses.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClN | [2] |
| Molecular Weight | 205.68 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 115-118 °C | [4] |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | [3] |
Spectroscopic Characterization:
The structural integrity of synthesized this compound should be rigorously confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton of the pyrrole ring, and the aliphatic protons of the tetrahydro-cyclohexane ring. The aromatic region will display patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the aromatic and aliphatic carbons, with the carbon attached to the chlorine atom showing a characteristic chemical shift.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will feature a prominent N-H stretching vibration in the range of 3300-3400 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching bands, will also be observable.[6]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 205 and a characteristic M+2 peak at m/z 207 with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.[2]
Core Synthesis Protocol: The Fischer Indole Synthesis
The most fundamental and widely employed method for constructing the tetrahydrocarbazole core is the Fischer indole synthesis.[1] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a ketone, in this case, 4-chlorophenylhydrazine and cyclohexanone.
Reaction Mechanism: A Step-by-Step Look
The Fischer indole synthesis proceeds through a well-established mechanism involving several key transformations:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 4-chlorophenylhydrazine and cyclohexanone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its more reactive enamine form.
-
[7][7]-Sigmatropic Rearrangement: A crucial pericyclic reaction, the[7][7]-sigmatropic rearrangement, occurs on the protonated enamine, leading to the formation of a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine intermediate then undergoes intramolecular cyclization, followed by the elimination of an ammonia molecule to yield the aromatic indole ring system of this compound.
References
- 1. wjarr.com [wjarr.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 1,2,3,4-Tetrahydrocarbazole(942-01-8) 13C NMR spectrum [chemicalbook.com]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Application Notes and Protocols for the Analytical Characterization of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a suite of detailed application notes and validated protocols for the analytical characterization of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole. As a key intermediate in the synthesis of various pharmacologically active compounds, rigorous and reliable analytical methodologies are paramount to ensure its identity, purity, and quality. This document outlines the strategic application of fundamental analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Vis Spectroscopy, and Elemental Analysis. Each section is designed to provide not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, empowering researchers to confidently implement and adapt these methods.
Introduction to this compound
This compound is a tricyclic heterocyclic compound belonging to the carbazole family.[1] Its structure, featuring a fused benzene, pyrrole, and cyclohexane ring system with a chlorine substituent, makes it a valuable scaffold in medicinal chemistry.[1] Carbazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties.[2][3] Given its role as a crucial building block in drug discovery and development, a thorough analytical characterization is essential to control the quality of synthetic batches and to meet stringent regulatory requirements.[4][5]
This guide provides a multi-faceted analytical approach to ensure the comprehensive characterization of this compound, covering its structural confirmation, purity assessment, and physicochemical properties.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone for determining the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[4][6] A reverse-phase HPLC method is typically employed for non-polar to moderately polar compounds like this compound.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides good retention and separation of the analyte from potential non-polar impurities.
-
Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure the timely elution of the main compound while also effectively separating earlier and later eluting impurities. The addition of a small amount of trifluoroacetic acid (TFA) helps to sharpen peaks by minimizing tailing, especially for the basic nitrogen in the carbazole ring.
-
Detector: A UV detector is used, as the carbazole moiety contains a chromophore that absorbs UV light, allowing for sensitive detection.
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with the diluent to get a working concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 40 15 90 20 90 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Expected Results:
The main peak for this compound is expected to have a retention time of approximately 8-10 minutes under these conditions. A purity of >98% is typically required for use in further synthetic steps.
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.[7]
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, minimizing fragmentation and providing a clear molecular ion peak. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization can also be used, which will induce more fragmentation, offering detailed structural information.[8][9]
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolution and mass accuracy, which allows for the determination of the elemental formula.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of the sample in acetonitrile.
-
Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.
-
-
Instrument Parameters (for ESI-TOF MS):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3500 V.
-
Nebulizer Pressure: 30 psi.
-
Drying Gas Flow: 8 L/min.
-
Gas Temperature: 325 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺.
-
Observe the isotopic pattern for the presence of one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks).
-
Analyze the fragmentation pattern to confirm the structure.
-
Expected Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z | Description |
| [C₁₂H₁₂ClN+H]⁺ | 206.0731 | ~206.073 | Molecular Ion |
| [C₁₂H₁₂ClN+H+2]⁺ | 208.0702 | ~208.070 | Isotope Peak (³⁷Cl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[10][11]
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as this compound is soluble in it, and the solvent peak does not interfere with the analyte signals.
-
Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and dispersion of the signals, which is particularly useful for resolving the complex aromatic and aliphatic protons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
-
Data Analysis:
-
Assign the chemical shifts (δ) for all protons and carbons.
-
Analyze the coupling patterns in the ¹H NMR spectrum to determine the connectivity of the protons.
-
Use 2D NMR techniques like COSY and HSQC if necessary for complete assignment.
-
Expected NMR Data:
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.0 - 7.5 | m | 3H | Ar-H |
| NH Proton | ~10.8 | br s | 1H | N-H |
| Aliphatic Protons | 2.5 - 2.7 | m | 4H | -CH₂- |
| Aliphatic Protons | 1.8 - 2.0 | m | 4H | -CH₂- |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected δ (ppm) | Assignment |
| Aromatic Carbons | 110 - 140 | Ar-C |
| Aliphatic Carbons | 20 - 30 | -CH₂- |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality Behind Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples, requiring minimal sample preparation.
Experimental Protocol: FTIR-ATR
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3300 | N-H stretch |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| 800 - 700 | C-Cl stretch |
UV-Vis Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for characterizing compounds with chromophores, such as the carbazole ring system.[12]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of the sample in ethanol.
-
Use ethanol as the blank.
-
-
Instrument Parameters:
-
Spectrophotometer: Agilent Cary 60 UV-Vis or equivalent.
-
Scan Range: 200 - 400 nm.
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
Expected UV-Vis Data:
The UV spectrum of this compound in ethanol is expected to show absorption maxima characteristic of the tetrahydrocarbazole chromophore, typically in the range of 230-250 nm and 280-300 nm.
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of elements (C, H, N, and Cl) in a compound, which is used to confirm the empirical formula.[13][14]
Causality Behind Experimental Choices:
-
Method: Combustion analysis is the standard method for determining the percentage of C, H, and N.[15] The chlorine content can be determined by various methods, including titration after combustion.
Experimental Protocol: CHN and Halogen Analysis
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the dry sample.
-
-
Instrumentation:
-
Use a dedicated CHN analyzer for carbon, hydrogen, and nitrogen content.
-
Determine chlorine content using a suitable method such as Schöniger oxygen flask combustion followed by titration.
-
-
Data Analysis:
-
Compare the experimentally determined percentages with the theoretical values for the molecular formula C₁₂H₁₂ClN.
-
Expected Elemental Analysis Data:
| Element | Theoretical % |
| C | 69.91 |
| H | 5.87 |
| Cl | 17.20 |
| N | 6.80 |
Workflow and Data Integration
A comprehensive characterization of this compound involves the integration of data from all the aforementioned techniques. The logical flow of analysis ensures a systematic and thorough evaluation of the compound.
Caption: Workflow for the comprehensive characterization of this compound.
Conclusion
The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying HPLC, MS, NMR, IR, UV-Vis, and elemental analysis, researchers and drug development professionals can confidently ascertain the identity, purity, and quality of this important synthetic intermediate. Adherence to these detailed protocols will ensure the reliability and reproducibility of analytical data, which is critical for advancing research and ensuring the safety and efficacy of final pharmaceutical products.
References
- 1. Buy this compound | 36684-65-8 [smolecule.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. organomation.com [organomation.com]
- 8. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
mass spectrometry of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
An Application Note and Protocol for the Mass Spectrometric Analysis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a halogenated derivative of tetrahydrocarbazole, a core structural motif found in numerous biologically active compounds and synthetic intermediates.[1] Accurate identification and quantification are critical in pharmaceutical research, process chemistry, and metabolic studies. This guide details a robust methodology, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of electrospray ionization (ESI) and the interpretation of characteristic fragmentation patterns, including the distinct isotopic signature of the chlorine atom.
Introduction: The Analytical Imperative
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] The introduction of a chlorine atom to this scaffold, as in this compound, can significantly modulate its physicochemical and pharmacological properties. Consequently, a sensitive and specific analytical method is paramount for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and specificity, making it the gold standard for this application.[4][5] This protocol leverages the soft ionization capabilities of Electrospray Ionization (ESI) to preserve the molecular integrity of the analyte while utilizing tandem mass spectrometry (MS/MS) for unambiguous structural confirmation.[6]
Analyte Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₂H₁₂ClN | [7][8] |
| Molecular Weight | 205.68 g/mol | [8] |
| CAS Number | 36684-65-8 | [8] |
| Structure | Fused benzene-pyrrole-cyclohexane system with a chlorine substituent. | [7] |
Principle of the LC-MS/MS Method
The analytical strategy is built upon the synergy between liquid chromatography for physical separation and tandem mass spectrometry for highly selective detection.
3.1. Chromatographic Separation Reverse-phase liquid chromatography (RP-LC) is employed to separate the analyte from potential impurities and matrix components. A C18 stationary phase is chosen for its excellent retention of moderately nonpolar molecules like this compound. A gradient elution using water and a polar organic solvent (acetonitrile or methanol) with a small amount of acid (formic acid) ensures sharp peak shapes and efficient ionization.
3.2. Ionization: Electrospray Ionization (ESI) ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[6] This is ideal for preserving the molecular ion, which is essential for precursor ion selection in MS/MS.
-
Causality: For this compound, the secondary amine within the tetrahydrocarbazole ring is readily protonated in the acidic mobile phase. Therefore, positive ion mode ESI ([M+H]⁺) is selected to achieve high ionization efficiency. Nitrogen-containing compounds are typically analyzed in positive ion mode for this reason.[1]
3.3. Detection: Tandem Mass Spectrometry (MS/MS) Tandem mass spectrometry provides two layers of specificity. The first mass analyzer (Q1) is set to isolate the protonated molecular ion ([M+H]⁺) of our analyte, which has a mass-to-charge ratio (m/z) of 206.6. This isolated ion is known as the precursor ion.
-
Chlorine Isotope Pattern: A key confirmatory feature is the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic M and M+2 isotopic pattern for the precursor ion at m/z 206.6 and 208.6 with an approximate intensity ratio of 3:1, providing a high degree of confidence in the ion's identity.[7]
The precursor ion is then passed into a collision cell (Q2), where it is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting product ions are analyzed by the second mass analyzer (Q3). This process allows for the selection of specific, structurally significant transitions, a mode of operation known as Multiple Reaction Monitoring (MRM).
-
Expected Fragmentation: Mass spectrometry of this compound typically shows a molecular ion peak at m/z 205.[7] The protonated molecule ([M+H]⁺) will be at m/z 206. A common fragmentation pathway for halogenated compounds is the loss of the halogen.[7] Therefore, a primary fragmentation is the loss of the chlorine atom, resulting in a product ion at m/z 170.
Experimental Protocols
4.1. Protocol: Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with HPLC-grade methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (1 µg/mL): Perform a serial dilution from the stock solution. For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) in a clean autosampler vial. This creates a 10 µg/mL intermediate. Then, dilute 100 µL of this intermediate solution into 900 µL of the initial mobile phase to yield a final concentration of 1 µg/mL.
-
Sample Preparation: Dissolve the test sample in a suitable solvent (e.g., methanol) to an estimated concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter (PTFE is a suitable choice for organic solvents) before injection to prevent contamination of the LC system.[4]
4.2. Protocol: LC-MS/MS Analysis
The following tables outline the recommended starting parameters for the LC-MS/MS system. These should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Ion Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
Table 3: Multiple Reaction Monitoring (MRM) Parameters
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| Primary | 206.6 | 170.1 | 100 | 25 | Quantifier |
| Secondary | 206.6 | 143.1 | 100 | 35 | Qualifier |
Note: Collision energies are instrument-dependent and must be optimized empirically by infusing a standard solution.
Visualization of the Analytical Workflow
The following diagram illustrates the complete analytical process from sample receipt to final data output.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Expected Results and Interpretation
-
Chromatogram: A successful analysis will yield a sharp, symmetrical chromatographic peak at a consistent retention time for the quantifier (206.6 -> 170.1) and qualifier (206.6 -> 143.1) MRM transitions.
-
Full Scan Spectrum: When operating in a full scan mode, the spectrum should prominently feature the protonated molecular ion cluster at m/z 206.6 and 208.6, with relative intensities of approximately 3:1, confirming the presence of a single chlorine atom.
-
Quantification: The concentration of the analyte is determined by integrating the peak area of the primary (quantifier) MRM transition and comparing it against a calibration curve constructed from the analysis of known standards. The method should demonstrate excellent linearity (r² > 0.99) over the desired concentration range.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the robust analysis of this compound by LC-MS/MS. The method demonstrates high specificity and sensitivity by leveraging the principles of electrospray ionization and tandem mass spectrometry. The described workflows for sample preparation, instrumental analysis, and data interpretation are designed to be readily implemented in a research or quality control setting, providing a reliable tool for scientists in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of polyhalogenated carbazoles in sediment using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Buy this compound | 36684-65-8 [smolecule.com]
- 8. 6-氯-1,2,3,4-四氢咔唑 98% | Sigma-Aldrich [sigmaaldrich.cn]
High-Performance Liquid Chromatography (HPLC) Purification of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: A Detailed Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a key heterocyclic intermediate in pharmaceutical research and chemical synthesis, notably serving as a precursor for compounds with potential therapeutic activities, such as SIRT1 inhibition.[1] Achieving high purity of this compound is critical for ensuring the accuracy of downstream biological assays and the quality of synthesized active pharmaceutical ingredients (APIs). This application note provides a comprehensive, step-by-step protocol for the purification of this compound using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We detail the rationale behind method development, from understanding the analyte's physicochemical properties to scaling up for purification, and include protocols for post-purification analysis to validate the final product's purity.
Introduction: The Rationale for a Dedicated Purification Strategy
The subject compound, this compound, is a tricyclic molecule featuring a chloro-substituted aromatic ring and a secondary amine within its tetrahydrocarbazole core.[1] These structural features, particularly its overall hydrophobicity and potential for ionic interactions, dictate the optimal chromatographic approach. Crude synthetic batches of this intermediate often contain closely related structural isomers, unreacted starting materials, and by-products, which can interfere with subsequent synthetic steps or biological evaluations.
Reversed-phase HPLC is the technique of choice for this application due to the compound's poor aqueous solubility and good solubility in organic solvents like methanol, acetonitrile, and DMSO.[1][2] This method separates molecules based on their hydrophobicity, making it ideal for isolating our target compound from more polar or less retained impurities. This guide is designed to provide researchers with a robust, self-validating system for obtaining this valuable intermediate with high purity.
Analyte Physicochemical Properties
A successful purification strategy begins with understanding the target molecule. The key properties of this compound that inform the HPLC method are summarized below.
| Property | Value / Description | Significance for HPLC Method |
| Molecular Formula | C₁₂H₁₂ClN | Used for mass spectrometry confirmation.[1][3] |
| Molecular Weight | ~205.68 g/mol | Influences diffusion and mass transfer in the column.[3] |
| Appearance | White to light yellow crystalline solid | Visual check for purity and stability.[1] |
| Solubility | Insoluble in water; Soluble in DMSO, ethanol, methanol.[1][2] | Guides the choice of sample solvent and mobile phase composition. |
| UV λmax | ~292 nm | Optimal wavelength for UV detection, ensuring high sensitivity.[3][4] |
| pKa (Predicted) | ~16.93 | The secondary amine can be protonated. Mobile phase pH control is crucial for consistent retention and peak shape.[4] |
| XLogP3-AA | 3.9 | Indicates high hydrophobicity, confirming suitability for reversed-phase chromatography.[3] |
Chromatographic Method: Materials and Instrumentation
Instrumentation:
-
Analytical HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV/Vis detector.
-
Preparative HPLC system with a high-flow-rate binary pump, manual or auto-injector, fraction collector, and UV/Vis detector.
-
Mass Spectrometer (MS) for peak identity confirmation (optional but recommended).
-
Rotary evaporator for solvent removal post-purification.
-
Analytical balance, vortex mixer, and sonicator.
Chemicals and Reagents:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Deionized water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Crude this compound sample
Columns:
-
Analytical: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Preparative: C18 column, 19 x 150 mm, 5 µm particle size (example dimension, scalable as needed).
Experimental Protocols
The purification process is a logical progression from initial sample preparation and analytical method development to the final preparative scale-up and purity verification.
Caption: Workflow for the HPLC purification of this compound.
Sample and Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).
-
Crude Sample Stock: Accurately weigh the crude compound and dissolve in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Analytical Sample: Dilute the stock solution with Mobile Phase A to a final concentration of approximately 1 mg/mL. Ensure the solution is clear. If precipitation occurs, adjust the ratio of DMSO or use a weaker diluent (e.g., 50:50 ACN:Water).
-
Filtration: Filter the final analytical sample through a 0.45 µm PTFE syringe filter before injection.
Scientist's Note (Expertise & Experience): DMSO is used as the initial solvent due to the compound's high solubility in it.[1][2] However, injecting a large volume of pure DMSO can cause peak distortion. Diluting with the mobile phase mitigates this effect. TFA is a crucial additive; it acts as an ion-pairing agent, protonating the secondary amine on the carbazole and masking residual acidic silanols on the C18 stationary phase. This results in sharper, more symmetrical peaks and reproducible retention times.[5][6]
Step 1: Analytical Method Development
The goal is to find conditions that provide good resolution between the target peak and major impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 292 nm.
-
Injection Volume: 10 µL.
-
Initial Scouting Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 30% B
-
18-22 min: 30% B (Equilibration)
-
-
Optimization: Analyze the resulting chromatogram. The target compound, being hydrophobic, should elute at a moderate to high percentage of ACN. Adjust the gradient to improve separation around the target peak. For example, if the target elutes at 10 minutes (approx. 70% B), a shallower gradient from 60% to 80% B over 15 minutes can be applied to better resolve nearby impurities.
Step 2: Preparative Scale-Up and Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
-
Column: C18, 19 x 150 mm, 5 µm.
-
Flow Rate Calculation: Scale the flow rate geometrically based on the column cross-sectional area.
-
Flow_prep = Flow_analyt * (radius_prep² / radius_analyt²)
-
Flow_prep = 1.0 mL/min * (9.5² / 2.3²) ≈ 17 mL/min.
-
-
Gradient Adjustment: The gradient times must be adjusted to account for the different column volume and flow rate. A common practice is to maintain the same gradient slope.
-
Optimized Preparative Gradient (Example):
-
0-2 min: 60% B
-
2-15 min: 60% to 80% B
-
15-17 min: 80% to 95% B (for column wash)
-
17-19 min: 95% B
-
19-20 min: 95% to 60% B
-
20-25 min: 60% B (Equilibration)
-
-
-
Sample Loading: Prepare a larger batch of the crude sample for injection (e.g., 100 mg dissolved in 2-3 mL of DMSO). The maximum loading capacity depends on the column and the separation difficulty; a trial run with a small preparative injection is recommended.
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal at 292 nm. Collect the main peak, ensuring to start collection just after the baseline rises and stop just as the peak returns to baseline to maximize purity.
Step 3: Post-Purification Purity Analysis and Work-up
-
Fraction Analysis: Inject a small aliquot from the collected fraction(s) into the analytical HPLC system using the method developed in section 4.2 to confirm purity.
-
Pooling: Combine all fractions that meet the required purity threshold (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator. The remaining aqueous solution may contain the TFA salt of the product.
-
Final Isolation: The product can be isolated by neutralization with a mild base (e.g., sodium bicarbonate solution) followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer, filter, and evaporate the solvent to yield the pure, free-based compound.
Trustworthiness Note: The self-validating nature of this protocol lies in the analytical check of each collected fraction.[7] This step is non-negotiable and ensures that only fractions of acceptable purity are pooled, guaranteeing the quality of the final product.
Expected Results and Discussion
The described method is expected to significantly improve the purity of the crude this compound. The following table presents illustrative data.
| Sample | Retention Time (min) | Peak Area (%) | Purity by HPLC (%) | Yield (%) |
| Crude Material | 9.85 (Main Peak) | 85.3 | ~85% | 100% (Starting) |
| Impurity 1 | 8.92 | 5.7 | - | - |
| Impurity 2 | 10.21 | 4.1 | - | - |
| Purified Final Product | 9.86 | >99.5 | >99.5% | ~75% |
A successful purification will show a chromatogram with a single, sharp, and symmetrical main peak at the expected retention time. The removal of impurities observed in the crude sample chromatogram is the primary indicator of success. The yield is dependent on the purity of the starting material and the strictness of the fraction collection criteria. A yield of ~75% is a realistic expectation for a crude sample of ~85% purity.
Conclusion
This application note provides a detailed and robust RP-HPLC method for the purification of this compound. By following the systematic approach of analytical method development, preparative scale-up, and rigorous post-purification analysis, researchers can confidently obtain this key synthetic intermediate with a purity exceeding 99%. The principles and techniques described herein are foundational for ensuring the quality and reliability of chemical compounds used in research and drug development.
References
- 1. Buy this compound | 36684-65-8 [smolecule.com]
- 2. This compound-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. openaccessjournals.com [openaccessjournals.com]
Applications of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole in Medicinal Chemistry: A Technical Guide for Researchers
Introduction: The Versatile Scaffold of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
This compound is a halogenated derivative of the tetrahydrocarbazole core, a privileged scaffold in medicinal chemistry. The unique tricyclic structure, consisting of a benzene ring fused to a pyrrole and a cyclohexane ring, provides a versatile framework for the development of a wide array of therapeutic agents. The presence of a chlorine atom at the 6-position significantly influences the electronic properties and lipophilicity of the molecule, often enhancing its biological activity and metabolic stability. This guide delves into the synthesis and key applications of this compound, with a focus on its roles as a potent SIRT1 inhibitor, a scaffold for anticancer agents, and a platform for developing neuroprotective and antimicrobial drugs.
I. Synthesis of this compound: The Fischer Indole Synthesis
The most common and efficient method for synthesizing the this compound scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by a[1][1]-sigmatropic rearrangement to form the indole ring.
Protocol: Fischer Indole Synthesis of this compound
This protocol outlines the synthesis of this compound from 4-chlorophenylhydrazine hydrochloride and cyclohexanone.
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Methanol
-
Deionized water
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of 4-chlorophenylhydrazine hydrochloride in glacial acetic acid (approximately 8-10 mL per gram of hydrazine).
-
Addition of Cyclohexanone: To the stirring solution, add 1.1 equivalents of cyclohexanone dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
Isolation of Product: The crude this compound will precipitate as a solid. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water to remove any remaining acetic acid and other water-soluble impurities. For further purification, the product can be recrystallized from a suitable solvent such as methanol or ethanol.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both the solvent and the acid catalyst. Its high boiling point is suitable for the reflux conditions required for the reaction.
-
Excess Cyclohexanone: A slight excess of cyclohexanone is used to ensure the complete consumption of the limiting reagent, 4-chlorophenylhydrazine hydrochloride.
-
Ice-cold Water Precipitation: The product is insoluble in water, while the acetic acid and any unreacted starting materials are soluble. Pouring the reaction mixture into ice-cold water facilitates the precipitation of the pure product.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by taking advantage of differences in solubility.
II. Application as a Sirtuin 1 (SIRT1) Inhibitor
Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, DNA repair, and inflammation. Dysregulation of SIRT1 activity has been implicated in a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. This compound and its derivatives have emerged as potent and selective inhibitors of SIRT1.[2][3] Specifically, this compound-1-carboxamide has been identified as a highly selective SIRT1 inhibitor with IC50 values in the nanomolar range.[2][4]
Protocol: In Vitro SIRT1 Inhibition Assay (Fluorometric)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT1 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD⁺
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Set up the Assay Plate: Add the diluted inhibitor solutions to the appropriate wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare Master Mix: Prepare a master mix containing the assay buffer, NAD⁺, and the fluorogenic substrate at their optimal concentrations.
-
Initiate the Reaction: Add the master mix to each well, followed by the addition of the diluted recombinant SIRT1 enzyme to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the deacetylation reaction to proceed.
-
Develop the Signal: Add the developer solution to each well and incubate at 37°C for an additional 15-30 minutes.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Subtract the fluorescence of the negative control from all other readings. Calculate the percentage of inhibition for each concentration of the inhibitor relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | Target | IC50 (nM) | Selectivity |
| This compound-1-carboxamide | SIRT1 | 60-100 | >500-fold improvement over other inhibitors |
Data sourced from Napper et al. (2005).[2]
III. Application as an Anticancer Agent Scaffold
The carbazole scaffold is a well-established pharmacophore in the design of anticancer agents.[5] Derivatives of this compound can be synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The mechanism of action for many carbazole-based anticancer drugs involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Protocol: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol can be used to determine the IC50 value of this compound derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator at 37°C.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Expected Data:
IV. Potential Applications in Neuroprotection and Antimicrobial Therapy
Neuroprotective Potential
Carbazole derivatives have shown promise as neuroprotective agents due to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[6][7] They have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The 6-chloro-tetrahydrocarbazole scaffold can be used as a starting point for the synthesis of novel neuroprotective compounds.
Experimental Approach: Assessing Neuroprotective Effects
A common in vitro model to assess neuroprotection involves inducing cytotoxicity in neuronal cell lines (e.g., SH-SY5Y or Neuro2a) with a neurotoxin (e.g., H₂O₂ or 6-hydroxydopamine) and evaluating the protective effect of the test compound.[7]
Workflow for Neuroprotection Assay:
Caption: Workflow for assessing the neuroprotective effects of this compound derivatives in vitro.
Antimicrobial Potential
Carbazole alkaloids and their synthetic derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[8][9] The incorporation of a chlorine atom can enhance the antimicrobial potency of the carbazole scaffold.
Experimental Approach: Determining Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination
-
Prepare Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microplate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Example Data for a Related Compound:
A study on 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC value of 50 µg/mL.[1] This suggests that the 6-chloro-carbazole scaffold is a promising starting point for the development of new antimicrobial agents.
Conclusion and Future Directions
This compound is a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction and its amenability to further chemical modification make it an attractive starting point for the development of novel therapeutic agents. The demonstrated activity of its derivatives as potent SIRT1 inhibitors highlights its potential in addressing age-related and metabolic diseases. Furthermore, the broader therapeutic potential of the carbazole nucleus in cancer, neurodegenerative disorders, and infectious diseases provides a strong rationale for the continued exploration of this compound-based compounds in drug discovery programs. Future research should focus on synthesizing and screening libraries of derivatives to establish clear structure-activity relationships and to identify lead compounds with optimized efficacy and safety profiles for clinical development.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. otavachemicals.com [otavachemicals.com]
- 3. The 2.5 Å crystal structure of the SIRT1 catalytic domain bound to nicotinamide adenine dinucleotide (NAD+) and an indole (EX527 analogue) reveals a novel mechanism of histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of a SIRT1 inhibitor on primordial follicle activation and growth induced by cyclophosphamide: insights from a bovine in vitro folliculogenesis system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Welcome to the technical support center for the synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Overview of the Primary Synthetic Route: The Fischer Indole Synthesis
The most prevalent and established method for synthesizing this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of 4-chlorophenylhydrazine with cyclohexanone, followed by a[1][1]-sigmatropic rearrangement to form the carbazole ring system. The overall transformation is robust, yet its efficiency is highly dependent on carefully controlled reaction parameters.
Caption: Fischer Indole Synthesis Workflow.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of this compound are a common issue and can often be attributed to several factors:
-
Purity of Starting Materials: The purity of both 4-chlorophenylhydrazine and cyclohexanone is paramount. Impurities in the hydrazine can lead to undesired side reactions, while aged or impure cyclohexanone may contain aldol condensation byproducts that can interfere with the primary reaction pathway. It is highly recommended to use freshly distilled cyclohexanone and high-purity 4-chlorophenylhydrazine.
-
Choice and Concentration of Acid Catalyst: The selection and amount of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed.[2] The optimal choice is often substrate-dependent. Polyphosphoric acid (PPA) is frequently an effective catalyst for the cyclization step.[2] An insufficient amount of catalyst can lead to an incomplete reaction, while an excess can promote side reactions and product degradation. A screening of different acid catalysts and concentrations is advisable for optimization.
-
Reaction Temperature and Duration: This reaction typically requires elevated temperatures to proceed efficiently.[2] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting materials and the final product, resulting in lower yields and the formation of tar-like substances. Careful monitoring of the reaction progress by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent over-heating.
-
Inefficient Hydrazone Formation: The initial formation of the hydrazone intermediate is a crucial step. In some cases, pre-forming the hydrazone before the cyclization step can improve the overall yield. This can be achieved by reacting the 4-chlorophenylhydrazine and cyclohexanone in a suitable solvent like ethanol with a catalytic amount of acetic acid before introducing the stronger acid for the cyclization.
-
Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that can consume starting materials and lead to colored impurities.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?
A2: The formation of byproducts is a common challenge in the Fischer indole synthesis. The most likely impurities include:
-
Regioisomers: If a substituted cyclohexanone is used, the formation of regioisomers is possible depending on the direction of enolization.
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted 4-chlorophenylhydrazine and cyclohexanone in the crude product.
-
Aldol Condensation Products: Under acidic conditions, cyclohexanone can undergo self-condensation to form aldol products.
-
Oxidized Byproducts: Exposure to air at elevated temperatures can lead to the formation of colored, oxidized impurities.
To minimize the formation of these byproducts:
-
Control Reaction Conditions: As mentioned previously, carefully controlling the reaction temperature and time is crucial. Use TLC to monitor the reaction and stop it once the starting material is consumed to avoid the formation of degradation products.
-
Optimize Catalyst: The choice of acid catalyst can influence the formation of side products. Milder acids may reduce the extent of side reactions.
-
One-Pot vs. Two-Step Procedure: While a one-pot procedure is often more convenient, a two-step approach where the hydrazone is first formed and isolated before cyclization can sometimes lead to a cleaner reaction and higher purity of the final product.
Q3: My reaction has stalled and is not proceeding to completion, even after an extended reaction time. What could be the problem?
A3: A stalled reaction can be due to several factors:
-
Insufficiently Acidic Conditions: The[1][1]-sigmatropic rearrangement is the rate-determining step and requires sufficient acid catalysis. If the reaction is stalling, a stronger acid or a higher concentration of the current acid may be necessary.
-
Low Reaction Temperature: The activation energy for the sigmatropic rearrangement can be significant. If the reaction temperature is too low, the reaction may not proceed at a reasonable rate. A modest increase in temperature, while carefully monitoring for decomposition, could be beneficial.
-
Water Content: The presence of excessive water can hinder the reaction, as it can hydrolyze the hydrazone intermediate. Using anhydrous solvents and reagents is recommended.
-
Poor Solubility: If the starting materials or intermediates are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction rate will be slow. Experimenting with different solvents may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for the synthesis of this compound?
A1: While there is no single "best" catalyst for all situations, a good starting point is often glacial acetic acid, which can also serve as the solvent.[3] For higher yields, stronger acids like sulfuric acid or Lewis acids such as zinc chloride are often employed.[2] Polyphosphoric acid (PPA) is particularly effective for the cyclization step and can lead to high yields.[2] The optimal choice will depend on the specific scale and desired purity of the final product.
Q2: Can I use microwave irradiation to improve the reaction?
A2: Yes, microwave-assisted Fischer indole synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields.[4] The focused heating provided by microwaves can accelerate the rate-limiting sigmatropic rearrangement step while minimizing the formation of byproducts that can occur with prolonged conventional heating.
Q3: What is the best method for purifying the crude product?
A3: The crude product from a Fischer indole synthesis is often a solid that can be purified by recrystallization.[5] Common solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes. For higher purity, column chromatography on silica gel is an effective method. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of the molecule.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of tetrahydrocarbazole synthesis, based on literature data for analogous systems. It is important to note that optimal conditions for this compound may vary.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 1 hour | ~75% | [5] |
| Zinc Chloride | - | Microwave (600W) | 3 min | 76% | [4] |
| p-Toluenesulfonic acid | - | Microwave (600W) | 3 min | 91% | [4] |
| Ionic Liquid + ZnCl₂ | - | Microwave | Not specified | 89.66% | [6] |
High-Yield Experimental Protocol
This protocol is a general guideline for a high-yield synthesis of this compound and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Cyclohexanone (freshly distilled)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenylhydrazine hydrochloride (1.0 equivalent).
-
Solvent Addition: Add glacial acetic acid (approximately 5-10 mL per gram of hydrazine).
-
Addition of Ketone: Begin stirring and add cyclohexanone (1.1 equivalents) dropwise to the mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Precipitation: The crude product will precipitate out of the solution as a solid.
-
Filtration: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and other impurities.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: For higher purity, recrystallize the crude product from ethanol or purify by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Caption: Experimental Protocol Workflow.
References
Technical Support Center: Purification of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common purification challenges associated with this compound. Our aim is to equip you with the expertise to overcome these hurdles and achieve high purity for your downstream applications.
I. Understanding the Purification Challenges
The primary synthetic route to this compound is the Fischer indole synthesis, which, while robust, can generate a variety of side products and impurities that complicate purification.[1] The inherent basicity of the carbazole nitrogen and the potential for side reactions involving the chloro-substituent introduce specific purification hurdles. This guide will walk you through identifying and resolving these common issues.
II. Troubleshooting Guide: Common Purification Problems and Solutions
This section is designed in a question-and-answer format to directly address issues you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete Reaction: The Fischer indole synthesis may not have gone to completion. 2. Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction, especially if the pH is acidic. 3. Sub-optimal Recrystallization Conditions: Using an inappropriate solvent or an excessive amount of solvent can lead to significant product loss in the mother liquor. 4. Product Adsorption on Silica Gel: The basic nitrogen of the carbazole can strongly interact with the acidic silanol groups of silica gel, leading to incomplete elution. | 1. Optimize Reaction Conditions: Ensure you are using a sufficient amount of a suitable acid catalyst and consider cautiously increasing the reaction temperature to drive the reaction to completion.[2] 2. Neutralize Before Extraction: Ensure the reaction mixture is neutralized or slightly basic before extraction with an organic solvent. 3. Optimize Recrystallization: Perform small-scale solvent screening to find a solvent that dissolves the compound well when hot but poorly when cold. Use the minimum amount of hot solvent necessary for dissolution.[3] 4. Modify Column Chromatography: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress the interaction with silica gel.[4] |
| Persistent Colored Impurities (Yellow/Brown Tint) | 1. Oxidation Products: Tetrahydrocarbazoles can be susceptible to air oxidation, leading to colored impurities. 2. Side Products from Fischer Indole Synthesis: The acidic conditions of the synthesis can lead to the formation of various colored byproducts. 3. Residual Acid Catalyst: Traces of the acid catalyst can promote degradation and color formation upon storage or heating. | 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that this may also adsorb some of your product. 2. Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, consider purification using reversed-phase (C18) silica gel. This can be particularly effective at separating non-polar colored impurities.[5] 3. Thorough Neutralization: Ensure all acidic residues are removed during the workup by washing the organic extracts with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine. |
| Oiling Out During Recrystallization | 1. Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, or the boiling point of the solvent may be higher than the melting point of the compound. 2. Presence of Impurities: Impurities can lower the melting point of the mixture and promote oiling out. | 1. Change Solvent System: Use a less polar solvent or a solvent mixture. For carbazole derivatives, ethanol, isopropanol, and acetone are common choices.[4] Sometimes, a mixture like ethanol/water can be effective. 2. Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting recrystallization. |
| Product Streaking or Tailing on TLC and Column Chromatography | 1. Strong Interaction with Silica Gel: The basic nitrogen atom of the carbazole interacts strongly with the acidic silanol groups on the silica gel surface.[4] 2. Inappropriate Eluent Polarity: The eluent system may not be optimized for the compound. | 1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) into your eluent system for both TLC and column chromatography. This will neutralize the acidic sites on the silica gel and improve the peak/spot shape.[4] 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.[4] 3. Optimize Eluent System: For many carbazole derivatives, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is effective.[4] |
| Presence of Isomeric Impurities | 1. Non-regioselective Fischer Indole Synthesis: Depending on the starting materials and reaction conditions, the Fischer indole synthesis can sometimes yield isomeric products. | 1. Careful Chromatography: High-performance flash chromatography or preparative HPLC may be necessary to separate closely related isomers. Careful optimization of the eluent system is crucial. 2. Derivative Formation and Purification: In some cases, it may be possible to selectively derivatize the desired isomer, purify the derivative, and then remove the derivatizing group. |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a white to off-white crystalline solid.[1] Its reported melting point is in the range of 145-148°C. A significantly lower or broader melting point range is indicative of impurities.
Q2: How should I store the purified compound to prevent degradation?
To ensure the long-term stability of your purified this compound, it is recommended to store it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). This will minimize the risk of oxidation and degradation.
Q3: What are the most common side products in the Fischer indole synthesis of this compound?
While specific side products for this exact reaction are not extensively documented in readily available literature, common side reactions in the Fischer indole synthesis include the formation of isomeric carbazoles, incompletely cyclized hydrazones, and products arising from side reactions of the starting materials under acidic conditions.
Q4: Can I use acid-base extraction for purification?
While the carbazole nitrogen is basic, it is a weak base. Acid-base extraction can be attempted, but care must be taken as some carbazoles can be sensitive to strong acids.[2] A mild acid wash might help remove non-basic impurities, but it's essential to neutralize the aqueous layer and back-extract to recover any protonated product.
Q5: What analytical techniques are most suitable for assessing the purity of the final product?
A combination of techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation and can also reveal the presence of impurities.[1]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound and can help identify impurities by their mass-to-charge ratio.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Triethylamine (TEA)
-
Glass column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase (e.g., 5% ethyl acetate in hexanes with 0.1% TEA). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the elution of the product by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
V. Visualizations
Purification Workflow
References
Technical Support Center: Reactions of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Welcome to the technical support center for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole. This valuable heterocyclic scaffold is a cornerstone in the development of pharmaceuticals and functional materials, notably as an inhibitor of enzymes like SIRT1.[1][2] However, its reactivity presents unique challenges, often leading to complex product mixtures that can impede research progress.
This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis and functionalization of this important molecule. We will delve into the causality behind side product formation and provide field-proven protocols to enhance reaction outcomes.
Guide 1: Troubleshooting the Fischer Indole Synthesis of the Tetrahydrocarbazole Core
The Fischer indole synthesis is the most common and direct route to the this compound scaffold, typically involving the acid-catalyzed reaction of 4-chlorophenylhydrazine with cyclohexanone.[1][3] While classic, this reaction is sensitive to conditions and can generate several persistent impurities.
FAQ 1: I am observing multiple spots on my TLC plate and a low yield of the desired tetrahydrocarbazole. What are the likely side reactions?
This is a frequent issue stemming from the harsh acidic and thermal conditions often employed. The primary side products arise from incomplete reaction, alternative cyclization pathways, or degradation of starting materials and product.
Common Side Products and Their Causes:
-
Unreacted Phenylhydrazone: The initial condensation product of 4-chlorophenylhydrazine and cyclohexanone may not fully cyclize if the reaction temperature is too low or the acid catalyst is not sufficiently active.[4][5]
-
Aromatized 6-Chlorocarbazole: The tetrahydrocarbazole product can undergo oxidation to the fully aromatic carbazole, especially at elevated temperatures or in the presence of air (oxygen). This impurity can be difficult to remove due to its similar polarity.
-
Aldol Condensation Products: Under acidic conditions, the cyclohexanone starting material can undergo self-condensation, leading to higher molecular weight impurities.[6]
-
Polymeric Tars: Excessively strong acids or high temperatures can lead to the formation of intractable polymeric materials, significantly reducing the yield of the desired product.
Troubleshooting Matrix: Fischer Indole Synthesis
| Observed Problem | Potential Cause | Recommended Solution |
| Low Conversion / High Phenylhydrazone Residue | Insufficient acid strength or low reaction temperature. | Switch to a stronger acid catalyst like polyphosphoric acid (PPA) or use a higher boiling point solvent like acetic acid to increase the reaction temperature.[4][7] |
| Significant Aromatized Impurity (6-Chlorocarbazole) | Reaction temperature is too high; presence of an oxidizing agent (air). | Conduct the reaction under an inert atmosphere (N₂ or Ar). Reduce the reaction temperature and extend the reaction time, monitoring carefully by TLC. |
| Presence of High Rf, Non-polar Impurities | Aldol condensation of cyclohexanone. | Add the cyclohexanone slowly to the reaction mixture containing the hydrazine and acid to maintain a low instantaneous concentration. |
| Formation of Dark, Tarry Material | Acid catalyst is too aggressive or temperature is excessively high. | Use a milder acid catalyst (e.g., glacial acetic acid, ionic liquids) or lower the reaction temperature.[8] Ensure even heating with an oil bath. |
Workflow Diagram: Side Product Formation in Fischer Indole Synthesis
Caption: Main and side reaction pathways in the Fischer synthesis of the tetrahydrocarbazole core.
Protocol: Optimized Fischer Indole Synthesis
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add glacial acetic acid (10 mL per 10 mmol of hydrazine).
-
Add 4-chlorophenylhydrazine hydrochloride (1.0 eq).
-
Begin stirring and gently heat the mixture to 60-70 °C to ensure dissolution.
-
Slowly add cyclohexanone (1.1 eq) dropwise over 20-30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.[5]
-
Once the starting hydrazine is consumed, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.[5]
-
Pour the cold slurry into ice-cold water and stir for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[8]
Guide 2: Troubleshooting N-Alkylation Reactions
Alkylation of the indole nitrogen (N-9 position) is a common derivatization step. While seemingly straightforward, this reaction can be plagued by issues of low reactivity and, in some cases, side reactions.
FAQ 2: My N-alkylation reaction is sluggish, or I am getting a complex mixture of products. What are the common pitfalls?
Incomplete reactions are often due to an inappropriate choice of base or solvent. The formation of multiple products can arise from competitive C-alkylation or side reactions involving the alkylating agent itself.
Common Issues and Their Causes:
-
Incomplete Deprotonation: The N-H of the tetrahydrocarbazole is weakly acidic (pKa in DMSO ≈ 20-21). Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation, leading to a slow or incomplete reaction.[9]
-
Poor Solvent Choice: The choice of solvent affects both the solubility of the carbazolide anion and the reactivity of the alkylating agent. Polar aprotic solvents like DMF or THF are generally preferred.[10][11]
-
C-Alkylation: While N-alkylation is kinetically and thermodynamically favored, small amounts of C-alkylation at positions 1, 3, 5, or 8 can occur, particularly with highly reactive alkylating agents or under specific conditions.
-
Elimination of Alkyl Halide: Using a strong, sterically hindered base (e.g., potassium tert-butoxide) with secondary or tertiary alkyl halides can favor E2 elimination over Sₙ2 substitution, consuming the alkylating agent.
Troubleshooting Matrix: N-Alkylation
| Observed Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Base is too weak; alkylating agent is unreactive (e.g., R-Cl). | Use a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[11][12] Use a more reactive alkylating agent (R-I > R-Br > R-OTs > R-Cl). |
| Reaction is Slow | Poor solubility of the carbazolide salt. | Switch to a more polar aprotic solvent like DMF. Gentle heating (40-60 °C) can also increase the reaction rate. |
| Multiple Products Observed | Possible C-alkylation or elimination side reactions. | Use a less reactive base if elimination is suspected. For C-alkylation, lowering the temperature may improve N-selectivity. Confirm structures by 2D NMR. |
Workflow Diagram: Troubleshooting N-Alkylation
Caption: Decision tree for troubleshooting common N-alkylation issues.
Guide 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C6-Cl bond provides a handle for C-N and C-C bond formation, most notably via the Buchwald-Hartwig amination.[9][13] These powerful reactions are sensitive to catalyst, ligand, base, and reaction conditions, with hydrodehalogenation being a major competing side reaction.
FAQ 3: My Buchwald-Hartwig amination of this compound is giving low yields and a significant amount of the de-chlorinated starting material. How can I improve this?
The formation of 2,3,4,9-tetrahydro-1H-carbazole (the hydrodehalogenated product) is a classic problem in Buchwald-Hartwig couplings. It arises from pathways that compete with the desired reductive elimination step.
Common Side Products and Their Causes:
-
Hydrodehalogenation: The chloro-substituent is replaced by a hydrogen atom. This can be caused by β-hydride elimination from the amine coupling partner or by other catalyst decomposition pathways.[13]
-
Catalyst Deactivation: The active Pd(0) catalyst can be deactivated through various pathways, leading to an incomplete reaction. The choice of phosphine ligand is critical to stabilize the catalyst and promote the desired reaction cycle.[6][14]
-
β-Hydride Elimination: If the amine coupling partner has a hydrogen on the carbon atom beta to the nitrogen, this hydrogen can be transferred to the palladium center. Subsequent reductive elimination yields the de-chlorinated carbazole and an imine or enamine.[13][15]
Troubleshooting Matrix: Buchwald-Hartwig Amination
| Observed Problem | Potential Cause | Recommended Solution |
| Significant Hydrodehalogenation | β-hydride elimination is competitive; catalyst system is suboptimal. | Use a sterically hindered phosphine ligand (e.g., XPhos, RuPhos) which favors reductive elimination over β-hydride elimination.[14] Ensure the base is non-nucleophilic and strong (e.g., NaOtBu, LHMDS). |
| Low or No Conversion | Catalyst deactivation; incorrect ligand choice or base. | Screen a panel of ligands and bases. Ensure strictly anhydrous and anaerobic conditions, as water and oxygen can deactivate the catalyst. Use a well-defined pre-catalyst.[16] |
| Formation of Homocoupled Dimer | Reductive elimination from a Pd(II)-diaryl intermediate. | This is less common but can occur. Lowering the catalyst loading or changing the ligand may help. |
Workflow Diagram: Buchwald-Hartwig Catalytic Cycle and Side Reactions
Caption: The productive Buchwald-Hartwig cycle and the competing β-hydride elimination pathway leading to hydrodehalogenation.[13]
General FAQs
Q1: What is the best general approach for purifying this compound and its derivatives? For most derivatives, column chromatography on silica gel is effective. A gradient elution starting from non-polar solvents (e.g., hexanes or petroleum ether) and gradually increasing polarity with ethyl acetate is a standard method.[8][17] For the parent compound and simple, crystalline derivatives, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can provide highly pure material.[7]
Q2: My sample of carbazole shows unusual photophysical properties (e.g., room temperature phosphorescence). What could be the cause? Commercial carbazole and its derivatives can contain trace amounts of isomeric impurities, such as 1H-benzo[f]indole, which can have a dramatic impact on their luminescent properties.[18] Even small amounts of the fully aromatized 6-chlorocarbazole impurity, which has a more extended π-system, can alter the absorption and emission spectra. High-purity starting materials are crucial for applications in materials science.
Q3: What are the best solvents for dissolving this compound? Like its parent carbazole, this compound has low polarity. It is poorly soluble in highly polar solvents like water and ethanol but shows good solubility in less polar organic solvents like dichloromethane, chloroform, and THF.[19] For reactions, polar aprotic solvents like DMF and DMSO are also effective, especially for forming the corresponding anion.[19]
References
- 1. Buy this compound | 36684-65-8 [smolecule.com]
- 2. JP6142459B2 - Process for the preparation of this compound-1-carboxamide and its precursor - Google Patents [patents.google.com]
- 3. 6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9& CAS#: 36684-65-8 [m.chemicalbook.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. m.youtube.com [m.youtube.com]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Welcome to the technical support guide for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole. This document is designed for researchers, scientists, and drug development professionals who utilize this important chemical intermediate in their work. As a key building block and a SIRT1 inhibitor, its stability is paramount for reproducible and accurate experimental outcomes.[1][2] This guide moves beyond simple data sheets to provide in-depth, field-proven insights into the stability challenges you may encounter, offering both troubleshooting solutions and proactive strategies for stability assessment.
Section 1: Core Stability Profile & Recommended Handling
Understanding the fundamental properties of this compound is the first step in ensuring its integrity. The compound is a white crystalline solid with good thermal stability under standard conditions, as indicated by its relatively high melting point.[1][3] However, like many complex organic molecules, its stability can be compromised by environmental factors, particularly when in solution.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClN | [1][3][4] |
| Molecular Weight | ~205.68 g/mol | [3][4] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 145-148 °C | [1][3][5] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | [1] |
| Storage (Solid) | Store in a cool, dry, well-ventilated area away from light. | [4] |
| Storage Class | 11 - Combustible Solids | [3] |
Protocol 1: Standard Handling and Storage of Solid Compound
The integrity of your starting material is critical. Following these steps will minimize the risk of degradation before the compound is even used.
-
Receiving and Inspection: Upon receipt, visually inspect the container for an intact seal. Note the color of the solid; it should be white. Any initial discoloration may indicate impurities or degradation during transit.
-
Inert Atmosphere: For long-term storage, transfer the compound into a clean, amber glass vial. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. This is crucial to displace oxygen and moisture, which can initiate oxidative degradation.
-
Temperature and Light Control: Store the sealed vial at 2-8°C. Protect from direct light at all times. The use of amber vials is a mandatory first line of defense against photodegradation.
-
Dispensing: When weighing the compound, work quickly in an area with low humidity. Avoid leaving the main container open to the atmosphere for extended periods. Use clean, dry spatulas and weighing boats.
Section 2: Troubleshooting Guide & Stability FAQs
This section addresses the most common stability-related issues encountered during experimental work.
FAQ 1: My solid sample of this compound has developed a yellow or brownish tint over time. What is the likely cause and is it still usable?
Answer: Discoloration is a classic indicator of degradation. The most probable cause is oxidation. The tetrahydrocarbazole core, while more stable than a fully unsaturated system, is susceptible to oxidative stress, which can lead to the formation of colored chromophores. Two primary mechanisms are at play:
-
Aromatization: The tetrahydrogenated ring can undergo dehydrogenation to form the fully aromatic 6-chlorocarbazole. This new, extended conjugated π-system absorbs light at longer wavelengths, appearing colored.
-
Oxidation at the Pyrrole Nitrogen: The lone pair of electrons on the nitrogen atom can be a site for oxidation, leading to N-oxide formation or other complex colored byproducts.
Troubleshooting Steps:
-
Purity Check: Before use, analyze a small amount of the discolored material by HPLC or LC-MS to assess its purity against a reference standard if available.
-
Decision on Use: If the purity has dropped significantly (e.g., >5% impurities), the material should be repurified by column chromatography or recrystallization. If the impurity level is minor and will not interfere with your specific application, you may proceed with caution, but this is not recommended for sensitive quantitative assays.
-
Prevention: Re-read and strictly adhere to Protocol 1 , ensuring storage under an inert atmosphere and complete protection from light.
FAQ 2: I've prepared a stock solution in DMSO. After a week at 4°C, my LC-MS analysis shows several new peaks. What are these degradation products?
Answer: While DMSO is a common solvent, storing solutions—even at 4°C—can accelerate degradation. The observed new peaks are likely degradants formed through several pathways. The exact nature of the degradants depends on the specific storage conditions (light exposure, headspace oxygen, trace contaminants in the solvent).
Potential Degradation Pathways:
-
Oxidative Degradation: As with the solid, aromatization to 6-chlorocarbazole is a primary concern. The presence of dissolved oxygen in the solvent is sufficient to drive this process, which can be accelerated by trace metal impurities or light.
-
Photodegradation: If the solution was exposed to ambient lab light, photolytic degradation can occur. UV energy can create radical intermediates, leading to a complex mixture of byproducts, including dimers or products of reaction with the solvent.
-
Hydrolytic Degradation: While the carbazole core is generally stable against hydrolysis, the presence of water in "anhydrous" solvents can be problematic over long periods, especially if the pH is not neutral.
Below is a diagram illustrating the most likely degradation pathways under common laboratory stress conditions.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Welcome to the technical support guide for the synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole. This document is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in pharmaceutical research, particularly for the development of SIRT1 inhibitors, robust and optimized synthesis of this scaffold is critical.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol based on the foundational Fischer indole synthesis.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific, common issues encountered during the synthesis of this compound, which is most commonly prepared via the acid-catalyzed reaction between (4-chlorophenyl)hydrazine and cyclohexanone.[1][4][5]
Question 1: My reaction yield is disappointingly low. What are the primary causes and how can I improve it?
Answer: Low yields in this specific Fischer indole synthesis are a frequent challenge. The electron-withdrawing nature of the chlorine substituent on the phenylhydrazine ring can deactivate the system towards the key cyclization step, often necessitating carefully optimized or harsher conditions.[6] Let's break down the potential culprits systematically.
Causality Chain & Solutions:
-
Purity of Starting Materials: The Fischer indole synthesis is notoriously sensitive to impurities.
-
(4-chlorophenyl)hydrazine: This reagent can degrade upon storage, especially when exposed to air and light, forming oxidative byproducts. Use freshly opened material or purify by recrystallization before use. Its hydrochloride salt is often more stable and is a common starting material.[4]
-
Cyclohexanone: Can undergo air oxidation to form cyclohexanone peroxide or self-condense (aldol reaction) over time.[7] Use freshly distilled cyclohexanone for best results.
-
-
Catalyst Choice & Concentration: The acid catalyst is the linchpin of this reaction. Its identity and concentration are critical.[8][9]
-
Weak Acidity: Standard Brønsted acids like glacial acetic acid, while common, might not be strong enough to efficiently promote the cyclization of the deactivated substrate.
-
Excessive Acidity/Harsh Catalyst: Very strong acids or high concentrations can lead to polymerization or the formation of tar-like byproducts, which trap your product and complicate purification.[6]
-
-
Thermal Degradation: While heat is required, the ene-hydrazine intermediate and the final product can decompose at excessive temperatures or with prolonged heating.[8]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low reaction yields.
Question 2: My TLC plate shows multiple spots, and the crude product is a dark, tarry substance. How can I minimize side reactions?
Answer: The formation of multiple byproducts and tar is a classic sign of competing reaction pathways and/or product degradation. The primary side reactions to consider are aldol condensation and unwanted Friedel-Crafts type reactions.[7][8]
Minimizing Side Products:
-
Control Temperature: This is your most powerful tool. A frequent mistake is to reflux aggressively from the start. It is often better to run the reaction at a lower, controlled temperature (e.g., 80-100 °C) to favor the desired cyclization over decomposition pathways.[6][10]
-
One-Pot, Two-Step Temperature Profile: A highly effective strategy is to first form the hydrazone at a lower temperature (e.g., room temperature to 60 °C) and then increase the temperature to induce the cyclization. This prevents the ketone from sitting at high temperatures and undergoing self-condensation.
-
Choice of Acid: Polyphosphoric acid (PPA) is often excellent for promoting clean cyclization at a controlled temperature (e.g., 100-150°C) over a short period (10-15 minutes), which can minimize byproduct formation compared to long reflux times in other acids.[8]
| Side Reaction | Primary Cause | Mitigation Strategy |
| Aldol Condensation | Excessively high temperature; high concentration of ketone. | Use a two-step temperature profile; add hydrazine dropwise to the hot ketone solution.[6] |
| Friedel-Crafts Reactions | Very strong acid catalyst (e.g., AlCl₃); high temperature. | Use a milder, yet effective, acid like PPA or p-TSA. Avoid strong Lewis acids unless necessary.[7] |
| Oxidative Degradation | Presence of air at high temperatures. | Run the reaction under an inert atmosphere of nitrogen or argon.[8] |
Question 3: I'm struggling with the final purification. The product co-elutes with impurities during column chromatography, and recrystallization gives poor recovery.
Answer: Purifying tetrahydrocarbazoles can be challenging due to the presence of structurally similar byproducts and persistent colored impurities.[11]
Purification Strategy:
-
Initial Work-up is Key: Before any chromatography or recrystallization, a robust work-up is essential.
-
After quenching the reaction (typically by pouring onto crushed ice), a dark solid often precipitates.[8]
-
Thoroughly wash this crude solid with water to remove inorganic salts and residual acid.
-
Follow with a wash using a small amount of cold solvent in which the product is sparingly soluble but impurities are more soluble (e.g., cold ethanol or methanol) to remove highly nonpolar or polar junk.
-
-
Recrystallization: This is often the most effective method for obtaining high-purity material.
-
Solvent Choice: Methanol and ethanol are commonly used solvents.[12] Experiment with solvent systems like ethanol/water or toluene/hexanes.
-
Technique: Dissolve the crude material in the minimum amount of hot solvent. If the solution is darkly colored, consider a hot filtration through a small plug of activated charcoal to remove colored tars (use charcoal sparingly to avoid product loss). Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery.
-
-
Column Chromatography: If recrystallization fails, column chromatography is the next step.
-
Rf Values: Aim for an Rf of 0.25-0.35 in your chosen eluent for good separation.
-
Eluent System: Start with a nonpolar system like Hexanes/Ethyl Acetate. If you have closely running spots, try a different solvent system like Hexanes/Dichloromethane to alter the selectivity. Adding 0.5-1% triethylamine (TEA) to the eluent can be beneficial if you observe product streaking on the TLC plate, which can be caused by the slightly acidic nature of silica gel interacting with the basic nitrogen of the carbazole.[11]
-
Frequently Asked Questions (FAQs)
Q1: Which acid catalyst is best for this synthesis? A1: There is no single "best" catalyst, as the optimal choice depends on the scale and desired reaction conditions. However, a general comparison can be made:
| Catalyst | Advantages | Disadvantages | Common Conditions |
| Glacial Acetic Acid | Inexpensive, acts as both solvent and catalyst.[12] | Often requires long reflux times; may not be strong enough for high yields with this substrate.[10] | Reflux (118 °C)[6] |
| p-Toluenesulfonic Acid (p-TSA) | Stronger acid, often gives better yields than acetic acid.[9] | Must be removed during work-up. | Catalytic amount in a high-boiling solvent like toluene or xylene. |
| Polyphosphoric Acid (PPA) | Highly effective, often gives clean reactions with short reaction times.[8] | Viscous and can be difficult to stir; work-up can be challenging. | 100-160 °C, neat.[8] |
| Lewis Acids (e.g., ZnCl₂, BF₃) | Can be very effective, especially for challenging substrates.[9][10] | Can promote more side reactions; strict anhydrous conditions required. | Varies widely depending on the acid. |
Q2: What is the mechanism of the Fischer Indole Synthesis for this specific reaction? A2: The reaction proceeds through a well-established pathway:
-
Hydrazone Formation: The nucleophilic nitrogen of (4-chlorophenyl)hydrazine attacks the electrophilic carbonyl carbon of cyclohexanone to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a protonation followed by a concerted[2][2]-sigmatropic rearrangement (a type of electrocyclic reaction), which is the key C-C bond-forming step.[9]
-
Aromatization: The resulting intermediate eliminates a molecule of ammonia, driven by the formation of the stable aromatic indole ring system, to yield the final product.[9]
Caption: Key steps in the formation of the target carbazole.
Q3: Can I run this reaction in a one-pot procedure? A3: Yes, one-pot procedures are standard for this synthesis and are highly recommended to minimize handling losses.[8] The most common approach involves adding the phenylhydrazine (or its salt) to a solution of the cyclohexanone in an acidic solvent (like acetic acid) and heating the entire mixture.[12]
Model Experimental Protocol
This protocol is a robust starting point for laboratory-scale synthesis.
Caption: Standard experimental workflow for the synthesis.
Reagents & Equipment:
-
(4-chlorophenyl)hydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.05 eq)
-
Glacial Acetic Acid (5-10 volumes)
-
Methanol (for recrystallization)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard glassware for work-up and recrystallization
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanone (1.05 eq) and glacial acetic acid (10 volumes, e.g., 100 mL for 10 g of starting material).
-
Heating and Addition: Begin stirring and heat the mixture to a gentle reflux (~118 °C).[6]
-
Reactant Addition: Slowly add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in portions over 30 minutes. The mixture will typically darken in color.
-
Reaction: Continue to heat the mixture at reflux for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting materials and the appearance of the product spot.
-
Work-up: Allow the reaction to cool slightly, then pour the dark mixture into a beaker containing 500 mL of crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) until the filtrate is no longer acidic. Follow with a wash of cold methanol (2 x 20 mL).
-
Purification: Air dry the crude solid. Transfer the solid to a clean flask and recrystallize from hot methanol (approximately 7-10 mL per gram of crude product).[12] Allow the solution to cool slowly to room temperature and then in an ice bath for 30 minutes.
-
Final Product: Collect the purified, crystalline product by vacuum filtration, wash with a small amount of ice-cold methanol, and dry to a constant weight. The product should be an off-white to light tan solid. The expected molecular ion peak in mass spectrometry is m/z 205, showing a characteristic 3:1 isotope pattern for chlorine.[1]
References
- 1. Buy this compound | 36684-65-8 [smolecule.com]
- 2. This compound-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]
- 3. JP6142459B2 - Process for the preparation of this compound-1-carboxamide and its precursor - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. wjarr.com [wjarr.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Fischer Indole Cyclization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed to provide in-depth, field-proven insights into one of organic chemistry's most powerful and classic reactions for indole synthesis. As Senior Application Scientists, we understand that while the Fischer indole synthesis is robust, it is not without its nuances and potential pitfalls.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab. We will delve into the causality behind experimental choices, offering not just solutions, but a deeper understanding of the reaction mechanism to empower your research.
Section 1: Core Reaction & Catalyst Issues
This section addresses the most common initial hurdles: getting the reaction to start and choosing the right acidic promoter.
Q1: My reaction is not proceeding. TLC analysis shows only my starting phenylhydrazone. What are the likely causes and how can I fix it?
This is a classic initiation problem and typically points to three main factors: insufficient acidity, low temperature, or an overly stable hydrazone.
Potential Cause 1: Insufficient Acidity or Inactive Catalyst The key[1][1]-sigmatropic rearrangement is acid-catalyzed.[2] If your catalyst is too weak, absent, or has been deactivated (e.g., by water), the reaction will stall.
-
Troubleshooting Steps:
-
Increase Catalyst Strength: If you are using a mild Lewis acid like zinc chloride (ZnCl₂), consider switching to a stronger Brønsted acid like p-toluenesulfonic acid (PTSA) or even polyphosphoric acid (PPA).[1][3]
-
Verify Catalyst Quality: Ensure your acid catalyst is fresh and anhydrous. Many Lewis acids are hygroscopic and can lose activity upon exposure to air.
-
Increase Catalyst Loading: While catalytic amounts are standard, for stubborn substrates, increasing the molar ratio of the acid can sometimes initiate the reaction.
-
Potential Cause 2: Low Reaction Temperature The Fischer indole synthesis is a thermal reaction and often requires significant heat to overcome the activation energy of the rearrangement step.[3][4]
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC. Solvents with higher boiling points like toluene, xylene, or acetic acid are commonly used.[5]
-
Consider Microwave Irradiation: Microwave synthesis can be highly effective for promoting the reaction, often reducing reaction times and improving yields by efficiently overcoming the activation barrier.[1]
-
Potential Cause 3: Overly Stable Hydrazone The reaction proceeds via the ene-hydrazine tautomer. If the initial hydrazone is exceptionally stable, it may not tautomerize readily, halting the entire process.
-
Troubleshooting Steps:
-
Pre-form the Hydrazone: While many procedures perform the synthesis as a one-pot reaction, isolating the phenylhydrazone first can sometimes lead to better results.[6] This ensures the first step is complete before attempting the cyclization.
-
Change Solvent: The choice of solvent can influence the hydrazone/ene-hydrazine equilibrium. Experiment with different solvents, such as glacial acetic acid, which can act as both the solvent and a catalyst.[1]
-
Q2: I'm seeing a complex mixture of products and significant decomposition. What's causing this and how can I get a cleaner reaction?
A messy reaction profile suggests that the conditions are too harsh for your substrate or that unwanted side reactions are dominating.
Potential Cause 1: Substrate or Product Decomposition Your starting materials or the newly formed indole may be sensitive to the strong acid and high temperatures employed.
-
Troubleshooting Steps:
-
Use a Milder Catalyst: This is a key scenario where switching from a strong Brønsted acid (like H₂SO₄ or PPA) to a milder Lewis acid (like ZnCl₂, BF₃, or FeCl₃) is highly recommended.[3][5][7] Lewis acids can be particularly effective for substrates that are prone to degradation.[8]
-
Reduce Temperature: Run the reaction at the lowest possible temperature that still allows for conversion. This may require a longer reaction time, but can significantly improve the purity of the product.
-
Potential Cause 2: Competing Side Reactions The acidic conditions required for the Fischer synthesis can also promote other unwanted pathways.
-
Troubleshooting Steps:
-
Identify Side Products: If possible, try to identify the major byproducts. Are they from aldol condensations of your ketone? Or perhaps Friedel-Crafts-type reactions on an electron-rich aromatic ring? Knowing the side reaction helps in designing a solution.
-
Protect Sensitive Functional Groups: If your substrate contains acid-sensitive groups, consider protecting them before the cyclization.
-
Optimize Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions.
-
| Catalyst Type | Common Examples | Strengths | Common Pitfalls |
| Brønsted Acids | H₂SO₄, HCl, PPA, PTSA | Strong, effective for many substrates, readily available.[2][5] | Can be too harsh, leading to charring or decomposition of sensitive molecules.[3] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Milder, excellent for acid-sensitive substrates, can improve yields where protic acids fail.[5][7][8] | Can be deactivated by water, may require anhydrous conditions. |
Section 2: Mechanistic Hurdles & Regioselectivity
Understanding the mechanism is key to solving more complex problems, especially those related to substrate structure and product distribution.
Q3: My reaction with an unsymmetrical ketone is giving a mixture of regioisomers. How can I control the regioselectivity?
This is a classic challenge. The direction of the initial tautomerization to the ene-hydrazine determines the final indole regioisomer. The outcome is a delicate balance of steric and electronic factors, heavily influenced by the acid catalyst.[6][9]
-
The Underlying Mechanism: The reaction can proceed through either the more substituted (thermodynamic) ene-hydrazine or the less substituted (kinetic) ene-hydrazine. The choice of acid can influence which path is favored.
-
Strategies for Control:
-
Vary the Acid Catalyst: The regioselectivity of the Fischer indole synthesis can be highly dependent on the acid used.[9] For example, studies have shown that changing from a moderately concentrated acid to a highly concentrated one can invert the product ratio.[9] There is no universal rule, so screening a panel of both Brønsted and Lewis acids is the best empirical approach.
-
Steric Hindrance: If one side of the ketone is significantly more sterically hindered, the cyclization will likely favor the less hindered side. You can sometimes leverage this by designing your ketone substrate accordingly.
-
Electronic Effects: Electron-withdrawing groups on the ketone can influence the stability of the intermediate ene-hydrazine, thereby directing the regioselectivity.[10]
-
Q4: My reaction is failing with a substrate that has a strong electron-donating group. Why is this happening?
While it may seem counterintuitive, strong electron-donating groups (like amino or indolyl groups) on the carbonyl component can cause the Fischer indolization to fail, especially with protic acids.[8][11]
-
The Mechanistic Pitfall: Heterolytic N-N Bond Cleavage The key step is the acid-promoted[1][1]-sigmatropic rearrangement. However, a competing side reaction is the heterolytic (uneven) cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[8][12]
-
Troubleshooting Strategy:
Core Fischer Indole Mechanism and Key Pitfall
The following diagram illustrates the accepted mechanism and highlights the critical branching point where side reactions can occur.
Caption: The Fischer Indole Synthesis pathway and a common failure point.
Section 3: Protocols & Practical Workflows
Here we provide actionable, step-by-step protocols for common troubleshooting scenarios.
Protocol 1: General Procedure for Catalyst Screening
When faced with low yield or a new substrate, a small-scale screen of acid catalysts is the most efficient path forward.
Objective: To identify the optimal acid catalyst for the cyclization of a given phenylhydrazone.
Materials:
-
Your phenylhydrazone substrate (e.g., 0.5 mmol scale)
-
Anhydrous solvents (e.g., Toluene, Acetic Acid)
-
Catalyst panel: ZnCl₂, PTSA, PPA, BF₃·OEt₂
-
Small reaction vials with stir bars
-
TLC plates and appropriate mobile phase
Procedure:
-
Setup: In four separate, dry reaction vials, add the phenylhydrazone (1 equivalent).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., 2 mL) to each vial.
-
Catalyst Addition:
-
Vial 1: Add ZnCl₂ (1.2 equivalents).
-
Vial 2: Add PTSA (1.2 equivalents).
-
Vial 3: Add PPA (polyphosphoric acid) - use as the solvent/catalyst.
-
Vial 4: Add BF₃·OEt₂ (1.2 equivalents).
-
-
Reaction: Place the vials in a pre-heated block or oil bath (e.g., 80-110 °C) and stir.
-
Monitoring: Monitor each reaction by TLC every 30-60 minutes, checking for the consumption of starting material and the appearance of the product spot.
-
Analysis: Compare the reactions based on conversion rate and the cleanliness of the reaction profile (i.e., fewer side product spots). The catalyst that gives the best conversion with the fewest byproducts is your lead candidate for scale-up.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence of steps to diagnose and solve common issues.
Caption: A decision tree for troubleshooting the Fischer Indole Synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. testbook.com [testbook.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Why do some Fischer indolizations fail? | Semantic Scholar [semanticscholar.org]
Technical Support Center: Deprotection Strategies for Carbazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for carbazole deprotection strategies. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively. Carbazoles are a cornerstone in medicinal chemistry and materials science, and mastering their synthesis is crucial.[1][2] This guide will walk you through the most common challenges and solutions for deprotecting the carbazole nitrogen, ensuring your path to the target molecule is as smooth as possible.
Choosing Your Deprotection Strategy: A Decision Framework
The selection of a deprotection strategy is a critical decision that hinges on the stability of your substrate and the presence of other functional groups. An ideal protecting group strategy employs orthogonal sets, which are groups that can be removed in any order with reagents and conditions that do not affect other protecting groups.[3]
Start [label="Start: N-Protected Carbazole", fillcolor="#F1F3F4"]; Protecting_Group [label="Identify Protecting Group", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Boc [label="Boc", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cbz [label="Cbz", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SEM [label="SEM", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tosyl [label="Tosyl", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Acid_Labile_Check [label="Acid-Labile Groups Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reducible_Groups_Check [label="Reducible Groups Present?\n(alkenes, alkynes, NO2, aryl halides)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Base_Labile_Check [label="Base-Labile Groups Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Fluoride_Sensitive_Check [label="Fluoride-Sensitive Groups Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
TFA_HCl [label="TFA or HCl in Dioxane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid_Free [label="Acid-Free Methods\n(Thermal, Iodine, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrogenolysis [label="Hydrogenolysis (H2, Pd/C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Non_Hydrogenolysis [label="Non-Hydrogenolysis\n(Acid, Low-Carbon Alcohols)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TBAF [label="Fluoride Source (TBAF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lewis_Acid [label="Lewis Acid (MgBr2, SnCl4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Strong_Base [label="Strong Base (NaOH, KOH)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mild_Base_Reductive [label="Mild Base (Cs2CO3) or\nReductive Cleavage (SmI2)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Protecting_Group; Protecting_Group -> Boc [label=""]; Protecting_Group -> Cbz [label=""]; Protecting_Group -> SEM [label=""]; Protecting_Group -> Tosyl [label=""];
Boc -> Acid_Labile_Check; Acid_Labile_Check -> Acid_Free [label="Yes"]; Acid_Labile_Check -> TFA_HCl [label="No"];
Cbz -> Reducible_Groups_Check; Reducible_Groups_Check -> Non_Hydrogenolysis [label="Yes"]; Reducible_Groups_Check -> Hydrogenolysis [label="No"];
SEM -> Fluoride_Sensitive_Check; Fluoride_Sensitive_Check -> Lewis_Acid [label="Yes"]; Fluoride_Sensitive_Check -> TBAF [label="No"];
Tosyl -> Base_Labile_Check; Base_Labile_Check -> Mild_Base_Reductive [label="Yes"]; Base_Labile_Check -> Strong_Base [label="No"]; }
N-Boc Deprotection: Troubleshooting and Protocols
The tert-butoxycarbonyl (Boc) group is favored for its stability and is typically removed under acidic conditions. However, challenges such as incomplete reactions and side-product formation are common.
Troubleshooting Guide: N-Boc Deprotection
| Question | Possible Cause & Explanation | Recommended Solution |
| My N-Boc deprotection is incomplete, what should I do? | Insufficient Acid Strength/Concentration: The cleavage of the Boc group is acid-catalyzed. A weak acid or low concentration may not be sufficient to drive the reaction to completion.[4] | Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[4] |
| Inadequate Reaction Time/Temperature: Deprotection is a kinetic process. Low temperatures or short reaction times can lead to incomplete conversion. | Monitor the reaction by TLC. If the starting material is still present, extend the reaction time or gently warm the reaction mixture. | |
| Steric Hindrance: Bulky substituents on the carbazole ring near the nitrogen atom can hinder the approach of the acid, slowing down the reaction. | Consider using a less sterically demanding acid or explore acid-free deprotection methods. | |
| I'm observing unexpected side products. What are they and how can I prevent them? | t-Butylation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate electron-rich positions on the carbazole ring or other nucleophilic functional groups. | Add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation.[5] |
| Acid-Sensitive Group Degradation: Other functional groups in your molecule may not be stable to the acidic conditions required for Boc deprotection.[6] | If your molecule contains acid-labile groups, consider using milder acidic conditions (e.g., dilute acid, lower temperature) or an acid-free deprotection method.[7] |
Experimental Protocols: N-Boc Deprotection
Start [label="Start: N-Boc Carbazole", fillcolor="#F1F3F4"]; Dissolve [label="Dissolve in Dioxane/Methanol", fillcolor="#FFFFFF"]; Add_HCl [label="Add 4M HCl in Dioxane", fillcolor="#FFFFFF"]; Stir [label="Stir at Room Temperature\n(Monitor by TLC)", fillcolor="#FFFFFF"]; Workup [label="Aqueous Work-up", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purification\n(Crystallization/Chromatography)", fillcolor="#FFFFFF"]; End [label="Deprotected Carbazole", fillcolor="#F1F3F4"];
Start -> Dissolve; Dissolve -> Add_HCl; Add_HCl -> Stir; Stir -> Workup; Workup -> Purify; Purify -> End; }
Protocol 1: Acidic Deprotection using HCl in Dioxane [5][8]
-
Dissolution: Dissolve the N-Boc carbazole derivative (1 equivalent) in a minimal amount of 1,4-dioxane or a suitable co-solvent like methanol.
-
Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acid-Free Deprotection (Thermal) [9]
For substrates that are sensitive to acid but thermally stable, thermal deprotection can be an effective alternative.
-
Setup: Place the N-Boc carbazole derivative in a flask suitable for heating.
-
Heating: Heat the compound under vacuum or in a high-boiling inert solvent (e.g., diphenyl ether) at a temperature sufficient to induce thermolysis of the Boc group (typically >150 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Purification: Once the reaction is complete, the crude product can be purified directly by chromatography or recrystallization.
N-Cbz Deprotection: Navigating Hydrogenolysis and Beyond
The benzyloxycarbonyl (Cbz) group is a versatile protecting group, commonly removed by catalytic hydrogenolysis. However, this method has limitations, especially in the presence of reducible functional groups.
Troubleshooting Guide: N-Cbz Deprotection
| Question | Possible Cause & Explanation | Recommended Solution |
| My hydrogenolysis reaction is slow or has stalled. What's the issue? | Catalyst Poisoning: Sulfur-containing functional groups on the carbazole skeleton can poison the palladium catalyst, reducing its activity.[10] Amines can also inhibit the catalyst.[11] | Use a higher catalyst loading or a more robust catalyst. Alternatively, consider a non-hydrogenolysis deprotection method. |
| Poor Hydrogen Access: Inadequate stirring or a poor seal in the hydrogenation apparatus can limit the availability of hydrogen at the catalyst surface. | Ensure vigorous stirring and a properly sealed reaction vessel. Purge the system with hydrogen multiple times before starting the reaction. | |
| I have reducible functional groups in my molecule. How can I remove the Cbz group? | Incompatibility with Hydrogenolysis: Functional groups such as alkenes, alkynes, nitro groups, and some aryl halides can be reduced under standard hydrogenolysis conditions.[12] | Acid-Mediated Deprotection: Use strong acids like HBr in acetic acid. Be mindful of other acid-sensitive groups.[13] Alcohol-Mediated Deprotection: For some heterocyclic compounds, refluxing in a low-carbon alcohol like methanol or ethanol can effectively cleave the Cbz group.[5][14] |
Experimental Protocols: N-Cbz Deprotection
Protocol 3: Catalytic Hydrogenolysis [12]
-
Setup: Dissolve the N-Cbz carbazole (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or use a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected carbazole. Further purification may be necessary.
N-SEM Deprotection: Fluoride and Lewis Acid Strategies
The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers good stability and can be removed under specific conditions, often involving fluoride ions or Lewis acids.
Troubleshooting Guide: N-SEM Deprotection
| Question | Possible Cause & Explanation | Recommended Solution |
| My TBAF deprotection is not working or is giving low yields. | Water Content in TBAF: Tetrabutylammonium fluoride (TBAF) is hygroscopic, and the presence of water can affect its reactivity. Anhydrous conditions are often crucial.[15] | Use a freshly opened bottle of anhydrous TBAF or a solution in a dry solvent like THF. |
| Difficult N-SEM Cleavage: N-SEM deprotection is often more challenging than O-SEM deprotection and may require more forcing conditions.[16] | Increase the reaction temperature or consider switching to a different deprotection method, such as a Lewis acid-mediated approach. | |
| I am concerned about the basicity of TBAF affecting other functional groups. | TBAF as a Base: TBAF can act as a base, which may not be compatible with base-sensitive functional groups in the molecule. | Consider using a milder fluoride source like HF-pyridine or switching to a Lewis acid-mediated deprotection which is performed under neutral or mildly acidic conditions.[17][18] |
Experimental Protocols: N-SEM Deprotection
Protocol 4: Deprotection with TBAF [15]
-
Setup: Dissolve the N-SEM protected carbazole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a 1M solution of TBAF in THF (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently if necessary. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 5: Deprotection with Magnesium Bromide (MgBr₂) [2][19]
-
Setup: To a solution of the N-SEM carbazole (1 equivalent) in diethyl ether, add anhydrous magnesium bromide (2-3 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is often slow and may require extended reaction times.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
N-Tosyl Deprotection: From Harsh to Mild Conditions
The p-toluenesulfonyl (Tosyl) group is a very stable protecting group, and its removal often requires harsh conditions. However, milder alternatives have been developed.
Troubleshooting Guide: N-Tosyl Deprotection
| Question | Possible Cause & Explanation | Recommended Solution |
| My substrate is degrading under strong basic conditions (e.g., NaOH/reflux). | Harsh Reaction Conditions: The high temperatures and strong basicity required for traditional tosyl deprotection can lead to the degradation of sensitive substrates. | Milder Basic Conditions: Employ milder bases like cesium carbonate in a mixture of THF and methanol at room temperature or with gentle heating.[20][21] Reductive Cleavage: Consider reductive methods such as using samarium(II) iodide (SmI₂) or magnesium in methanol.[22] |
| The deprotection with cesium carbonate is very slow. | Electronic Effects: Electron-donating groups on the carbazole ring can slow down the nucleophilic attack required for deprotection.[20] | Gently heat the reaction mixture to increase the rate. |
| Solubility Issues: The substrate may not be fully soluble in the reaction solvent, leading to a slow reaction. | Use a co-solvent to improve solubility. For the cesium carbonate method, a mixture of THF and methanol is commonly used.[20] |
Experimental Protocols: N-Tosyl Deprotection
Protocol 6: Deprotection with Cesium Carbonate [20]
-
Setup: Dissolve the N-Tosyl carbazole (1 equivalent) in a 2:1 mixture of THF and methanol.
-
Reagent Addition: Add cesium carbonate (3-5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or reflux until the starting material is consumed (monitor by TLC).
-
Work-up: Filter the reaction mixture and concentrate the filtrate. Partition the residue between water and an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the crude product by chromatography or recrystallization.
Work-up and Purification: General Considerations
The final step to obtaining your pure, deprotected carbazole is a proper work-up and purification.
-
Aqueous Work-up: For acidic deprotections, a basic wash (e.g., saturated NaHCO₃ solution) is necessary to neutralize the acid and obtain the free amine. For basic deprotections, an acidic wash (e.g., dilute HCl) may be required. Always be mindful of the pH stability of your final product.
-
Purification:
-
Crystallization: Many carbazoles are crystalline solids. Recrystallization from a suitable solvent or solvent system is an excellent method for purification. Common solvents for carbazole recrystallization include ethanol, acetone, toluene, and xylene.[4][15][23][24][25]
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the method of choice. The choice of eluent will depend on the polarity of your carbazole derivative.
-
Monitoring Your Reaction: TLC Visualization
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your deprotection reaction.
-
UV Visualization: Carbazoles are aromatic and typically UV-active, appearing as dark spots on a fluorescent TLC plate under a UV lamp (254 nm).[7][26]
-
Staining: If the starting material and product have similar Rf values or are not strongly UV-active, staining the TLC plate can be helpful.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized.[27]
-
p-Anisaldehyde or Vanillin Stain: These are good general-purpose stains for many functional groups and can produce colored spots upon heating.[26]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can reveal spots for a wide range of organic compounds.[26]
-
By understanding the principles behind these deprotection strategies and anticipating potential challenges, you can confidently navigate the synthesis of your target carbazole derivatives. Should you encounter further difficulties, remember to consult the primary literature and consider the specific electronic and steric properties of your unique molecule.
References
- 1. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. data.epo.org [data.epo.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. reddit.com [reddit.com]
- 7. silicycle.com [silicycle.com]
- 8. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Hydrogenolytic debenzylation of sulfur-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. tdcommons.org [tdcommons.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. silicycle.com [silicycle.com]
- 25. researchgate.net [researchgate.net]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Stains for Developing TLC Plates [faculty.washington.edu]
Technical Support Center: Catalyst Selection for Carbazole Synthesis Optimization
Welcome to the technical support center for carbazole synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of catalyst selection and optimize your synthetic routes. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing the carbazole core?
A1: The primary catalytic methods for constructing the carbazole skeleton include:
-
Borsche–Drechsel Cyclization: This classic method involves the acid-catalyzed cyclization of aryl hydrazones, typically derived from aryl hydrazines and cyclohexanones, to form tetrahydrocarbazoles which are then dehydrogenated.[1][2][3]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for intramolecular C-N bond formation to construct the carbazole ring.[1]
-
Ullmann Condensation/Coupling: This copper-catalyzed reaction is a traditional method for intramolecular C-N bond formation to yield carbazoles, though it often requires harsh conditions.[1][4] Modern protocols have been developed to proceed under milder conditions.
-
Graebe-Ullmann Reaction: This synthesis involves the diazotization of N-phenyl-1,2-diaminobenzene followed by cyclization.[1][3]
-
C-H Activation/Functionalization: Modern palladium-catalyzed methods that enable the direct coupling of C-H bonds to form the carbazole core, offering high atom economy.[5][6]
-
Photocatalysis: Emerging methods that utilize visible light and a photocatalyst to drive the synthesis of carbazoles under mild conditions.[7][8][9]
Q2: My carbazole synthesis is suffering from low yield. What are the first general parameters I should investigate?
A2: Low yields in carbazole synthesis can often be traced back to a few key factors regardless of the specific method. Before delving into method-specific troubleshooting, consider the following:
-
Purity of Starting Materials and Solvents: Ensure all reagents and solvents are pure and dry. Trace impurities can poison catalysts or lead to side reactions.
-
Inert Atmosphere: Many catalytic systems, particularly those involving palladium or copper, are sensitive to oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Catalyst, Ligand, and Base Screening: The choice of catalyst, ligand, and base is critical and often substrate-dependent. A small screening of different combinations can often lead to a significant improvement in yield.
-
Reaction Temperature and Time: These parameters are crucial and often need to be optimized for each specific substrate.
Below is a general workflow for troubleshooting low yields:
Caption: Troubleshooting workflow for low yield in carbazole synthesis.
Troubleshooting Guides for Specific Synthetic Methods
Borsche-Drechsel Cyclization
This method relies on the acid-catalyzed cyclization of a cyclohexanone arylhydrazone.[2] The choice and strength of the acid catalyst are paramount.
Q: My Borsche-Drechsel cyclization is giving me a complex mixture of products and low yield of the desired tetrahydrocarbazole. What's going wrong?
A: This is a common issue often related to the acid catalyst and reaction conditions.
-
Inappropriate Acid Catalyst or Conditions: The strength and concentration of the acid are crucial.
-
Problem: Harsh acids like concentrated sulfuric acid can lead to degradation of starting materials or the product.[10][11]
-
Solution: Optimize the choice and amount of catalyst. Consider milder options like p-toluenesulfonic acid (p-TSA) or solid acid catalysts like cerium phosphate.[10][12] A screen of different acids may be necessary. For temperature-sensitive substrates, lowering the reaction temperature and extending the reaction time can be beneficial.[10]
-
-
Side Reactions:
-
Problem: The ketone starting material can undergo self-condensation (aldol reaction) under acidic conditions.[1]
-
Solution: Optimize the stoichiometry of the reactants. Using a slight excess of the cyclohexanone derivative can help to fully consume the arylhydrazine.[10]
-
Problem: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting N-N bond cleavage as a side reaction.[10]
-
Solution: Employ milder reaction conditions (catalyst, temperature). Solvent-free conditions with a solid acid catalyst can sometimes reduce side reactions.[10]
-
Comparative Data for Borsche-Drechsel Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Reflux | 2-4 | Variable, often with byproducts | [11] |
| p-TSA | 80-110 | 1-3 | Good to Excellent | [10] |
| CeP Solid Acid | 25-80 | 2 | Up to 95% | [12] |
| Acetic Acid | Reflux | 2-5 | Moderate to Good | [10] |
Buchwald-Hartwig Amination
This palladium-catalyzed C-N cross-coupling is a versatile method for synthesizing N-aryl carbazoles. The success of this reaction is highly dependent on the choice of ligand, base, and palladium precatalyst.[13][14]
Q: I'm attempting an intramolecular Buchwald-Hartwig amination to form a carbazole, but the reaction is sluggish and gives low conversion.
A: Several factors could be at play, but the catalyst system is the most likely culprit.
-
Incorrect Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for an efficient catalytic cycle.
-
Problem: A ligand that is not sufficiently electron-rich or sterically bulky may not promote the reductive elimination step effectively.
-
Solution: Screen a variety of ligands. Sterically hindered and electron-rich biaryl phosphine ligands like XPhos, SPhos, and RuPhos are often excellent choices.[15][16] For some substrates, bidentate ligands like Xantphos can be effective.[17][18]
-
-
Inappropriate Base: The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle.
-
Problem: The strength and solubility of the base are critical. A weak base may not be sufficient to deprotonate the amine, while an overly strong base could lead to side reactions or degradation of sensitive functional groups.[1][19]
-
Solution: Common bases include NaOtBu, KOtBu, and Cs₂CO₃.[1] The choice of base can influence the reaction rate and selectivity, so a screen is recommended.
-
-
Catalyst Deactivation:
-
Problem: The active Pd(0) species can be sensitive to air and moisture, leading to catalyst deactivation. Also, certain substrates can act as catalyst poisons.
-
Solution: Ensure rigorous exclusion of air and moisture. Using a palladium precatalyst, which is more stable and generates the active Pd(0) species in situ, can lead to more reproducible results than using sources like Pd(OAc)₂.[19]
-
General Experimental Protocol for Buchwald-Hartwig Carbazole Synthesis
-
In a glovebox, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vessel.[1]
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL).[1][20]
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
C-H Activation for Carbazole Synthesis
Palladium-catalyzed C-H activation offers a modern and efficient route to carbazoles, often through a tandem C-H functionalization and C-N bond formation.[5][6]
Q: My palladium-catalyzed C-H activation/amination reaction for carbazole synthesis is not working. What should I check?
A: These reactions are sensitive to the oxidant, catalyst, and any directing groups.
-
Inefficient Oxidant System: The palladium catalyst needs to be re-oxidized from Pd(0) to Pd(II) to complete the catalytic cycle.
-
Problem: The chosen oxidant may not be compatible with the substrate or may not be effective under the reaction conditions.
-
Solution: A common and effective oxidant system is a combination of a catalytic amount of a copper salt (e.g., Cu(OAc)₂) with oxygen or air as the terminal oxidant.[5][6] In some cases, a stoichiometric amount of an oxidant like silver nitrate (AgNO₃) may be required.[21][22]
-
-
Catalyst and Ligand Choice:
-
Problem: The palladium source and any ligands present can significantly impact the efficiency and selectivity of the C-H activation step.
-
Solution: Palladium acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used palladium sources.[5][21][22] While some C-H activations proceed without an external ligand, the addition of a suitable ligand can sometimes be beneficial.
-
-
Directing Group Issues: When a directing group is used to control regioselectivity, its proper function is critical.
-
Problem: The directing group may not be coordinating effectively to the palladium center, or it may be sterically hindering the desired C-H activation.
-
Solution: Ensure the directing group is appropriate for the desired C-H bond functionalization. The choice of solvent can also influence the coordination of the directing group.
-
Comparison of Oxidant Systems in Pd-Catalyzed C-H Activation
| Oxidant System | Typical Conditions | Advantages | Disadvantages | Reference |
| Cu(OAc)₂ / O₂ | Toluene, 120 °C | Catalytic copper, uses air as terminal oxidant | Can be slower, may not be suitable for all substrates | [5] |
| AgNO₃ | 1,4-Dioxane, 120 °C | Often highly effective for specific transformations like nitration | Stoichiometric silver salt required, higher cost | [21][22] |
Photocatalytic Carbazole Synthesis
Visible-light photocatalysis provides a mild and green alternative for carbazole synthesis.[7][8] These reactions often proceed via radical intermediates.
Q: I am trying a visible-light photocatalytic synthesis of a carbazole, but I'm getting no product. What are the key parameters to check?
A: Photocatalytic reactions are sensitive to the light source, photocatalyst, and the exclusion of oxygen (unless it's a planned reactant).
-
Incorrect Light Source:
-
Problem: The light source's wavelength may not overlap with the absorption spectrum of the photocatalyst.
-
Solution: Ensure you are using a light source (e.g., blue LEDs) that emits at a wavelength efficiently absorbed by your chosen photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye like Eosin Y).[8][9]
-
-
Photocatalyst Issues:
-
Problem: The photocatalyst may have degraded or may not have the appropriate redox potential for the desired transformation.
-
Solution: Use a fresh, pure sample of the photocatalyst. Consider screening different photocatalysts with varying redox potentials to find one that is suitable for your substrates.[7][23]
-
-
Oxygen Contamination:
-
Problem: In many photocatalytic cycles, oxygen can act as a quencher for the excited state of the photocatalyst or react with radical intermediates, inhibiting the desired reaction.
-
Solution: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas for an extended period.
-
Caption: General mechanism for photocatalytic carbazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 3. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbazole synthesis [organic-chemistry.org]
- 5. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.rug.nl [research.rug.nl]
- 17. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. reddit.com [reddit.com]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 23. Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole vs other carbazole derivatives
An In-Depth Comparative Guide to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole and Other Carbazole Derivatives for Researchers
This guide provides a comprehensive comparison of this compound with other significant carbazole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their chemical properties, biological activities, and synthesis, supported by experimental data and established protocols. Our objective is to furnish a scientifically rigorous resource that informs experimental design and accelerates research and development.
The Carbazole Scaffold: A Privileged Structure in Drug Discovery
The carbazole nucleus, a tricyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] This structural motif is prevalent in a wide array of naturally occurring alkaloids and synthetic compounds, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] The rigid, planar structure and rich electron density of the carbazole ring system make it an ideal scaffold for designing molecules that can interact with various biological targets. Its versatility allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological and physicochemical properties.[5]
Tetrahydrocarbazoles (THCz), such as the subject of this guide, represent a significant subclass where one of the benzene rings is partially saturated.[1][2] This structural modification imparts a three-dimensional character to the molecule, which can be crucial for specific receptor binding and improved pharmacokinetic profiles.
Profiling this compound
This compound is a halogenated derivative of the THCz core. Its unique structure, featuring a chlorine atom at the C6 position of the carbazole ring, confers distinct properties that set it apart from other analogues.[7]
Chemical and Physical Properties:
-
Molecular Formula: C₁₂H₁₂ClN[7]
-
Molecular Weight: 205.68 g/mol [7]
-
Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[7]
The presence of the chlorine atom, an electron-withdrawing group, influences the electronic distribution of the aromatic system and can enhance membrane permeability and binding affinity to target proteins.
Primary Biological Activity: SIRT1 Inhibition The most notable biological activity of this compound is its role as a selective inhibitor of Sirtuin 1 (SIRT1).[7] SIRT1 is a class III histone deacetylase (HDAC) that plays a critical role in regulating cellular processes such as aging, metabolism, DNA repair, and inflammation.[7]
-
Mechanism of Action: By inhibiting SIRT1, this compound can modulate downstream pathways involved in cellular stress responses and metabolism. This makes it a valuable tool for research into age-related conditions, metabolic disorders, and certain cancers.[7]
-
Selectivity: Studies have demonstrated that it exhibits significant selectivity for SIRT1 over other sirtuin isoforms (SIRT2, SIRT3) and other HDAC classes, which is a crucial attribute for a potential therapeutic agent to minimize off-target effects.[7] For instance, one study reported an IC50 value of 98 nM for SIRT1, compared to 19,600 nM for SIRT2 and 48,700 nM for SIRT3, indicating high specificity.[7]
Beyond its primary role as a SIRT1 inhibitor, this compound also serves as a key intermediate in the synthesis of more complex, biologically active molecules.[7]
Comparative Analysis: this compound vs. Key Analogues
The pharmacological profile of a carbazole derivative is profoundly influenced by the nature and position of its substituents. Below, we compare this compound with other derivatives to illustrate these structure-activity relationships (SAR).
Effect of Substitution on the Aromatic Ring
The substitution pattern on the benzene ring of the carbazole core is a critical determinant of biological activity.
-
6-Nitro-2,3,4,9-tetrahydro-1H-carbazole: The introduction of a strong electron-withdrawing nitro group at the C6 position has been explored for developing selective acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. This contrasts with the SIRT1 inhibition of the 6-chloro analogue.
-
6-Amino-2,3,4,9-tetrahydro-1H-carbazole: The corresponding amino derivative, often synthesized by reducing the 6-nitro compound, has also shown potential as a selective AChE inhibitor.
-
Carprofen: This well-known non-steroidal anti-inflammatory drug (NSAID) is a fully aromatic carbazole derivative.[4] Its mechanism of action, cyclooxygenase (COX) inhibition, is entirely different from the SIRT1 or AChE inhibition seen in the tetrahydrocarbazole examples, highlighting how the saturation level of the carbocyclic ring dramatically alters the therapeutic target.
Effect of Substitution on the Carbazole Nitrogen (N9)
Alkylation or arylation at the N9 position is a common strategy to modulate the lipophilicity, metabolic stability, and biological activity of carbazoles.
-
N-Alkylcarbazole Derivatives: A variety of N-alkyl substituted carbazoles have been synthesized and evaluated for activities such as STAT3 inhibition.[9] STAT3 is a key transcription factor implicated in cancer cell proliferation and survival.[9][10] This demonstrates a shift in biological targeting away from SIRT1. The length and nature of the alkyl chain can significantly impact potency.[11]
-
N-Substituted Carbazoles with Heterocyclic Moieties: Incorporating heterocyclic rings like 1,3,4-oxadiazole or triazole at the N9 position has been shown to yield potent antimicrobial agents.[3][12] These modifications are designed to enhance interactions with microbial targets and improve the drug-like properties of the parent carbazole.
Data Summary: A Comparative Overview
The following table summarizes the key differences in biological targets for this compound and other representative derivatives.
| Compound | Key Substituent(s) | Primary Biological Target/Activity | Reference(s) |
| This compound | 6-Chloro | Selective SIRT1 Inhibition | [7] |
| 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | 6-Nitro | Selective Acetylcholinesterase (AChE) Inhibition | |
| N-Alkylcarbazole Derivatives (General) | N-Alkyl | STAT3 Inhibition, Anticancer | [9][11] |
| Carprofen | Fully aromatic, 2-propanoic acid | Cyclooxygenase (COX) Inhibition, Anti-inflammatory | [4] |
| N-Substituted Carbazoles with Heterocycles | N-linked oxadiazole, triazole, etc. | Antimicrobial, Antifungal | [3][12] |
Experimental Protocols: Synthesis Methodologies
The synthesis of carbazole derivatives is a well-established field, with the Fischer indole synthesis being a cornerstone method for creating the tetrahydrocarbazole core.
Synthesis of this compound via Fischer Indole Synthesis
This protocol describes the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a cyclohexanone.
Workflow Diagram: Fischer Indole Synthesis
References
- 1. wjarr.com [wjarr.com]
- 2. wjarr.com [wjarr.com]
- 3. mdpi.com [mdpi.com]
- 4. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomedjournal.com [biomedjournal.com]
- 7. Buy this compound | 36684-65-8 [smolecule.com]
- 8. 6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]
- 11. Crystallographic study and biological evaluation of 1,4-dimethyl-N-alkylcarbazoles. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Activity of Substituted Carbazoles
An In-Depth Comparison for Researchers and Drug Development Professionals
The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an ideal backbone for the design of novel therapeutic agents. The strategic placement of various substituents on the carbazole ring system has been shown to profoundly influence its biological activity, leading to the development of potent anticancer, antimicrobial, and neuroprotective agents.[1][2] This guide provides a comparative analysis of the biological activities of substituted carbazoles, supported by experimental data, to aid researchers in the strategic design and development of next-generation therapeutics.
Anticancer Activity: Targeting Key Signaling Pathways
Substituted carbazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.
Mechanism of Action: p53 Activation and STAT3 Inhibition
A significant body of research points to the ability of certain substituted carbazoles to activate the p53 tumor suppressor pathway .[5][6][7] The p53 protein plays a critical role in maintaining genomic stability, and its activation can lead to cell cycle arrest or apoptosis in cancer cells.[8] For instance, the carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has demonstrated potent and selective inhibitory activity against melanoma cells by activating the p53 pathway, leading to apoptosis.[5]
Another key target of anticancer carbazoles is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers and promotes tumor cell proliferation, survival, and invasion. Several N-substituted carbazoles have been identified as potent STAT3 inhibitors, disrupting its dimerization and downstream signaling.
Signaling Pathway: p53-Mediated Apoptosis Induced by Substituted Carbazoles
Caption: p53-mediated apoptosis pathway activated by substituted carbazoles.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative substituted carbazoles against various human cancer cell lines. This data highlights the impact of different substitution patterns on anticancer potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Carbazole-Thiazole Analog 3b | N-ethyl, thiazole at C3 | HepG-2 (Liver) | 0.0304 ± 0.001 | [5] |
| MCF-7 (Breast) | 0.058 ± 0.002 | [5] | ||
| HCT-116 (Colon) | 0.047 ± 0.002 | [5] | ||
| Carbazole-Thiazole Analog 5c | N-ethyl, substituted thiazole at C3 | HepG-2 (Liver) | 0.048 ± 0.002 | [5] |
| MCF-7 (Breast) | 0.086 ± 0.0025 | [5] | ||
| HCT-116 (Colon) | 0.06 ± 0.007 | [5] | ||
| Compound 61 | N-(2-bromobenzyl), 5,6-dimethyl-benzimidazole | HL-60 (Leukemia) | 0.51 | [4] |
| SMMC-7721 (Liver) | 2.48 | [4] | ||
| MCF-7 (Breast) | 1.89 | [4] | ||
| SW480 (Colon) | 1.23 | [4] | ||
| Compound 14a | N-substituted with a flexible chain | A875 (Melanoma) | 9.77 ± 8.32 | [9] |
| 7901 (Gastric) | 11.8 ± 1.26 | [9] |
Expertise & Experience: The data clearly indicates that the nature and position of substituents on the carbazole ring are critical for potent anticancer activity. For instance, the introduction of a thiazole moiety at the C3 position, as seen in analogs 3b and 5c, results in exceptionally low IC50 values in the nanomolar range.[5] Similarly, the presence of a 2-bromobenzyl group at the N9 position and a 5,6-dimethyl-benzimidazole ring, as in compound 61, confers potent and selective cytotoxicity against various cancer cell lines.[4]
Antimicrobial Activity: A Renewed Hope Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Substituted carbazoles have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.[10][11][12]
Mechanism of Action: Dihydrofolate Reductase Inhibition
One of the key mechanisms underlying the antimicrobial activity of certain carbazole derivatives is the inhibition of dihydrofolate reductase (DHFR) .[13][14][15] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in microorganisms.[16][17] By inhibiting DHFR, these carbazoles effectively starve the pathogens of essential building blocks, leading to growth inhibition and cell death.
Signaling Pathway: Inhibition of Bacterial Dihydrofolate Reductase
Caption: Inhibition of bacterial DHFR by substituted carbazoles.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted carbazoles against representative bacterial and fungal strains.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 11d | N-substituted dibenzo[a,c]carbazole | B. subtilis | 1.9 | - | - | [18] |
| 10f | Macrocyclic diamide | S. aureus | 5-10 | C. albicans | 10-45 | [18] |
| 8f | Dihydrotriazine moiety | S. aureus (MRSA) | 0.5-1 | C. albicans | 1-32 | [10] |
| 9d | Aminoguanidine moiety | E. coli | 0.5-1 | - | - | [10] |
| Carbazole-oxadiazole 37c | 1,3,4-oxadiazole hybrid | - | - | C. albicans | 0.625 | [19] |
Trustworthiness: The presented data, derived from head-to-head comparisons within the same studies, provides a reliable basis for understanding structure-activity relationships. For example, the incorporation of a dihydrotriazine moiety (compound 8f) or an aminoguanidine group (compound 9d) leads to potent antibacterial activity, with MIC values in the sub-micromolar range against both Gram-positive and Gram-negative bacteria.[10] The lipophilicity and electronic properties conferred by different substituents play a crucial role in the ability of these compounds to penetrate microbial cell walls and interact with their molecular targets.
Neuroprotective Effects: Combating Oxidative Stress
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress.[20] Substituted carbazoles have demonstrated significant neuroprotective effects in various in vitro and in vivo models, primarily through their potent antioxidant properties.[1][21][22]
Mechanism of Action: Activation of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell survival, proliferation, and resistance to oxidative stress.[23][24][25] Several neuroprotective carbazole derivatives have been shown to activate this pathway, leading to the upregulation of downstream anti-apoptotic and antioxidant genes.[26] For example, the aminopropyl carbazole derivative P7C3-A20 has been shown to exert its neuroprotective effects in models of hypoxic-ischemic encephalopathy via the PI3K/Akt/GSK3β pathway.[26]
Signaling Pathway: Neuroprotection via PI3K/Akt Activation
Caption: Neuroprotective PI3K/Akt signaling pathway activated by substituted carbazoles.
Comparative Neuroprotective Activity Data
The following table provides a comparison of the neuroprotective effects of different N-substituted carbazoles in a neuronal cell line model of glutamate-induced excitotoxicity.
| Compound ID | N-Substituent | Neuroprotective Effect at 30 µM | Reference |
| 60 | p-tolyl | Significant protection at 3 µM | [1] |
| 61 | methoxy-phenyl | Significant protection | [1] |
| 62 | t-butyl-phenyl | Significant protection | [1] |
| 63 | trifluoro-phenyl | Significant protection | [1] |
| 64 | N,N-dimethyl-phenyl | Significant protection | [1] |
Authoritative Grounding: The presence of a bulky substituent at the N-position of the carbazole ring appears to be crucial for neuroprotective activity.[1][21] Compounds with phenyl, methoxy-phenyl, t-butyl-phenyl, trifluoro-phenyl, and N,N-dimethyl-phenyl groups at this position all demonstrated significant neuroprotection.[1] This suggests that these bulky groups may enhance the interaction of the carbazole molecule with its neuroprotective targets or improve its antioxidant capacity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to assess the biological activity of substituted carbazoles.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Harvest cancer cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted carbazole compounds in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Workflow: Broth Microdilution for MIC
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activation of p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 10. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanism of inhibition of dihydrofolate reductases from bacterial and vertebrate sources by various classes of folate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 17. mdpi.com [mdpi.com]
- 18. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 24. GABAB Receptor-Mediated PI3K/Akt Signaling Pathway Alleviates Oxidative Stress and Neuronal Cell Injury in a Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. P7C3-A20 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Validation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Verification
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, a derivative of the versatile tetrahydrocarbazole scaffold, is a key building block in the synthesis of a wide range of biologically active compounds.[1] Its precise molecular architecture, dictated by the substitution pattern on the aromatic ring, is paramount to its chemical reactivity and biological activity. The Fischer indole synthesis, a common route to this class of compounds, can potentially yield a mixture of regioisomers, making unambiguous spectroscopic validation an indispensable step in quality control and downstream applications. This guide will dissect the nuances of 1H NMR, 13C NMR, Mass Spectrometry, and Infrared Spectroscopy to unequivocally confirm the identity and purity of this compound.
The Synthetic Landscape: Understanding Potential Impurities
The classical Fischer indole synthesis of this compound involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with cyclohexanone. This process, while generally efficient, can theoretically lead to the formation of regioisomers if the starting hydrazine contains isomeric impurities (e.g., 2-chloro- or 3-chlorophenylhydrazine). Furthermore, incomplete cyclization or side reactions can introduce other impurities. A foundational understanding of the spectral signatures of starting materials is therefore crucial.
Table 1: Key Spectroscopic Data of Starting Materials
| Compound | Key Spectroscopic Features |
| 4-Chlorophenylhydrazine | IR (cm⁻¹): N-H stretching (~3300-3400), aromatic C-H stretching (~3000-3100), C=C stretching (~1600), C-Cl stretching (~700-800) ¹H NMR (DMSO-d₆): Aromatic protons in the range of δ 6.5-7.5 ppm, NH protons as broad signals. |
| Cyclohexanone | IR (cm⁻¹): Strong C=O stretching (~1715) ¹H NMR (CDCl₃): Multiplets around δ 1.7-2.4 ppm. |
Deciphering the Spectroscopic Fingerprint: A Multi-faceted Approach
An integrated analysis of multiple spectroscopic techniques provides the most robust validation of molecular structure. Each method offers a unique piece of the puzzle, and their collective interpretation leaves little room for ambiguity.
Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry (MS) serves as the initial checkpoint, verifying the molecular weight and elemental composition. For this compound (C₁₂H₁₂ClN), the electron ionization (EI) mass spectrum is expected to exhibit a molecular ion peak (M⁺) at m/z 205.[1] A critical diagnostic feature is the presence of the M+2 isotopic peak at m/z 207, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Comments |
| [M]⁺ | 205 | Molecular ion |
| [M+2]⁺ | 207 | Isotopic peak due to ³⁷Cl |
Infrared Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound will display characteristic absorption bands that confirm its core structure.
Caption: Workflow for IR spectral analysis.
Table 3: Key Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2950 | Medium to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
The presence of a sharp N-H stretch confirms the secondary amine of the carbazole ring, while the aromatic and aliphatic C-H stretches are consistent with the tetrahydrocarbazole core. The C-Cl stretch provides direct evidence for the chloro-substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are the most powerful tools for the definitive structural assignment of this compound. The chemical shifts, coupling patterns, and integration of the signals provide a detailed map of the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic, amine, and aliphatic protons. The electron-withdrawing nature of the chlorine atom will influence the chemical shifts of the aromatic protons.
Caption: Expected ¹H NMR signal regions.
Table 4: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | ~7.4 | d | 1H |
| H-7 | ~7.0 | dd | 1H |
| H-8 | ~7.3 | d | 1H |
| NH | ~10.5 | br s | 1H |
| H-1, H-4 | ~2.7 | m | 4H |
| H-2, H-3 | ~1.8 | m | 4H |
Note: Predicted chemical shifts can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. Due to the molecule's asymmetry, all 12 carbon atoms are expected to be non-equivalent, resulting in 12 distinct signals.
Table 5: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1, C-4 | ~23 |
| C-2, C-3 | ~21 |
| C-4a, C-9a | ~110-112 |
| C-5, C-7, C-8 | ~118-125 |
| C-5a, C-8a | ~128-135 |
| C-6 | ~120-125 (attached to Cl) |
Comparative Analysis: Distinguishing from a Regioisomeric Alternative
To underscore the importance of precise spectral interpretation, we will compare the expected data for this compound with that of a potential regioisomer, 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole . While both isomers have the same molecular formula and mass, their NMR spectra will exhibit subtle yet significant differences due to the different positions of the chlorine atom.
Table 6: Comparative ¹H NMR Data for Chloro-tetrahydrocarbazole Isomers
| Proton | 6-Chloro Isomer (Predicted) | 8-Chloro Isomer (Predicted) | Key Differentiator |
| Aromatic Protons | Three distinct signals in the aromatic region. | Three distinct signals with different splitting patterns and chemical shifts due to the proximity of the chloro group to the NH and the aliphatic ring. | The coupling patterns and chemical shifts of the aromatic protons will be unique for each isomer. |
The distinct electronic environment created by the chlorine atom at either the 6- or 8-position will lead to predictable and measurable differences in the chemical shifts and coupling constants of the aromatic protons, allowing for unambiguous identification.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Conclusion
The validation of this compound is a clear demonstration of the power of a multi-spectroscopic approach. While MS and IR provide initial confirmation of the molecular formula and key functional groups, it is the detailed analysis of ¹H and ¹³C NMR spectra that allows for the unequivocal confirmation of the specific regioisomer. By carefully comparing experimental data with predicted values and understanding the potential for isomeric impurities, researchers can proceed with confidence in the structural integrity of this important synthetic intermediate. This rigorous approach to spectral validation is a cornerstone of scientific integrity and is essential for the advancement of drug discovery and materials science.
References
A Senior Application Scientist's Guide to the Computational Analysis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: A Comparative Approach
Welcome to an in-depth exploration of the computational methodologies applied to the study of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage computational tools to understand and predict the behavior of this and similar molecules. We will move beyond simple procedural lists to delve into the "why" behind the "how," providing a framework for robust, self-validating computational research.
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] this compound, a specific derivative, holds potential for various therapeutic applications, including as a selective inhibitor of SIRT1, an enzyme implicated in aging and metabolic diseases.[2] This guide will compare key computational techniques—Density Functional Theory (DFT), Molecular Docking, and ADMET prediction—to provide a comprehensive analytical strategy for this class of molecules.
Pillar 1: Comparative Analysis of Computational Methodologies
The selection of a computational method is dictated by the research question. For a molecule like this compound, a multi-faceted approach is often the most insightful. Below, we compare the core methodologies, their applications, and their limitations.
| Methodology | Primary Application | Strengths | Limitations | Recommended Use Case for Topic Molecule |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. | High accuracy for electronic properties, can predict reaction mechanisms. | Computationally expensive, limited to relatively small systems. | Optimizing molecular geometry, calculating electronic properties (HOMO/LUMO), and predicting IR/NMR spectra for comparison with experimental data. |
| Molecular Docking | Predicting binding mode and affinity to a biological target. | Fast, allows for high-throughput screening of large compound libraries. | Scoring functions can be inaccurate, treats the receptor as rigid (in most cases), does not account for protein flexibility. | Identifying potential binding poses and estimating the binding affinity of this compound to SIRT1 or other targets. |
| ADMET Prediction | Estimating pharmacokinetic and toxicity properties. | Rapidly assesses drug-likeness, identifies potential liabilities early in development. | Based on models trained on existing data, may not be accurate for novel scaffolds. | Evaluating the potential of the molecule as a drug candidate by predicting properties like oral absorption, blood-brain barrier permeability, and toxicity. |
Pillar 2: In-Depth Computational Protocols
To ensure scientific integrity, every computational experiment must be meticulously planned and executed. Here, we provide detailed, step-by-step workflows for essential computational analyses of this compound.
Experimental Protocol 1: Molecular Docking Workflow
This protocol outlines the steps for docking this compound into the active site of a target protein, such as SIRT1. The causality behind these steps is to simulate the ligand-protein interaction to predict binding affinity and conformation.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues. This is critical as it affects the hydrogen bonding network.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder.
-
Perform geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanical method like DFT for higher accuracy.
-
Assign partial charges to the ligand atoms.
-
-
Grid Generation:
-
Define the binding site on the protein. This is typically a cavity where the native ligand binds.
-
Generate a grid box that encompasses the defined binding site. The grid pre-calculates the interaction energies of different atom types, speeding up the docking process.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina, Glide) to place the ligand in various poses within the grid box.
-
The algorithm will score each pose based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the protein-ligand complex to examine key interactions, such as hydrogen bonds and hydrophobic contacts.
-
Compare the docking score with that of a known inhibitor (control) to benchmark the predicted affinity.
-
References
A Comparative Analysis of Experimental and Predicted Properties of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Introduction
In the landscape of modern drug discovery and materials science, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole stands as a significant heterocyclic scaffold. Its derivatives are explored for a wide range of pharmacological activities, including anticancer and neuroprotective effects.[1][2] The carbazole core, a tricyclic aromatic system, provides a rigid framework amenable to functionalization, making it a valuable building block in medicinal chemistry and organic electronics.[3][4]
This guide provides an in-depth comparison between the experimentally determined properties of this compound and its computationally predicted characteristics. For researchers, understanding the convergence and divergence of these two data sources is critical. Experimental data provides ground-truth validation, while computational predictions offer a rapid, cost-effective means to screen compounds and hypothesize their behavior. This comparative approach not only validates predictive models but also deepens our mechanistic understanding of molecular properties, accelerating the research and development lifecycle.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical and chemical properties of a compound govern its behavior in various systems, from reaction flasks to biological membranes. Here, we compare the empirical data with values derived from computational algorithms.
| Property | Experimental Value | Predicted Value | Source (Experimental) | Source (Predicted) |
| IUPAC Name | This compound | This compound | [3][5] | N/A |
| Molecular Formula | C₁₂H₁₂ClN | C₁₂H₁₂ClN | [3][5] | N/A |
| Molecular Weight | 205.68 g/mol | 205.68 g/mol | [3][5] | N/A |
| Appearance | White to light yellow crystalline powder | N/A | [3][5] | N/A |
| Melting Point | 145-148 °C | N/A | [3][5][6] | N/A |
| Boiling Point | N/A | 358.8 ± 37.0 °C (at 760 mmHg) | N/A | [3][5][6] |
| Solubility | Insoluble in water; Soluble in DMSO, ethanol; Slightly soluble in methanol | N/A | [3][5] | N/A |
| pKa | N/A | 16.93 ± 0.20 | N/A | [5][6] |
Analysis and Field Insights:
The melting point of 145-148 °C is a consistently reported experimental value, indicating a stable crystalline solid under standard conditions.[3] This thermal stability is expected from its rigid, aromatic structure. The lack of an experimental boiling point is common for such compounds, as they may decompose at the high temperatures required for boiling at atmospheric pressure. The predicted boiling point of ~359 °C, while computationally derived, suggests low volatility.[3][5]
The predicted pKa of ~16.9 suggests the N-H proton of the indole-like nitrogen is very weakly acidic, similar to other carbazoles.[5][6] This is a crucial parameter for predicting its behavior in physiological environments and for designing salt-formation strategies to improve solubility. The observed solubility in polar organic solvents like DMSO and ethanol is consistent with the molecule's structure, which contains both a hydrophobic carbazole core and a polar N-H group capable of hydrogen bonding.[3]
Spectroscopic Profile: Unveiling the Molecular Structure
Spectroscopic techniques provide a fingerprint of a molecule's structure. Here we compare the key features observed in experimental spectra with those anticipated from theoretical models.
| Spectroscopic Technique | Experimental Data Highlights | Predicted Data Insights |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z 205, with a characteristic M+2 isotope peak for chlorine in a ~3:1 ratio.[3] | Confirms the molecular formula C₁₂H₁₂ClN. Fragmentation patterns can be predicted to show the loss of the chlorine atom. |
| Infrared (IR) Spectroscopy | N-H stretch: ~3300-3500 cm⁻¹; Aromatic C=C stretch: ~1450-1600 cm⁻¹; C-Cl stretch: ~700-800 cm⁻¹.[3][7] | DFT calculations can predict vibrational frequencies. These calculations often require a scaling factor (e.g., 0.95-0.96) to align with experimental data due to theoretical approximations.[8] |
| UV-Visible Spectroscopy | λmax: 292 nm (in ethylene glycol).[5][6][9] | Computational methods like TD-DFT can predict electronic transitions. The predicted λmax should align with the experimental value, confirming the electronic structure of the conjugated system.[10] |
| Nuclear Magnetic Resonance (NMR) | No direct spectrum found. Based on derivatives, expect aromatic protons (δ 7.0-8.5), aliphatic protons (δ 1.8-2.8), and a broad N-H proton signal.[11] | DFT-based calculations (e.g., using the GIAO method) can predict ¹H and ¹³C chemical shifts with good accuracy, aiding in signal assignment.[12][13] |
Analysis and Field Insights:
The mass spectrum provides unequivocal proof of the compound's elemental composition. The 3:1 ratio of the M and M+2 peaks is a classic signature of a monochlorinated compound, stemming from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[3]
Experimental IR spectra reveal key functional groups. The sharp N-H stretch around 3400 cm⁻¹ confirms the secondary amine within the carbazole ring.[3][7] Computational DFT methods are invaluable for assigning more complex vibrations in the fingerprint region. The strong correlation between scaled DFT-predicted frequencies and experimental spectra provides high confidence in the structural assignment.[8]
The UV-Vis absorption maximum at 292 nm is characteristic of the π-π* transitions within the carbazole's conjugated aromatic system.[5][6] Time-Dependent DFT (TD-DFT) is the computational workhorse for predicting these electronic transitions and generally shows good agreement with experimental values for such systems.[10]
Methodologies: Experimental vs. Computational Workflows
The paths to obtaining experimental and predicted data are fundamentally different, yet complementary.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol represents a standard, reliable method for determining the melting point of a crystalline solid.
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. The choice of an open capillary is standard unless the substance sublimes.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Büchi or Stuart apparatus) alongside a calibrated thermometer or digital sensor.
-
Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (145 °C).
-
Data Acquisition: The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range (e.g., 145-148 °C) reflects the sample's purity.
Conceptual Workflow: Computational Property Prediction
This workflow outlines the typical steps involved in predicting molecular properties using computational chemistry.
Caption: A conceptual workflow for predicting molecular properties using computational methods.
Trustworthiness and Causality:
The experimental protocol is self-validating; a sharp melting range is a strong indicator of high purity. The slow heating rate is crucial for accuracy, preventing a lag between the sample temperature and the thermometer reading.
In the computational workflow, the choice of the theoretical method and basis set (e.g., B3LYP/6-31G* in DFT) is a critical decision that dictates the accuracy of the prediction.[14] Experience and validation against experimental data for similar molecules guide this choice. The energy minimization step is essential to find the most stable three-dimensional arrangement of the atoms before properties are calculated.
Bridging the Gap: Why Experimental and Predicted Data Differ
Discrepancies between experimental and predicted values are not failures but learning opportunities. They highlight the limitations of our models and the complexities of real-world systems.
Caption: Factors influencing the divergence between experimental and predicted data.
-
Phase and Environment: Most quantum chemical predictions are calculated for a single molecule in the gas phase by default. Experimental values for properties like melting point are inherently bulk properties of the solid state, heavily influenced by crystal packing and intermolecular forces. Similarly, NMR and UV-Vis spectra are typically recorded in solution, where solvent-solute interactions can cause shifts.
-
Theoretical Approximations: Computational models, even sophisticated ones like DFT, use approximations to solve the Schrödinger equation. The choice of functional and basis set can significantly impact the accuracy of the results.[10]
-
Dynamic and Environmental Effects: Experimental measurements reflect a molecule's behavior in a dynamic environment at a specific temperature and pressure. Predictions often represent a static, 0 Kelvin state unless more complex simulations like molecular dynamics are employed.
Conclusion
The analysis of this compound demonstrates a strong and valuable synergy between experimental measurement and computational prediction. While experimental data provides the definitive benchmark, computational tools offer remarkable predictive power for properties that are difficult or time-consuming to measure, such as boiling point and pKa.
For researchers and drug developers, the most effective strategy involves a coupled approach. Computational screening can rapidly identify promising candidates, which are then synthesized and subjected to experimental validation. The discrepancies observed between the two datasets are not weaknesses but rather frontiers for model refinement and a deeper understanding of the complex interplay of forces that govern molecular behavior.
References
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 36684-65-8 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9& CAS#: 36684-65-8 [m.chemicalbook.com]
- 6. 6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Page loading... [guidechem.com]
- 10. Computational Analysis of Substitution Effects on the Electronic Properties of the Carbazole Derivatives | Scientific.Net [scientific.net]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. researchgate.net [researchgate.net]
- 13. espublisher.com [espublisher.com]
- 14. Carbazole derivatives containing chalcone analogues targeting topoisomerase II inhibition: First principles characterization and QSAR modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Efficacy of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole and Its Analogs
This guide provides an in-depth analysis of the cellular activities of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, a member of the promising carbazole family of heterocyclic compounds. Carbazoles and their derivatives have garnered significant attention in medicinal chemistry for their wide spectrum of biological activities, including antitumor, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2] This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering a comparative perspective on the efficacy of this compound in cellular assays, grounded in its primary mechanism of action and juxtaposed with other relevant carbazole derivatives.
Core Mechanism of Action: Selective SIRT1 Inhibition
This compound is recognized primarily for its role as a selective inhibitor of Sirtuin 1 (SIRT1).[3] SIRT1 is a class III histone deacetylase that plays a critical role in a variety of cellular processes, including the regulation of metabolism, DNA repair, and aging.[3] The selective inhibition of SIRT1 is a key area of investigation for potential therapeutic interventions in age-related diseases and metabolic disorders.[3]
The selectivity of this compound is a crucial aspect of its potential utility. Studies have demonstrated that this compound exhibits a significantly lower half-maximal inhibitory concentration (IC50) for SIRT1 compared to other sirtuins (SIRT2, SIRT3) and other classes of histone deacetylases (HDACs). For instance, one study reported an IC50 value of 98 nM for SIRT1, while the values for SIRT2 and SIRT3 were 19,600 nM and 48,700 nM, respectively, highlighting its high selectivity.[3]
Caption: Simplified SIRT1 signaling pathway and the inhibitory action of this compound.
Comparative Efficacy in Cellular Assays
The therapeutic potential of any compound is ultimately determined by its performance in cellular and in vivo models. While specific, comprehensive cellular assay data for this compound is emerging, we can infer its potential by comparing it with other structurally related tetrahydrocarbazole and carbazole derivatives that have been more extensively studied.
Cytotoxicity and Anti-Proliferative Activity
A significant body of research points to the anticancer potential of carbazole derivatives.[4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the induction of apoptosis and DNA damage.[6][7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[6][8] It measures the metabolic activity of cells, where viable cells reduce the yellow MTT to a purple formazan product.[5]
Comparative Cytotoxicity of Carbazole Derivatives (IC50, µM)
| Compound/Derivative Class | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | Reference |
| Carbazole-based acylhydrazones | 9.77 ± 8.32 | - | - | - | [1] |
| Thioamide-substituted THCa | - | Significant Activity | Significant Activity | Significant Activity | [7] |
| Oleoyl-hydroxy-carbazole Hybrid 2 | - | - | 0.34 | - | [9] |
| 2-diethylaminomethyl-9-methyl-THC-1-one | - | Moderate to Potent | Moderate to Potent | - | [10] |
| 7-methoxyheptaphylline | Induces death @ 100µM | - | Induces death @ 100µM | - | [11] |
Note: "THC" stands for Tetrahydrocarbazole. The table presents a selection of data to illustrate the range of activities. Direct IC50 values for this compound are not widely published and represent a key area for future investigation.
The data indicates that substitutions on the carbazole or tetrahydrocarbazole scaffold are critical for potent anticancer activity. For instance, the introduction of thioamide groups and hybridization with other molecules like oleic acid can yield compounds with significant, low-micromolar efficacy.[7][9]
Neuroprotective Effects
Beyond oncology, carbazole derivatives have shown promise in the realm of neuroprotection. Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[12][13] Certain carbazole compounds have demonstrated the ability to protect neuronal cells from oxidative stress-induced death and to promote neurite outgrowth, a key feature of neuronal health.[12][13]
In one study, a specific carbazole derivative, compound 13 (3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde), was found to protect Neuro2a cells from hydrogen peroxide-induced cell death and to induce neurite outgrowth through the PI3K/Akt signaling pathway.[13] This dual action of cytotoxicity against cancer cells and protection of neuronal cells is a highly sought-after characteristic in drug development.[11]
Given its core tetrahydrocarbazole structure, this compound is a logical candidate for screening in neuroprotection assays to determine if it shares these beneficial properties.
Experimental Protocols: A Self-Validating System
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following section outlines the methodology for a standard cytotoxicity assay.
Protocol: MTT Assay for Cellular Viability
This protocol provides a framework for assessing the cytotoxic effects of a test compound on an adherent cancer cell line.
Objective: To determine the IC50 value of a test compound.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Selected cancer cell line (e.g., HepG2).
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates, sterile.
-
Multichannel pipette.
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After incubation, carefully remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Perspectives
This compound presents itself as a compound of significant interest due to its selective inhibition of SIRT1.[3] While direct and extensive cellular efficacy data remains to be fully published, the broader family of carbazole and tetrahydrocarbazole derivatives demonstrates potent and varied biological activities, particularly in anticancer and neuroprotective applications.[1][7][12]
Future research should focus on a comprehensive evaluation of this compound across a diverse panel of cancer cell lines to establish its cytotoxic profile and IC50 values. Furthermore, its potential as a neuroprotective agent should be investigated using relevant cellular models of neurodegeneration. Comparative studies against its non-chlorinated parent compound and other halogenated derivatives would provide valuable structure-activity relationship (SAR) insights, guiding the design of next-generation carbazole-based therapeutics.
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 36684-65-8 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. wjarr.com [wjarr.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and in-vitro antitumor activities of some mannich bases of 9-alkyl-1,2,3,4-tetrahydrocarbazole-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, ensuring the safety of personnel and the protection of our environment. Our focus is not just on the "how," but the "why," fostering a culture of safety and scientific integrity that builds trust and confidence in your laboratory practices.
Understanding the Hazard Profile: The "Why" Behind Cautious Disposal
This compound, a chlorinated heterocyclic compound, presents several hazards that necessitate a meticulous disposal protocol. Safety Data Sheets (SDS) classify this compound and its derivatives as harmful if swallowed, and a skin, eye, and respiratory irritant.[1][2] The presence of the chloro- functional group is of particular importance, as the combustion of chlorinated organic compounds can potentially generate hazardous byproducts if not performed under controlled conditions.
While this compound is not specifically listed as a hazardous waste by name under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), its hazardous characteristics would likely require it to be managed as such.[3][4][5][6][7][8] Therefore, the guiding principle for its disposal is to treat it as a hazardous waste, ensuring it is sent to a licensed and approved treatment, storage, and disposal facility (TSDF).
Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Characterization and Segregation
Causality: Proper characterization is the foundation of safe disposal. Mislabeled or mixed waste streams can lead to dangerous chemical reactions and non-compliant disposal.
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper).
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react, leading to the generation of heat, gas, or toxic byproducts.
Step 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Causality: The identified hazards of skin, eye, and respiratory irritation, as well as toxicity upon ingestion, mandate the use of appropriate PPE to prevent exposure during handling and disposal.[1][2]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling chlorinated organic compounds.[9][10] Always check the glove manufacturer's compatibility chart for the specific chemical.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended. Always consult with your institution's EHS for specific respirator requirements.
Step 3: Secure Containment and Storage
Causality: Proper containment prevents accidental release and ensures the waste is ready for transport by a licensed hazardous waste handler.
-
Use a chemically compatible and sealable container . A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is suitable.
-
Keep the container closed at all times , except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area , away from incompatible chemicals and heat sources. Secondary containment (e.g., a larger, chemically resistant tub) is highly recommended to contain any potential leaks.
Step 4: Arranging for Professional Disposal
Causality: The thermal decomposition of chlorinated compounds requires specialized high-temperature incinerators to ensure complete destruction and to scrub any harmful off-gases. This is not a process that can be safely or legally performed in a standard laboratory setting.
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management provider to schedule a pickup.
-
Provide a complete and accurate description of the waste on the hazardous waste pickup request form.
-
The most common and environmentally sound method for the final disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste incinerator.[11] This process ensures the complete destruction of the molecule, preventing its release into the environment. Other potential methods, such as chemical treatment (e.g., hydrodechlorination), may also be employed by specialized facilities.[12][13]
Spill and Decontamination Procedures: Preparing for the Unexpected
Causality: A proactive plan for accidental releases is a critical component of laboratory safety, minimizing exposure and environmental contamination.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, gently sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Minor Spills (in Solution):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and paper towels.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Prevent entry into the affected area.
-
Follow the instructions of the emergency response personnel.
-
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (by characteristic) | Toxic if swallowed; skin, eye, and respiratory irritant.[1][2] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the chlorinated organic compound.[11] |
| Container | Labeled, sealed, chemically compatible (HDPE or glass) | Prevents leaks, ensures proper identification, and avoids reactions. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile/neoprene gloves, lab coat | Protects against skin, eye, and respiratory exposure.[9][10] |
| Spill Cleanup | Absorb with inert material, decontaminate with solvent | Contains the spill and removes residual contamination. |
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of scientific and environmental responsibility.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. dec.vermont.gov [dec.vermont.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. wku.edu [wku.edu]
- 7. epa.gov [epa.gov]
- 8. regulations.gov [regulations.gov]
- 9. hsa.ie [hsa.ie]
- 10. safety.nmsu.edu [safety.nmsu.edu]
- 11. biosynth.com [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. Disposal of Chlorine-Containing Wastes [ouci.dntb.gov.ua]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
